TCO-PEG8-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H52N2O10 |
|---|---|
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1- |
Clé InChI |
MXEGVNVGOKEYSH-UPHRSURJSA-N |
SMILES isomérique |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TCO-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, TCO-PEG8-amine, a pivotal tool in modern bioconjugation and drug development. We will delve into its chemical structure, physicochemical properties, and detailed experimental protocols for its application. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work, particularly in fields such as antibody-drug conjugates (ADCs), PROTACs, and advanced molecular imaging.
Core Concepts: Structure and Functionality
This compound is a versatile chemical linker composed of three key functional components:
-
Trans-cyclooctene (TCO): A strained alkene that serves as the bioorthogonal reactive handle. The TCO group engages in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazine-functionalized molecules.[1][2] This "click chemistry" reaction proceeds rapidly under mild, physiological conditions without the need for cytotoxic copper catalysts, making it ideal for use in biological systems.[3]
-
Polyethylene (B3416737) Glycol (PEG8) Spacer: An eight-unit polyethylene glycol chain that acts as a hydrophilic spacer.[4] The PEG8 linker enhances the aqueous solubility of the molecule and the resulting conjugate, mitigates steric hindrance, and can improve the pharmacokinetic profile of the final bioconjugate.[3][4]
-
Terminal Amine (-NH2): A primary amine group that provides a versatile point of attachment. This group can be readily conjugated to molecules containing activated carboxylic acids (such as N-hydroxysuccinimide [NHS] esters) or to carboxylic acids directly in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming a stable amide bond.[1]
The unique combination of these components makes this compound an excellent choice for two-step bioconjugation strategies where a biomolecule is first functionalized with the TCO moiety, followed by the specific attachment of a tetrazine-labeled payload.[3][5]
Physicochemical Properties
The quantitative data for this compound are summarized in the table below, providing key parameters for experimental design and execution.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₂₇H₅₂N₂O₁₀ | [1] |
| Molecular Weight | 564.7 g/mol | [1] |
| CAS Number | 2353409-92-2 | [1] |
| Purity | ≥98% | [1] |
| Appearance | Solid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, protect from moisture | [1] |
| Stability | Not recommended for long-term storage due to potential isomerization to the less reactive cis-cyclooctene (CCO) form. | [1][2] |
Chemical Structure Diagram
The following diagram illustrates the chemical structure of this compound, highlighting its three main components.
Caption: Chemical structure of this compound.
Experimental Protocols
This section provides a detailed protocol for a common two-step bioconjugation workflow using this compound. The first step involves conjugating this compound to a protein via its primary amine. The second step is the bioorthogonal "click" reaction with a tetrazine-labeled molecule.
Protocol 1: TCO-Functionalization of a Protein with this compound
This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid groups (e.g., aspartic acid, glutamic acid, or a C-terminus) after activation.
Materials and Reagents:
-
Protein of interest containing carboxylic acid groups
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If the protein buffer contains amines, perform a buffer exchange into the Conjugation Buffer using a desalting column.
-
-
Activation of Carboxylic Acids on Protein:
-
Immediately before use, prepare a 100 mM stock solution of EDC and Sulfo-NHS in Activation Buffer or water.
-
Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Immediately dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Add a 10- to 30-fold molar excess of the this compound solution to the activated protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted activated esters.
-
-
Purification:
-
Remove excess, unreacted this compound and coupling reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
The purified TCO-labeled protein is now ready for the subsequent click reaction.
-
Protocol 2: TCO-Tetrazine Bioorthogonal Ligation
This protocol outlines the "click" reaction between the TCO-modified protein and a tetrazine-conjugated molecule (e.g., a fluorescent probe, drug, or biotin).
Materials and Reagents:
-
Purified TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Add the tetrazine-containing molecule to the solution of the TCO-containing biomolecule. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is typically recommended to ensure complete reaction.[3]
-
-
Incubation:
-
Incubate the reaction at room temperature for 30 minutes to 2 hours.[3] The reaction is often complete within 30 minutes at sufficient concentrations.
-
-
Final Product:
-
The labeled conjugate is now ready for use.
-
If necessary, purify the final conjugate from excess tetrazine reagent using size-exclusion chromatography (SEC) or dialysis.[3]
-
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes described.
Caption: Two-step workflow for bioconjugation using this compound.
References
TCO-PEG8-Amine: A Technical Guide to its Mechanism of Action and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCO-PEG8-amine is a heterobifunctional linker that has emerged as a powerful tool in the field of bioconjugation and drug development. Its unique architecture, featuring a strained trans-cyclooctene (B1233481) (TCO) group and a primary amine, enables a two-pronged approach to molecular assembly. The TCO moiety participates in exceptionally fast and highly specific bioorthogonal click chemistry with tetrazines, while the amine provides a versatile handle for conjugation to a wide array of biomolecules and surfaces. The integrated polyethylene (B3416737) glycol (PEG8) spacer enhances aqueous solubility, improves pharmacokinetics, and minimizes steric hindrance. This technical guide delves into the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its utility in advanced life science research.
Core Mechanism of Action
The functionality of this compound is rooted in the distinct reactivity of its two terminal groups: the trans-cyclooctene (TCO) and the primary amine. This dual reactivity allows for a modular and strategic approach to the construction of complex bioconjugates.
The TCO Moiety: Bioorthogonal Ligation via iEDDA
The TCO group is the cornerstone of this compound's utility in bioorthogonal chemistry. It reacts with a tetrazine partner through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is characterized by its exceptional speed and selectivity, proceeding rapidly in aqueous environments without the need for a catalyst.[1] The high ring strain of the trans-cyclooctene is a key driver of the rapid reaction kinetics.[2] Upon cycloaddition, a stable dihydropyridazine (B8628806) linkage is formed, with the release of nitrogen gas as the sole byproduct.[2] This clean and efficient ligation is ideal for applications within complex biological systems, including live cells and in vivo models.[3]
The Amine Group: Versatile Conjugation Chemistry
The primary amine (NH2) at the terminus of the PEG8 spacer provides a nucleophilic handle for a variety of conjugation strategies. It can readily react with electrophilic groups on target molecules, such as:
-
Activated Esters (e.g., N-hydroxysuccinimide [NHS] esters): This is a common and efficient method for labeling proteins, antibodies, and other biomolecules containing primary amines (e.g., the side chain of lysine (B10760008) residues). The amine of this compound can react with an NHS ester-functionalized molecule to form a stable amide bond.
-
Carboxylic Acids: In the presence of carbodiimide (B86325) activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the amine group can be coupled to carboxylic acids to form an amide linkage.[1]
This versatility allows for the initial attachment of the this compound linker to a molecule of interest, thereby "installing" a TCO group for subsequent bioorthogonal reaction.
The PEG8 Spacer: Enhancing Physicochemical Properties
The eight-unit polyethylene glycol (PEG) spacer plays a crucial role in the overall performance of the linker. Its key contributions include:
-
Increased Hydrophilicity: The PEG chain significantly improves the water solubility of the TCO moiety and the final bioconjugate.[4]
-
Reduced Steric Hindrance: The flexible and hydrophilic nature of the PEG spacer provides spatial separation between the conjugated molecules, minimizing steric clashes that could impede reactivity.[4]
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, leading to reduced renal clearance and a longer circulation half-life.
Quantitative Data
The performance of this compound in bioconjugation is underpinned by its favorable physicochemical and kinetic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H52N2O10 | [4] |
| Molecular Weight | 564.71 g/mol | [4] |
| CAS Number | 2353409-92-2 | [4] |
Table 2: Reaction Kinetics of TCO-Tetrazine Ligation
| Reactants | Second-Order Rate Constant (k2) (M⁻¹s⁻¹) | Conditions | Reference |
| TCO and 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water | [5] |
| TCO and 3-phenyl-1,2,4,5-tetrazine | ~2,000 | PBS | [5] |
| TCO and 3-(p-aminophenyl)-6-methyl-Tz | ~3,300 | PBS | [5] |
| General TCO and Tetrazine derivatives | up to 10⁶ | Dependent on TCO strain and tetrazine substituents | [6] |
Experimental Protocols
The following are detailed methodologies for the use of this compound in bioconjugation workflows.
Protocol 1: Two-Step Labeling of a Protein with a Tetrazine-Functionalized Molecule
This protocol first involves the "TCO-ylation" of a protein using this compound (via activation of a carboxylate on the protein), followed by the bioorthogonal ligation with a tetrazine-labeled molecule.
Part A: Protein Modification with this compound
Materials:
-
Protein of interest (in an amine-free buffer, e.g., MES or PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature. Prepare 100 mM stock solutions in Activation Buffer immediately before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Activate Protein Carboxylates:
-
In a microcentrifuge tube, add the protein solution.
-
Add the EDC stock solution to a final concentration of 2-5 mM.
-
Add the Sulfo-NHS stock solution to a final concentration of 5-10 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Immediately add a 10- to 30-fold molar excess of the this compound stock solution to the activated protein. The optimal ratio should be determined empirically.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagents by buffer exchange into the desired storage buffer using a desalting column.
Part B: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule
Materials:
-
TCO-modified protein (from Part A)
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5)
Procedure:
-
Prepare Reactants:
-
Prepare the TCO-modified protein in the Reaction Buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
-
Ligation Reaction:
-
Add the tetrazine-functionalized molecule to the TCO-modified protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine is often used.
-
Incubate for 30-60 minutes at room temperature. The reaction is typically rapid.
-
-
Analysis and Storage: The final conjugate can be analyzed by SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy. Store the purified conjugate under conditions appropriate for the protein.
Protocol 2: Labeling of a TCO-Functionalized Molecule with an Amine-Reactive Probe
This protocol is for instances where you have a molecule functionalized with TCO and wish to label it with a probe containing an amine-reactive group (e.g., an NHS ester).
Materials:
-
This compound
-
Amine-reactive probe (e.g., NHS ester-dye)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification supplies (e.g., HPLC, desalting column)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in the Reaction Buffer.
-
Immediately before use, dissolve the amine-reactive probe in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction: Add a 1.1- to 2-fold molar excess of the dissolved amine-reactive probe to the this compound solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the TCO-PEG8-probe conjugate from excess reagents using an appropriate method such as HPLC or a desalting column.
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound.
Caption: Dual reactivity of this compound.
Caption: Two-step protein bioconjugation workflow.
Conclusion
This compound stands out as a highly effective and versatile heterobifunctional linker for modern bioconjugation. Its mechanism of action, combining the rapid and specific TCO-tetrazine bioorthogonal reaction with robust amine-based coupling chemistry, provides researchers with a powerful tool for the precise construction of complex molecular architectures. The inclusion of the PEG8 spacer further enhances its utility by improving solubility and biocompatibility. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for scientists and professionals in drug development and related fields, enabling the effective application of this compound in their research endeavors.
References
- 1. This compound, 2353409-92-2 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, CAS 2353409-92-2 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
Navigating the Aqueous Environment: A Technical Guide to TCO-PEG8-Amine Solubility
For researchers, scientists, and drug development professionals, understanding the solubility of TCO-PEG8-amine in aqueous buffers is critical for the successful design and execution of bioconjugation experiments. This in-depth technical guide provides a comprehensive overview of the available data on the solubility of this compound, outlines detailed experimental protocols for its determination, and discusses the stability of this versatile linker.
This compound is a heterobifunctional crosslinker that plays a pivotal role in the field of bioorthogonal chemistry. It features a trans-cyclooctene (B1233481) (TCO) group for rapid and specific reaction with tetrazines, and a primary amine for conjugation to biomolecules. The eight-unit polyethylene (B3416737) glycol (PEG) spacer is intentionally included to enhance the hydrophilicity and aqueous solubility of the molecule.[1][2] While manufacturer data sheets and scientific literature confirm its general solubility in water, precise quantitative data in various aqueous buffers is not extensively published.
Core Properties of this compound
| Property | Description | Source |
| Chemical Name | trans-Cyclooctene-PEG8-amine | N/A |
| Molecular Formula | C27H52N2O10 | [3] |
| Molecular Weight | 564.7 g/mol | [3] |
| General Solubility | Aqueous soluble; Soluble in DMSO, DCM, DMF | [3] |
Quantitative Solubility Data
Precise, peer-reviewed quantitative solubility data for this compound in a range of aqueous buffers is limited. However, information for related compounds and general statements from suppliers provide valuable insights.
| Compound | Solvent/Buffer | Solubility | Source |
| TCO PEG Amine (general) | Water | > 5 mg/mL | [4] |
| TCO-PEG8-NHS Ester | Water | ≥ 100 mg/mL | [5] |
It is important to note that the solubility of this compound can be influenced by several factors, including the specific buffer composition, ionic strength, pH, and temperature. The primary amine group has a pKa that will affect its protonation state and, consequently, its interaction with the solvent at different pH values.
Stability in Aqueous Buffers
The stability of this compound in aqueous solutions is primarily governed by the TCO ring. The strained trans-isomer can relax to the less reactive cis-cyclooctene (CCO) isomer over time.[3] Studies on other TCO derivatives have shown stability in phosphate-buffered saline (PBS) for hours to days.[6][7] For long-term storage, it is recommended to keep the compound at -20°C in a sealed, moisture- and light-protected container.[2]
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in their specific experimental systems, the following generalized protocol, based on the common shake-flask method, can be adapted.
Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, MES, HEPES at a defined pH)
-
Microcentrifuge tubes
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, LC-MS, or a spectrophotometer if a suitable chromophore is present or can be attached)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube. The excess solid should be clearly visible.
-
Equilibration: Seal the tubes and agitate them at a constant temperature for a defined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect a precise aliquot of the clear supernatant without disturbing the pellet.
-
Quantification:
-
Prepare a series of dilutions of the supernatant with the same buffer.
-
Analyze the concentration of this compound in the dilutions using a validated analytical method. A standard curve with known concentrations of the compound should be prepared in the same buffer to ensure accurate quantification.
-
-
Data Analysis: Calculate the concentration of this compound in the original, undiluted supernatant. This value represents the saturation solubility under the tested conditions. Express the solubility in units such as mg/mL or mM.
Caption: Experimental workflow for determining this compound solubility.
Logical Relationships in Bioconjugation
The utility of this compound lies in its dual reactivity, enabling a two-step bioconjugation strategy. This logical workflow is critical for its application in drug development and research.
Caption: Logical workflow for a two-step bioconjugation using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, CAS 2353409-92-2 | AxisPharm [axispharm.com]
- 3. This compound, 2353409-92-2 | BroadPharm [broadpharm.com]
- 4. nanocs.net [nanocs.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity of TCO-PEG8-amine: An In-depth Technical Guide to Stability and Storage
For Immediate Release
For researchers, scientists, and drug development professionals leveraging the power of bioorthogonal chemistry, the stability and proper handling of reagents are paramount to achieving reproducible and reliable results. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for TCO-PEG8-amine, a popular heterobifunctional linker used in bioconjugation, drug delivery, and the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.
Core Concepts: Understanding the TCO Moiety
This compound features a highly strained trans-cyclooctene (B1233481) (TCO) group, which enables rapid and specific bioorthogonal ligation with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) reaction. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance, while the terminal amine group allows for straightforward conjugation to biomolecules and surfaces. However, the inherent ring strain that makes the TCO group highly reactive also renders it susceptible to degradation.
Primary Degradation Pathway: Isomerization
The principal route of degradation for this compound is the isomerization of the reactive trans-cyclooctene to the significantly less reactive cis-cyclooctene (CCO) isomer.[1] This conformational change results in a loss of bioorthogonal reactivity, compromising subsequent ligation steps. Several factors, including temperature, pH, and the presence of thiols, can influence the rate of this isomerization. Due to this inherent instability, TCO compounds are generally not recommended for long-term storage.[2][3][4]
Caption: Primary degradation pathway of this compound.
Recommended Storage and Handling
To maintain the integrity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions:
-
Temperature: Store at –20°C in a sealed container.[5]
-
Protection: The container should protect the compound from moisture and light.[1]
-
Format: For long-term stability, store as a solid (lyophilized powder) or in an anhydrous solvent.
Handling Guidelines:
-
Solvents: Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for reconstitution.
-
Light Exposure: Avoid prolonged exposure to light to preserve the reactivity of the TCO group.
-
Contaminants: Avoid buffers containing primary amines (e.g., Tris or glycine) when performing reactions with the amine-reactive end of the molecule, as they will compete for reaction.
Quantitative Stability Data
Table 1: Stability of TCO Derivatives in Solution
| TCO Derivative | Condition | Observation | Reference |
| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization observed for up to 14 days. | [6] |
| d-TCO | Human serum, room temperature | > 97% remained as the trans-isomer after 4 days. | [6] |
| TCO-conjugated antibody | in vivo | 75% of the TCO remained reactive after 24 hours. | [6] |
| TCO-PEG3-modified antibody | Sodium phosphate (B84403) buffer, pH 7.5, 4°C | ~10.5% loss of reactivity after 4 weeks. | [1] |
| TCO-PEG3-modified antibody | Sodium phosphate buffer, pH 7.5, -20°C | ~7% loss of reactivity after 4 weeks. | [1] |
Table 2: Influence of Thiols and pH on TCO Isomerization
| TCO Derivative | Condition | Observation | Reference |
| d-TCO (syn-3a) | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours. | [6][7] |
| d-TCO (syn-3a) | 30 mM mercaptoethanol, pH 6.8 | 44% isomerization after 48 hours. | [7] |
| s-TCO (syn-1c) | 30 mM mercaptoethanol, D₂O-PBS, pD 7.4 | 18% isomerization after 1 hour; 100% after 18.5 hours. | [8] |
| s-TCO (syn-1c) with Trolox | 30 mM mercaptoethanol, 30 mM Trolox, D₂O-PBS | <5% isomerization after 29.5 hours. | [8] |
Experimental Protocols
Protocol 1: Quantification of TCO Stability by HPLC
This protocol provides a method to quantify the stability of a TCO-containing molecule, such as this compound, in the presence of a thiol-containing reagent.
Materials:
-
This compound
-
Thiol-containing reagent (e.g., dithiothreitol (B142953) (DTT), glutathione)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
HPLC system with a C18 column
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare a stock solution of the thiol reagent in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, this compound (to a final concentration of ~1 mM), and the thiol reagent (to the desired final concentration, e.g., 10 mM).
-
-
Time-Course Analysis:
-
Immediately after adding the thiol reagent (t=0), inject an aliquot of the reaction mixture onto the HPLC system.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject additional aliquots onto the HPLC.
-
-
Data Analysis:
-
Monitor the disappearance of the peak corresponding to the this compound and the appearance of a new peak corresponding to the CCO isomer over time.
-
Calculate the percentage of remaining this compound at each time point to determine its stability under the tested conditions.
-
Caption: Experimental workflow for assessing TCO stability via HPLC.
Protocol 2: General Procedure for Protein Labeling with TCO-PEG-NHS Ester and Tetrazine Ligation
This two-step protocol outlines the modification of a protein with a TCO moiety using a TCO-PEG-NHS ester, followed by the bioorthogonal reaction with a tetrazine-conjugated molecule.
Part A: Protein Modification with TCO-PEG-NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL.
-
TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature or 2 hours on ice with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column.
Part B: TCO-Tetrazine Ligation
Materials:
-
TCO-modified protein (from Part A)
-
Tetrazine-labeled molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent and then dilute it into the reaction buffer.
-
Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.
-
Incubation: The reaction is typically complete within 10-60 minutes at room temperature. The disappearance of the characteristic color of the tetrazine can be used to monitor the reaction progress.
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography.
Caption: Workflow for two-step protein bioconjugation.
Conclusion
The successful application of this compound in advanced bioconjugation strategies hinges on a thorough understanding of its stability and adherence to proper handling and storage protocols. While the trans-cyclooctene moiety is highly reactive, its propensity to isomerize to the inactive cis-form necessitates careful management of storage temperature, light exposure, and reaction conditions. By following the guidelines and protocols outlined in this guide, researchers can maximize the performance and reproducibility of their experiments, unlocking the full potential of this versatile bioorthogonal linker.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO-PEG2-amine, 2141981-87-3 | BroadPharm [broadpharm.com]
- 3. TCO-PEG23-amine | BroadPharm [broadpharm.com]
- 4. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 5. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pinnacle of Bioorthogonal Chemistry
An In-depth Technical Guide to the Kinetics of TCO-Tetrazine Click Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) represents one of the fastest and most specific bioorthogonal reactions developed to date.[1][2] This "click chemistry" ligation has become an indispensable tool in chemical biology, drug delivery, and molecular imaging due to its exceptionally rapid kinetics, high specificity, and ability to proceed under physiological conditions without the need for a catalyst.[3][4][5]
The reaction mechanism is initiated by a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich, strained TCO (dienophile).[3][6] This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[3][7] The remarkable speed, with second-order rate constants (k₂) reported to exceed 10⁶ M⁻¹s⁻¹, allows for efficient conjugation even at the low reactant concentrations typical in biological systems.[7][8]
This guide provides a comprehensive overview of the core kinetic principles, quantitative rate data for various TCO and tetrazine derivatives, and detailed experimental protocols for measuring these reaction rates.
Core Principles of Reaction Kinetics
The kinetics of the TCO-tetrazine ligation are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[6][9] A smaller energy gap results in a faster reaction.[9] Several structural and environmental factors can be tuned to modulate the reaction rate:
-
TCO Reactivity (The Dienophile): The primary driver of TCO reactivity is ring strain.[3][10] More strained TCOs, such as conformationally strained s-TCO, exhibit higher reactivity.[9] Additionally, incorporating electron-donating groups (EDGs) on the TCO moiety raises the HOMO energy level, decreasing the HOMO-LUMO gap and accelerating the reaction.[6][10]
-
Tetrazine Reactivity (The Diene): The reactivity of the tetrazine is enhanced by adding electron-withdrawing groups (EWGs) like pyridines or pyrimidines.[6][9] These groups lower the tetrazine's LUMO energy, thus increasing the reaction rate.[6][9]
-
Steric Effects: Steric hindrance plays a crucial role. Less bulky substituents on the tetrazine ring generally lead to faster kinetics.[6] For instance, monosubstituted hydrogen-tetrazines (H-Tzs) are typically much more reactive than their di-substituted phenyl- or methyl- counterparts.[6][9]
-
Solvent and pH: While the reaction is robust across a range of conditions, the choice of solvent can influence kinetics.[11] The ligation is generally efficient across a physiological pH range of 6 to 9.[12]
Quantitative Kinetic Data
The second-order rate constant (k₂) is the definitive metric for quantifying the speed of the TCO-tetrazine reaction. The following table summarizes experimentally determined rate constants for various TCO and tetrazine pairs from the literature, providing a basis for selecting reagents for a specific application.
| TCO Derivative | Tetrazine Derivative | k₂ (M⁻¹s⁻¹) | Conditions (Solvent, Temp) | Reference |
| TCO (unspecified) | 3-phenyl-1,2,4,5-tetrazine (H-Tz) | 26,000 | PBS (pH 7.4), 37°C | [13] |
| TCO-OH | 3,6-dipyridyl-s-tetrazine | 2,000 | Not Specified | [9] |
| TCO-mAb Conjugate | [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | PBS, 37°C | [9] |
| d-TCO (syn) | water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water, 25°C | [9] |
| d-TCO (anti) | water-soluble 3,6-dipyridyl-s-tetrazine | 318,000 ± 3,000 | Water, 25°C | [9] |
| TCO Control (16) | Fluorogenic Tz (15) | ~550 | PBS, 37°C | [8] |
| PeptoBrush 1 (TCO) | Fluorogenic Tz (15) | >25,000 (per TCO unit) | PBS, 37°C | [8] |
| TCO | 3,6-bis(2-pyridyl)-s-tetrazine | 3,300,000 | Not Specified | [14] |
| TCO | 3-(p-aminophenyl)-6-methyl-tetrazine | 2,000 | PBS (pH 7.4), 37°C | [15] |
| TCO | 3-H-6-phenyl-tetrazine | 30,000 | PBS (pH 7.4), 37°C | [15] |
Note: Reaction rates are highly sensitive to the specific structures and reaction conditions. This table provides a comparative summary, and values should be considered in the context of their original experimental setup.
Experimental Protocols
The most common method for determining TCO-tetrazine kinetic rates is UV-Vis spectroscopy, often using a stopped-flow instrument for very fast reactions.[13][16] The protocol relies on monitoring the disappearance of the tetrazine's characteristic absorbance in the visible spectrum (typically 510-550 nm) over time.[7][12][13]
Protocol: Determining Second-Order Rate Constants by Stopped-Flow UV-Vis Spectroscopy
This protocol describes a generalized method for measuring the reaction rate between a TCO and a tetrazine derivative under pseudo-first-order conditions.
1. Materials and Reagents:
-
TCO derivative of interest
-
Tetrazine derivative of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, is commonly used.
-
Solvent for Stock Solutions: Anhydrous DMSO or DMF.
-
Stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Quartz cuvettes (if not using a stopped-flow instrument for slower reactions).
2. Preparation of Solutions:
-
Prepare a high-concentration stock solution of the TCO derivative in DMSO or DMF (e.g., 10-100 mM).
-
Prepare a high-concentration stock solution of the tetrazine derivative in DMSO or DMF (e.g., 10 mM).
-
Determine the molar extinction coefficient (ε) of the tetrazine derivative in the reaction buffer (PBS, pH 7.4) by measuring the absorbance of serial dilutions at its maximum absorbance wavelength (λ_max, ~520 nm).[12]
3. Kinetic Measurement (Stopped-Flow Method):
-
Establish Pseudo-First-Order Conditions: The reaction must be run with a significant excess (at least 10-fold) of the TCO derivative relative to the tetrazine to ensure pseudo-first-order kinetics.[16][17]
-
Instrument Setup:
-
Loading Syringes:
-
Load one syringe with a solution of the tetrazine in PBS. The final concentration in the cell should be sufficient to give a reliable absorbance reading (e.g., 50 µM).
-
Load the second syringe with the TCO derivative in PBS at a concentration that is at least 20-fold higher than the tetrazine concentration (e.g., 1 mM).
-
-
Initiate Reaction:
4. Data Analysis:
-
The absorbance decay curve will follow a single exponential decay function under pseudo-first-order conditions.
-
Fit the absorbance vs. time data to the equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t) where k_obs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess (the TCO derivative):[16] k₂ = k_obs / [TCO]
-
For robust results, repeat the experiment with several different concentrations of the excess TCO and plot k_obs versus [TCO]. The slope of the resulting line will be the second-order rate constant, k₂.
Visualizations: Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of experimental and logical workflows.
Caption: Workflow for determining TCO-tetrazine kinetics via stopped-flow spectroscopy.
Caption: Logical workflow for pretargeted imaging using TCO-tetrazine click chemistry.
References
- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eurjchem.com [eurjchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
The Pivotal Role of PEG8 Spacers in TCO Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linker technologies is a cornerstone in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs) and other targeted therapeutics. Among the diverse array of available linkers, those incorporating a trans-cyclooctene (B1233481) (TCO) moiety for bioorthogonal click chemistry, coupled with a polyethylene (B3416737) glycol (PEG) spacer, have garnered significant attention. This technical guide provides a comprehensive examination of the multifaceted role of the eight-unit polyethylene glycol (PEG8) spacer within TCO linkers, offering quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in the optimization of their bioconjugation strategies.
The PEG8 spacer is not merely a passive connector; it is a critical determinant of the physicochemical and pharmacokinetic properties of the entire bioconjugate. Its inclusion can profoundly influence solubility, stability, steric hindrance, and in vivo performance, ultimately impacting the therapeutic index of the final drug product.
Core Principles: The Functional Advantages of the PEG8 Spacer
The incorporation of a PEG8 spacer into a TCO linker imparts several key advantages that address common challenges in bioconjugation and drug development.[1][2]
-
Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate.[2] The hydrophilic nature of the PEG8 spacer improves the overall solubility of the ADC, mitigating aggregation and facilitating formulation in aqueous buffers.[3][4] This is crucial for maintaining the stability and biological activity of the antibody.[3]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy for extending the in vivo circulation time of therapeutic molecules.[5] The PEG8 spacer increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its plasma half-life.[5] This extended exposure can lead to greater accumulation at the target site, enhancing therapeutic efficacy.[6]
-
Mitigation of Steric Hindrance: The defined and flexible nature of the PEG8 spacer provides critical spatial separation between the bulky antibody and the conjugated payload.[7] This separation is essential to prevent the payload from interfering with the antigen-binding site of the antibody, thereby preserving its targeting function. It also ensures that the TCO moiety is accessible for efficient reaction with its tetrazine partner in bioorthogonal ligation reactions.
-
Optimized Drug-to-Antibody Ratio (DAR): By improving the solubility and reducing the aggregation potential of hydrophobic payloads, PEG8 spacers can enable the generation of ADCs with higher, more uniform drug-to-antibody ratios (DARs) without compromising their physicochemical properties.[2][6]
Quantitative Data on the Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key performance metrics.
Table 1: Influence of PEG Spacer Length on ADC Pharmacokinetics
| PEG Spacer Length | Clearance (mL/day/kg) | In Vivo Half-life (hours) | Reference(s) |
| No PEG | ~15 | - | [1] |
| PEG2 | ~10 | - | [1] |
| PEG4 | ~7 | ~120 | [5] |
| PEG8 | ~5 | ~150 | [1][5] |
| PEG12 | ~5 | ~160 | [1][5] |
| PEG24 | ~5 | ~170 | [1][5] |
| Data is compiled from multiple sources and should be considered illustrative of general trends. |
Table 2: Impact of PEG Spacer Length on In Vitro and In Vivo Efficacy of ADCs
| PEG Spacer Length | In Vitro Potency (IC50, ng/mL) | In Vivo Tumor Growth Inhibition (%) | Reference(s) |
| PEG2 | 8.5 | 35-45 | [5] |
| PEG4 | 9.2 | 50-60 | [5] |
| PEG8 | 10.1 | 75-85 | [5] |
| PEG12 | 11.5 | 75-85 | [5] |
| PEG24 | 15.3 | 75-85 | [5] |
| Data is synthesized from a study on PEGylated glucuronide-MMAE linkers and should be viewed as representative. |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates utilizing PEG8-TCO linkers. The following protocols provide a framework for key experimental procedures.
Protocol 1: Synthesis of a TCO-PEG8-Linker-Payload Construct
This protocol describes the synthesis of a TCO-PEG8-linker-payload, specifically TCO-PEG8-Val-Cit-PABC-MMAE, a commonly used construct for ADCs.
Materials:
-
Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate
-
Monomethyl auristatin E (MMAE)
-
TCO-PEG8-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
MMAE Conjugation: Dissolve Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate and MMAE in DMF. Add DIPEA and stir the reaction at room temperature for 2-4 hours. Monitor the reaction by HPLC-MS.
-
Purification: Purify the resulting Fmoc-Val-Cit-PABC-MMAE by preparative HPLC.
-
Fmoc Deprotection: Treat the purified product with a solution of 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group.
-
TCO-PEG8 Conjugation: To the deprotected Val-Cit-PABC-MMAE, add TCO-PEG8-NHS ester and DIPEA in DMF. Stir the reaction at room temperature for 2-4 hours.
-
Final Purification: Purify the final TCO-PEG8-Val-Cit-PABC-MMAE conjugate by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product by HPLC, high-resolution mass spectrometry, and NMR.
Protocol 2: Conjugation of TCO-PEG8-Linker-Payload to a Tetrazine-Modified Antibody
This protocol outlines the bioorthogonal "click" reaction between a TCO-functionalized linker-payload and a tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (in PBS, pH 7.4)
-
TCO-PEG8-linker-payload (from Protocol 1, dissolved in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Reaction Setup: To the tetrazine-modified antibody solution, add a 1.5 to 3-fold molar excess of the TCO-PEG8-linker-payload solution in DMSO. The final DMSO concentration should be kept below 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Purify the resulting ADC by SEC to remove unreacted linker-payload and any aggregates.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the payload.[8][] Further characterize the DAR distribution using HIC-HPLC.[8]
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC using SEC-HPLC.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC construct
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[10][11]
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the cells. Include an untreated control.[10][11]
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.[10][11]
-
Viability Assessment (MTT Assay):
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[10][11]
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor activity of the ADC in a mouse xenograft model.[12][13]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line expressing the target antigen
-
ADC construct
-
Vehicle control (e.g., saline or formulation buffer)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.[12][13]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12][13]
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses). Administer the ADC and vehicle control intravenously.[12][13]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[12][13]
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of PEG8-TCO linkers.
Caption: Experimental workflow for the synthesis and evaluation of an ADC using a TCO-PEG8 linker.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. researchgate.net [researchgate.net]
- 4. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. interchim.fr [interchim.fr]
- 8. pharmiweb.com [pharmiweb.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
TCO-PEG8-Amine: A Comprehensive Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of TCO-PEG8-amine, a heterobifunctional linker critical for advanced bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed technical data, experimental protocols, and visualizations to support its application in the lab.
Core Compound Details
This compound, identified by CAS number 2353409-92-2 , is a versatile molecule with a molecular weight of approximately 564.7 g/mol .[1][2][3] Its structure features a trans-cyclooctene (B1233481) (TCO) group, a terminal primary amine, and an eight-unit polyethylene (B3416737) glycol (PEG8) spacer. This unique combination of functional groups allows for a two-step bioorthogonal labeling strategy, providing researchers with precise control over the conjugation of biomolecules.[1]
The TCO group is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a reaction known for its exceptional speed and selectivity in biological systems.[2][3][4] The terminal amine group can be readily coupled with activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids using coupling agents like EDC.[2][3] The hydrophilic PEG8 spacer enhances the solubility and stability of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of TCO-PEG8 derivatives in bioconjugation protocols. For direct labeling of biomolecules with primary amines, the more reactive TCO-PEG8-NHS ester is commonly used.[1]
Table 1: Recommended Molar Excess of TCO-PEG8-NHS Ester for Antibody Labeling [6]
| Target Degree of Labeling (DOL) (TCO molecules per antibody) | Molar Excess of TCO-PEG8-NHS Ester |
| 2 - 4 | 5 - 10 equivalents |
| 4 - 8 | 10 - 20 equivalents |
| 8 - 12 | 20 - 35 equivalents |
Note: The optimal molar ratio may vary depending on the specific antibody and its concentration. A pilot experiment is recommended to determine the optimal conditions.
Table 2: Typical Reaction and Purification Parameters for Antibody Labeling [6]
| Parameter | Value |
| Antibody Concentration | 1 - 10 mg/mL |
| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 8.0-8.5 |
| Reaction Time | 30 - 90 minutes at room temperature |
| Purification Method | Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) |
| Expected Antibody Recovery | > 85% |
| Storage of Labeled Antibody | Store at 4°C for short-term and -20°C to -80°C for long-term |
Table 3: Solubility and Stability of TCO-PEG8 Derivatives
| Parameter | Details |
| Solubility | Soluble in water, DMSO, DCM, and DMF.[2][7] |
| Storage | Recommended to be stored at -20°C to minimize degradation.[2][7] |
| Stability | The primary degradation pathway is the isomerization of the reactive trans-isomer to the less reactive cis-cyclooctene (CCO) isomer, which can be accelerated by elevated temperatures and the presence of thiols.[7] It is advised to use freshly prepared solutions for optimal results.[8] |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling using TCO-PEG8-NHS Ester and a Tetrazine-Functionalized Molecule
This protocol outlines the covalent labeling of a protein with a TCO moiety using TCO-PEG8-NHS ester, followed by a bioorthogonal reaction with a tetrazine-conjugated molecule.
Part A: TCO Labeling of the Protein
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)
-
TCO-PEG8-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.
-
TCO-PEG8-NHS Ester Stock Solution: Immediately before use, dissolve TCO-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution.[1][8] Gently mix and incubate for 30-60 minutes at room temperature.[1]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column.[1]
Part B: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule
Materials:
-
TCO-labeled protein from Part A
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Prepare the TCO-labeled protein in the reaction buffer.
-
Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is recommended.[1]
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction is often complete within 30 minutes.[1]
-
Final Product: The labeled conjugate is now ready for use. If necessary, purify the final conjugate to remove excess tetrazine reagent using size-exclusion chromatography.[1]
Protocol 2: Synthesis of a PROTAC using TCO-PEG8-NHS Ester
This protocol describes a two-step synthesis of a PROTAC, where the TCO-PEG8 linker connects an E3 ligase ligand and a target protein ligand.
Step 1: Conjugation of TCO-PEG8-NHS Ester to an Amine-Functionalized Ligand
Materials:
-
Amine-functionalized E3 ligase ligand
-
TCO-PEG8-NHS ester
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Preparation: Perform the reaction under an inert atmosphere with dry glassware.
-
Dissolution: Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in the anhydrous solvent.
-
Linker Addition: Add a solution of TCO-PEG8-NHS ester (1.0 - 1.2 equivalents) in the anhydrous solvent to the reaction mixture.[9]
-
Base Addition: Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.[9]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.[9]
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the TCO-PEG8-ligand conjugate.
Step 2: Bioorthogonal Ligation to a Tetrazine-Functionalized Ligand
Materials:
-
TCO-PEG8-E3 ligase ligand conjugate from Step 1
-
Tetrazine-functionalized protein of interest (POI) ligand
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
Procedure:
-
Dissolution: Dissolve the tetrazine-functionalized POI ligand (1.0 equivalent) in the anhydrous solvent.
-
TCO-conjugate Addition: Add an equimolar amount (1.0 - 1.2 equivalents) of the TCO-PEG8-E3 ligase ligand conjugate to the solution.[9]
-
Reaction: The click reaction will proceed rapidly at room temperature.
-
Purification and Characterization: Purify the final PROTAC using HPLC and characterize by LC-MS and NMR.
Visualizations
The following diagrams illustrate the key processes involving this compound and its derivatives.
Caption: Mechanism of the two-step protein labeling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2353409-92-2 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Safety Profile of TCO-PEG8-amine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of all laboratory reagents is paramount. This in-depth technical guide provides a detailed overview of the safety data for TCO-PEG8-amine, a heterobifunctional linker increasingly utilized in bioconjugation, drug delivery, and proteomics.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[1] This guide summarizes key safety information, handling procedures, and emergency responses.
Core Safety and Handling Data
The following tables provide a structured overview of the physical, chemical, and safety properties of this compound, compiled from available safety data sheets and product information.[1][2]
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 2353409-92-2 |
| Molecular Formula | C27H52N2O10 |
| Molecular Weight | 564.7 g/mol |
| Property | Information |
| Appearance | Not specified in SDS; typically a solid or oil |
| Purity | ≥98% |
| Solubility | Soluble in DMSO, DCM, DMF |
| Storage | Store at -20°C in a sealed container, protected from moisture and light.[1][2][3] |
Hazard Identification and Precautionary Measures
According to the available Safety Data Sheet, this compound is not classified as a hazardous material.[1] However, as with any chemical reagent, it is crucial to handle it with care in a laboratory setting.
General Precautions:
-
Handle only in a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with skin and eyes.[1]
-
Keep away from heat, flames, and sparks.[1]
-
Avoid strong oxidizing agents.[1]
The following diagram illustrates a standard workflow for handling chemical reagents like this compound, from reception to disposal.
Experimental Protocols: Emergency and First-Aid Procedures
In the event of accidental exposure, the following first-aid measures should be taken immediately.[1]
| Exposure Route | First-Aid Protocol |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If symptoms are severe or persist, seek medical attention.[1] |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
Accidental Release Measures
Should a spill occur, follow these steps:
-
Containment: Mix the spilled material with sand or a similar inert absorbent material.[1]
-
Collection: Sweep up the mixture and place it in a tightly closed container for disposal.[1]
-
Environmental Protection: Do not allow the material to enter drains or water courses.[1]
Fire-Fighting Measures
In case of a fire involving this compound, use dry powder or carbon dioxide extinguishers.[1] Firefighters should wear protective clothing and a self-contained breathing apparatus.[1]
The decision-making process for responding to an accidental exposure is outlined in the diagram below.
Personal Protective Equipment (PPE)
The recommended personal protective equipment when handling this compound is standard for a chemical laboratory environment.[1]
| Protection Type | Recommendation |
| Engineering Controls | Use only in a chemical fume hood.[1] |
| Gloves | Chemical-resistant gloves.[1] |
| Eye/Face Protection | Safety goggles.[1] |
| General Hygiene | Wash hands thoroughly after handling and wash contaminated clothing before reuse.[1] |
This guide is intended to provide a comprehensive overview of the safety data for this compound for trained professionals. It is not a substitute for a thorough review of the official Safety Data Sheet and adherence to all institutional safety protocols. Always consult the most up-to-date SDS for the specific product you are using.
References
TCO-PEG8-Amine: A Comprehensive Technical Guide for Bioorthogonal Conjugation and Proteolysis-Targeting Chimera (PROTAC) Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TCO-PEG8-amine, a heterobifunctional linker at the forefront of bioconjugation and targeted protein degradation. This document details the core chemistry, experimental protocols, and applications of this compound, with a focus on its utility in antibody-drug conjugates (ADCs) and PROTACs.
Introduction to this compound
This compound is a versatile chemical tool that incorporates three key functional elements: a trans-cyclooctene (B1233481) (TCO) group, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal primary amine. This unique combination of moieties enables a two-step bioorthogonal conjugation strategy, providing precise control over the linkage of biomolecules.
The TCO group is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast, highly specific, and occurs under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2] The PEG8 spacer enhances the hydrophilicity and solubility of the linker and resulting conjugates, which can mitigate aggregation and improve pharmacokinetic properties.[1][3] The terminal amine group provides a versatile handle for conjugation to various molecules, such as activated esters or carboxylic acids, allowing for the covalent attachment of payloads, imaging agents, or other biomolecules.[4]
Commercial Suppliers
A variety of chemical suppliers offer this compound and its derivatives. The following table summarizes some of the key commercial sources.
| Supplier | Product Name | Purity | CAS Number |
| AxisPharm | This compound | ≥95% | 2353409-92-2 |
| MedChemExpress | This compound | 2353409-92-2 | |
| BroadPharm | This compound | 98% | 2353409-92-2 |
| Amsbio | This compound |
Core Mechanism of Action and Applications
The primary utility of this compound lies in its ability to facilitate bioorthogonal conjugation. The workflow typically involves two main steps:
-
Functionalization: The amine group of this compound is reacted with a molecule of interest (e.g., a cytotoxic drug, a fluorescent probe) that has been functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.
-
Bioorthogonal Ligation: The resulting TCO-functionalized molecule is then reacted with a biomolecule (e.g., an antibody, a protein) that has been modified to contain a tetrazine group. The TCO and tetrazine moieties rapidly and specifically "click" together, forming a stable covalent bond.[2]
This strategy is widely employed in:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic payload to a tetrazine-modified antibody, enabling targeted drug delivery to cancer cells.[5]
-
PROTACs: This linker is instrumental in the synthesis of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6][7] this compound can be used to connect the target protein ligand to the E3 ligase ligand.
-
Molecular Imaging and Diagnostics: The TCO-tetrazine reaction can be used to attach imaging agents (e.g., fluorescent dyes, radioisotopes) to biomolecules for in vivo and in vitro imaging applications.[3][8]
Experimental Protocols
The following are detailed protocols for common applications of this compound and related compounds. Note that while this compound contains a primary amine, many protocols utilize the related TCO-PEG8-acid or its activated NHS ester form for reaction with amines on biomolecules. The principles of the subsequent TCO-tetrazine ligation remain the same.
General Protocol for Protein Labeling with TCO-NHS Ester
This protocol describes the labeling of a protein with a TCO moiety using a TCO-PEG-NHS ester, which is a common precursor for introducing the TCO group onto biomolecules with available primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG8-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.[9]
-
TCO-PEG8-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG8-NHS ester in anhydrous DMSO or DMF.[9]
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be empirically determined.[10][11]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[9][11]
-
Purification: Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column equilibrated with the desired storage buffer.[12]
TCO-Tetrazine Click Reaction
This protocol outlines the bioorthogonal reaction between a TCO-labeled biomolecule and a tetrazine-conjugated molecule.
Materials:
-
TCO-labeled biomolecule (from section 4.1)
-
Tetrazine-conjugated molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-containing biomolecule in the reaction buffer.
-
Click Reaction: Add the tetrazine-containing molecule to the TCO-containing biomolecule. A molar excess of 1.1 to 5 equivalents of the tetrazine reagent is recommended.[10][11]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes. The reaction is often very rapid.[9][13]
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography.[11]
Quantitative Data
The following tables summarize key quantitative parameters for the experimental protocols.
Table 1: Recommended Parameters for Protein Labeling with TCO-PEG8-NHS Ester
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[10] |
| Molar Excess of TCO-PEG8-NHS Ester | 10-20 fold | May require optimization for specific proteins.[10] |
| Reaction Buffer | Amine-free (e.g., PBS) | Avoid buffers containing Tris or glycine.[10] |
| Reaction pH | 7.2-8.5 | Slightly alkaline pH can improve reactivity.[10] |
| Reaction Time | 30-60 minutes at room temperature | [10] |
| Quenching Reagent | 1 M Tris-HCl, glycine, or hydroxylamine | To terminate the reaction.[14] |
Table 2: TCO-Tetrazine Reaction Kinetics
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| TCO - Tetrazine | ~2000 | In 9:1 methanol/water. This is one of the fastest bioorthogonal reactions.[8] |
Visualizations
Experimental Workflow for Antibody-TCO Conjugation
Caption: Workflow for labeling an antibody with a TCO moiety and subsequent conjugation.
PROTAC Mechanism of Action
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound and its derivatives are powerful tools for researchers in drug development and chemical biology. The combination of a highly reactive TCO group for bioorthogonal click chemistry, a solubilizing PEG spacer, and a versatile amine handle enables the precise and efficient construction of complex bioconjugates. The applications in ADCs and PROTACs highlight the significant potential of this linker technology in advancing targeted therapies. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this compound in your research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 4. This compound, 2353409-92-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Cornerstone of Chemical Biology: A Technical Guide to the Fundamental Principles of Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has revolutionized our ability to probe and manipulate biological systems in their native environment. Coined by Carolyn Bertozzi, the term refers to a class of chemical reactions that can occur within a living system without interfering with or being interfered by the complex biochemical processes of that system.[1][2] This technical guide provides an in-depth exploration of the core principles of bioorthogonal chemistry, focusing on the key reactions, their mechanisms, quantitative kinetic data, and detailed experimental protocols to empower researchers in chemical biology and drug development.
Core Tenets of Bioorthogonality
For a chemical transformation to be deemed bioorthogonal, it must satisfy a stringent set of criteria to ensure its utility and reliability in a biological setting.[1][3][4] These foundational principles are:
-
High Selectivity: The reacting partners must be mutually and exclusively reactive toward each other, ignoring the vast milieu of other functional groups present in biological molecules like proteins, nucleic acids, lipids, and carbohydrates.[1][5]
-
Biocompatibility: The reactants, the resulting covalent bond, and any byproducts must be non-toxic and not perturb the normal physiology of the cell or organism under investigation.[1][5]
-
Favorable Reaction Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures (around 37°C), pH (typically ~7.4), and in an aqueous environment, even at the low concentrations often encountered in biological studies.[1][3]
-
Chemical Orthogonality: The reactive functional groups (the "bioorthogonal handles") should be abiotic, meaning they are not naturally present in the biological system being studied, thus preventing side reactions with endogenous molecules.[1][4]
Key Bioorthogonal Reactions: Mechanisms and Kinetics
Several classes of reactions have been developed that meet the criteria for bioorthogonality. The three most prominent and widely utilized are the Staudinger ligation, strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction.
The Staudinger Ligation
The Staudinger ligation was one of the first bioorthogonal reactions to be developed and is based on the classic Staudinger reaction between an azide (B81097) and a phosphine (B1218219).[6][7] In the bioorthogonal variant, the phosphine is engineered with an electrophilic trap (typically an ester) that intercepts the aza-ylide intermediate to form a stable amide bond.[7][8]
A "traceless" version of the Staudinger ligation has also been developed, which, after rearrangement and hydrolysis, results in a native amide bond with the phosphine oxide being released as a byproduct.[6][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the relatively slow kinetics of the Staudinger ligation and to avoid the use of a potentially cytotoxic copper catalyst required for the canonical "click" reaction (CuAAC), the strain-promoted azide-alkyne cycloaddition was developed.[1][10] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide in a [3+2] dipolar cycloaddition to form a stable triazole linkage.[10][11] The driving force for this reaction is the release of ring strain in the cyclooctyne.[10]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (like a trans-cyclooctene, TCO) or alkyne is currently the fastest known bioorthogonal reaction.[12][13] This reaction is a [4+2] cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the TCO).[14][15] The initial cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[15][16]
Quantitative Comparison of Reaction Kinetics
The choice of a bioorthogonal reaction often depends on the required speed of ligation. The second-order rate constant (k₂) is a critical parameter for comparing the kinetics of these reactions.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Staudinger Ligation | Azide + Engineered Phosphine | ~10⁻³ | Forms a native-like amide bond (traceless version).[4] | Slow kinetics.[17] Phosphines can be prone to air oxidation.[17] |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | ~10⁻¹ - 1 | Copper-free, good kinetics for live-cell labeling.[1][4] | Strained alkynes can be hydrophobic. |
| IEDDA (Tetrazine Ligation) | Tetrazine + Strained Alkene (e.g., TCO) | 10³ - 10⁶ | Exceptionally fast kinetics, ideal for in vivo applications and low concentration labeling.[12] | Tetrazine stability can be a concern. |
Detailed Experimental Protocols
The successful application of bioorthogonal chemistry relies on robust and well-optimized experimental procedures. Below are detailed protocols for key experiments.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with an Azido (B1232118) Sugar
This protocol describes the incorporation of an azide group into cellular glycans via the cell's metabolic machinery.
Workflow:
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat).
-
Complete cell culture medium.
-
Peracetylated azido sugar (e.g., Ac₄ManNAz for sialic acid labeling).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Plate cells in an appropriate culture vessel (e.g., 6-well plate for western blot analysis or glass-bottom dish for microscopy) at a density that will not lead to overconfluence during the labeling period.
-
Prepare Azido Sugar Stock: Dissolve the peracetylated azido sugar in sterile DMSO to create a 10-50 mM stock solution. Store at -20°C.
-
Cell Treatment: Thaw the azido sugar stock solution. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 25-50 µM). Remove the old medium from the cells and replace it with the medium containing the azido sugar.[10]
-
Incubation: Return the cells to a 37°C, 5% CO₂ incubator and culture for 1-3 days. This allows for the metabolic incorporation of the azido sugar into the cellular glycans.
-
Washing: After the incubation period, aspirate the medium and gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for ligation with a phosphine or alkyne-bearing probe.
Protocol 2: SPAAC Labeling of Azide-Modified Proteins on Live Cells
This protocol details the labeling of metabolically-incorporated azido sugars on the surface of live cells with a DBCO-functionalized fluorescent probe for analysis by flow cytometry or microscopy.[3]
Workflow:
Materials:
-
Metabolically labeled cells from Protocol 1.
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).
-
Live-cell imaging medium or FACS buffer (e.g., PBS with 1% BSA).
Procedure:
-
Prepare Cells: After metabolic labeling and washing, harvest the cells if necessary (for suspension cells or flow cytometry) and resuspend them in live-cell imaging medium or FACS buffer. For adherent cells for microscopy, leave them in the dish.
-
Prepare Staining Solution: Dilute the DBCO-fluorophore stock solution in pre-warmed imaging medium or FACS buffer to a final concentration of 20-50 µM.[3]
-
SPAAC Reaction: Add the DBCO-fluorophore staining solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.[5]
-
Washing: Pellet the cells by centrifugation (for suspension cells) and wash two to three times with FACS buffer or imaging medium to remove the unbound probe. For adherent cells, aspirate the staining solution and wash the plate.[3]
-
Analysis: Resuspend the cells in an appropriate volume of buffer for analysis. Analyze the labeled cells using a flow cytometer or visualize them with a fluorescence microscope using the appropriate filter set for the chosen fluorophore.
Protocol 3: IEDDA Ligation for Antibody-Oligonucleotide Conjugation
This protocol describes the conjugation of a tetrazine-modified antibody to a TCO-modified oligonucleotide, a common application in the construction of targeted therapeutics and diagnostic agents.
Workflow:
Materials:
-
Tetrazine-activated antibody (prepared by reacting an antibody with an NHS-tetrazine linker).
-
TCO-modified oligonucleotide.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Procedure:
-
Prepare Reactants: Dissolve the tetrazine-modified antibody and the TCO-modified oligonucleotide in the reaction buffer. Ensure accurate concentration determination of both components.
-
IEDDA Reaction: Combine the tetrazine-antibody and TCO-oligonucleotide in a microcentrifuge tube. A slight molar excess (1.2-2 equivalents) of the oligonucleotide is often used to ensure complete conjugation of the antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The progress of the reaction can sometimes be monitored by the disappearance of the tetrazine's color (typically pink/red).
-
Purification: Purify the resulting antibody-oligonucleotide conjugate from the excess, unreacted oligonucleotide using a suitable method like Size Exclusion Chromatography (SEC).
-
Analysis: Analyze the purified conjugate to confirm successful ligation and purity. This can be done using SDS-PAGE (which will show a band shift for the conjugated antibody) and UV-Vis spectroscopy.
Conclusion
The fundamental principles of bioorthogonal chemistry have provided a powerful toolkit for the modern life scientist. By enabling chemical reactions to be performed within the complex milieu of living systems, this field has opened up new frontiers in our ability to visualize, track, and manipulate biomolecules with unprecedented precision. The choice of a specific bioorthogonal reaction—be it the classic Staudinger ligation, the robust SPAAC, or the ultrafast IEDDA—will depend on the specific biological question and experimental context. With a firm grasp of the core principles and access to detailed protocols, researchers are well-equipped to harness the transformative potential of bioorthogonal chemistry in their scientific pursuits.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 6. Staudinger Ligation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with TCO-PEG8 Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments, enabling precise and efficient labeling for a myriad of applications in research, diagnostics, and therapeutics. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine.[1] This reaction is exceptionally fast, highly specific, and proceeds under mild, physiological conditions without the need for a catalyst.[1][2]
This document provides detailed protocols for the covalent labeling of proteins using TCO-PEG8 linkers. The primary focus is on the use of amine-reactive TCO-PEG8-NHS ester for the modification of primary amines on proteins, a widely adopted and well-documented strategy. Additionally, this guide discusses the application of TCO-PEG8-amine as a heterobifunctional linker for alternative bioconjugation strategies. The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances the water solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[3][4]
Principle of the Two-Step Labeling Strategy
Protein labeling with TCO-PEG8 linkers typically follows a two-step process:
-
Protein Modification: A protein of interest is functionalized with a TCO moiety. The most common method involves the reaction of a TCO-PEG8-NHS ester with primary amines (e.g., the side chain of lysine (B10760008) residues) on the protein surface.[3][5]
-
Bioorthogonal Ligation: The TCO-modified protein is then specifically and efficiently reacted with a tetrazine-conjugated molecule of interest, such as a fluorescent dye, a drug molecule, or a radiolabel.[1][3]
This two-step approach offers modularity and flexibility, allowing for the pre-functionalization of a protein with the TCO group, which can then be "clicked" with various tetrazine-containing molecules.
Application of this compound
This compound is a heterobifunctional linker containing a TCO group for click chemistry and a primary amine group.[6] The amine group is reactive with activated esters (e.g., NHS esters) or carboxylic acids in the presence of activators like EDC.[6] This allows for alternative labeling strategies:
-
Labeling of Carboxylated Proteins: Proteins with available carboxylic acid groups (e.g., on aspartic or glutamic acid residues) can be activated with EDC/NHS and then reacted with this compound to introduce the TCO moiety.
-
Modification of Small Molecules: A small molecule or probe containing an NHS ester can be reacted with this compound. The resulting TCO-functionalized molecule can then be used to label a tetrazine-modified protein.
While detailed, standalone protocols for this compound in protein labeling are less common than for the NHS-ester variant, the general principles of amine-reactive chemistry apply.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the amine-reactive TCO-PEG8 labeling protocol.
Table 1: Reaction Conditions for Protein Modification with TCO-PEG8-NHS Ester
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[3] |
| Molar Excess of TCO-PEG8-NHS Ester | 10-20 fold | May require optimization for specific proteins.[3][5] |
| Reaction Buffer | Amine-free (e.g., PBS) | Avoid buffers containing Tris or glycine.[3] |
| Reaction pH | 7.2-8.5 | Slightly alkaline pH can improve reactivity.[3][5] |
| Incubation Time | 30-60 minutes at room temperature | Longer incubation times may be needed for less reactive proteins.[3] |
| Quenching Agent Concentration | 20-100 mM | Tris-HCl is a common quenching agent.[4] |
Table 2: Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Recommended Range | Notes |
| Molar Excess of Tetrazine Reagent | 1.1-5 equivalents | A slight molar excess is often used to ensure complete labeling.[3][5] |
| Reaction Buffer | PBS, pH 7.4 | The reaction is efficient under physiological conditions.[3] |
| Incubation Time | 30 minutes to 2 hours at room temperature | The reaction is often complete within 30 minutes.[3] |
Table 3: Comparison of Second-Order Rate Constants for Bioorthogonal Reactions
| Reaction Type | Ligation Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| iEDDA Cycloaddition | (R,E)-TCO + Tetrazine | up to 10⁶ | Extremely fast, catalyst-free, highly specific, forms stable covalent bond.[1] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DBCO) | ~10⁻¹ - 10¹ | Catalyst-free, bioorthogonal, slower than iEDDA.[1] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 10² - 10³ | Requires copper catalyst which can be cytotoxic, fast and efficient.[1] |
Experimental Protocols
Part 1: Modification of a Protein with TCO-PEG8-NHS Ester
This protocol describes the modification of a generic protein with TCO-PEG8-NHS ester. The optimal conditions may vary depending on the specific biomolecule.
Materials and Reagents:
-
Protein of interest
-
TCO-PEG8-NHS ester
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.5.
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment
Protocol:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.[3]
-
If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.
-
-
TCO-PEG8-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[3]
-
-
Labeling Reaction:
-
Quenching (Optional):
-
Purification:
-
Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column or dialysis.[3] The purified TCO-labeled protein is now ready for the subsequent click reaction or can be stored.
-
Part 2: Bioorthogonal Ligation with a Tetrazine-Conjugated Molecule
This protocol outlines the reaction of the TCO-modified biomolecule with a tetrazine-conjugated molecule (e.g., a fluorescent probe).
Materials and Reagents:
-
TCO-labeled biomolecule (from Part 1)
-
Tetrazine-conjugated molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography equipment (optional)
Protocol:
-
Prepare the TCO-containing biomolecule in the reaction buffer.
-
Add the tetrazine-containing molecule to the TCO-containing biomolecule. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is recommended.[3]
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction is often complete within 30 minutes at millimolar concentrations.[3]
-
The labeled conjugate is now ready for use. If necessary, purify the final conjugate from excess tetrazine reagent using size-exclusion chromatography.[3]
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which represents the average number of TCO linkers conjugated to a protein, is a critical quality attribute.[7]
Using UV-Vis Spectroscopy (for chromophoric tetrazine probes):
-
Measure the absorbance of the TCO-labeled protein at 280 nm (A₂₈₀).
-
React the TCO-labeled antibody with a molar excess of a tetrazine-dye with a known extinction coefficient at its λₘₐₓ.
-
Purify the labeled antibody to remove excess tetrazine-dye.
-
Measure the absorbance of the final conjugate at 280 nm and at the λₘₐₓ of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[1][7][8]
Using Mass Spectrometry (MS):
Techniques like MALDI-TOF or LC-MS can accurately measure the mass of the conjugated protein. The mass shift observed after conjugation corresponds to the number of attached TCO-PEG8 molecules.[9]
Visualizations
Caption: Two-step bioorthogonal protein labeling workflow.
Caption: Step-by-step experimental workflow for protein labeling.
Caption: Pre-targeted cell imaging using TCO-labeled antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 2353409-92-2 | BroadPharm [broadpharm.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Antibody Conjugation with TCO-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies with therapeutic or imaging agents has revolutionized targeted therapies and diagnostics. A key technology in this field is the bioorthogonal reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, which proceeds via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast, highly specific, and occurs under mild, physiological conditions, making it ideal for biologic modification.[1][2][3]
This document provides detailed application notes and protocols for the labeling of antibodies with TCO moieties using TCO-PEG8-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues on the antibody, to form stable amide bonds.[2][4][5] The incorporated TCO group then serves as a handle for the subsequent, rapid conjugation to a tetrazine-modified molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a radiolabel).[1][4] The hydrophilic PEG8 spacer enhances the solubility of the conjugate, reduces aggregation, and minimizes steric hindrance.[2][4]
Key Features of TCO-Tetrazine Bioorthogonal Ligation:
-
Extraordinary Reaction Kinetics: The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹.[1] This allows for efficient conjugation at low concentrations.[1]
-
High Specificity and Orthogonality: The reaction is highly selective and does not interfere with other functional groups present in biological systems, ensuring precise control over the conjugation.[1][4]
-
Biocompatibility: The conjugation occurs under mild physiological conditions (e.g., pH 7.4, 37°C), preserving the structural and functional integrity of the antibody.[1][4]
-
Versatility: This modular two-step approach is widely applicable in the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and sensitive immunoassays.[6]
Chemical Principle
The overall process involves two main steps. First, the antibody is functionalized with the TCO-PEG8-NHS ester. The NHS ester reacts with primary amines on the antibody surface, primarily the ε-amine of lysine residues, to form a stable amide bond. This introduces the TCO moiety onto the antibody. Subsequently, the TCO-labeled antibody can be reacted with a tetrazine-functionalized molecule in a rapid and specific iEDDA reaction.
Figure 1: Two-step antibody conjugation workflow.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the antibody labeling reaction with TCO-PEG8-NHS ester.
Table 1: Recommended Molar Excess of TCO-PEG8-NHS Ester [6]
| Target Degree of Labeling (DOL) (TCO molecules per antibody) | Molar Excess of TCO-PEG8-NHS Ester (equivalents) |
| 2 - 4 | 5 - 10 |
| 4 - 8 | 10 - 20 |
| 8 - 12 | 20 - 35 |
Note: The optimal molar ratio may vary depending on the specific antibody and its concentration. A pilot experiment with different ratios is recommended to determine the optimal conditions.[6]
Table 2: Typical Reaction and Purification Parameters [4][6]
| Parameter | Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[4] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines (e.g., Tris, glycine) must be avoided.[4][6] |
| Reaction pH | 8.0 - 8.5 | Slightly alkaline pH improves the reactivity of primary amines. |
| Reaction Time | 30 - 90 minutes at room temperature | [6] |
| Purification Method | Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) | [6] |
| Expected Antibody Recovery | > 85% | [6] |
| Storage of Labeled Antibody | 4°C for short-term, -20°C to -80°C for long-term | [6] |
Experimental Protocols
Protocol 1: Antibody Preparation
This protocol describes the preparation of the antibody to ensure it is in a suitable buffer for conjugation.
Materials:
-
Purified antibody in storage buffer
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3, or amine-free PBS, pH 8.0-8.5[6]
-
Desalting columns or dialysis equipment
-
Spectrophotometer
Procedure:
-
Buffer Exchange: It is critical to remove any buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) from the antibody solution, as these will compete with the NHS ester for reaction.[6][7] Perform a buffer exchange of the antibody into the Reaction Buffer using a desalting column or dialysis according to the manufacturer's instructions.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[6] A concentration of 2.5 mg/mL is a good starting point.[6]
-
Concentration Measurement: Measure the antibody concentration using a spectrophotometer at 280 nm.
Protocol 2: Antibody Conjugation with TCO-PEG8-NHS Ester
This protocol is optimized for labeling approximately 1 mg of an IgG antibody (MW ~150 kDa).[6]
Materials:
-
Prepared antibody from Protocol 1
-
TCO-PEG8-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[6]
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0[6]
-
Reaction tubes, pipettes, microcentrifuge
Procedure:
-
Reagent Preparation:
-
Allow the vial of TCO-PEG8-NHS ester to equilibrate to room temperature before opening to prevent condensation.[6]
-
Immediately before use, prepare a 10 mM stock solution of the TCO-PEG8-NHS ester in anhydrous DMSO or DMF.[6] For example, to prepare 100 µL of a 10 mM solution of a compound with a molecular weight of ~600 g/mol , dissolve 0.6 mg in 100 µL of anhydrous DMSO.[6]
-
-
Reaction Setup:
-
Incubation: Incubate the reaction for 30-90 minutes at room temperature, protected from light.[6]
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.[6]
Protocol 3: Purification of the TCO-labeled Antibody
This protocol describes the removal of unreacted TCO-PEG8-NHS ester.
Materials:
-
Reaction mixture from Protocol 2
-
Zeba™ Spin Desalting Columns (40K MWCO) or equivalent[6]
-
Desired storage buffer (e.g., PBS, pH 7.4)[6]
Procedure:
-
Column Equilibration: Equilibrate a Zeba™ Spin Desalting Column (40K MWCO) with your desired storage buffer according to the manufacturer's instructions.[6]
-
Purification:
Protocol 4: Characterization of the TCO-labeled Antibody
The degree of labeling (DOL), which is the average number of TCO molecules per antibody, should be determined.
Methods:
-
Mass Spectrometry (MS): This is the most accurate method. Determine the mass of the unlabeled and labeled antibody using MALDI-TOF or ESI-MS. The mass shift will indicate the number of conjugated TCO molecules.[6]
-
UV-Vis Spectrophotometry: This method is applicable if the TCO reagent contains a chromophore. The DOL can be calculated by measuring the absorbance at 280 nm (for the antibody) and at the λmax of the tracer.[6]
Protocol 5: ADC Formation via Tetrazine Ligation
This protocol describes the final conjugation of the TCO-labeled antibody with a tetrazine-containing payload.
Materials:
-
Purified TCO-labeled antibody (from Protocol 3)
-
Tetrazine-drug-linker
-
PBS, pH 7.4[1]
-
Size-exclusion chromatography (SEC) system[1]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the TCO-labeled antibody and a 1.5- to 3-fold molar excess of the tetrazine-drug-linker in PBS, pH 7.4.[1] The final antibody concentration should be in the range of 1-5 mg/mL.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.[1] The rapid kinetics of the tetrazine ligation allows for short incubation times.[1]
-
Purification: Purify the resulting ADC from excess drug-linker and other small molecule impurities using an SEC system.[1]
-
Characterization:
Application Workflow: Pre-targeted In Vivo Imaging
A significant application of TCO-labeled antibodies is in pre-targeted in vivo imaging. This strategy aims to improve the target-to-background signal ratio.[6]
Figure 2: Workflow for pre-targeted in vivo imaging.
Troubleshooting
Table 3: Troubleshooting Guide [2]
| Problem | Possible Cause | Solution |
| No or poor labeling of antibody with TCO | NHS-ester hydrolyzed | Allow TCO-PEG8-NHS ester to equilibrate to room temperature before opening. Use high-quality, anhydrous DMSO or DMF. |
| Amine-contaminants in antibody buffer (e.g., Tris, glycine) | Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 8.0-8.5) before labeling. | |
| Sub-optimal reaction conditions | Optimize labeling conditions by altering the molar excess of the TCO reagent. | |
| Low or no yield in the final conjugation step | Isomerization of TCO to the inactive cis-cyclooctene (CCO) form[8] | TCO compounds are not recommended for long-term storage.[4][9][10] Store labeled antibody appropriately and use in a timely manner. |
| Steric hindrance | The PEG8 spacer is designed to minimize this, but for some antibodies or payloads, a longer spacer may be required. |
Conclusion
The use of TCO-PEG8-NHS ester for the modification of antibodies provides a robust and efficient method for introducing a bioorthogonal handle. This enables the subsequent rapid and specific conjugation to tetrazine-modified payloads, a cornerstone for the development of next-generation antibody-drug conjugates, advanced imaging agents, and other targeted therapeutics. The detailed protocols and data provided herein serve as a comprehensive guide for researchers in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. benchchem.com [benchchem.com]
- 9. TCO-PEG8-NHS ester, 2353409-95-5 | BroadPharm [broadpharm.com]
- 10. TCO-PEG8-amine, 2353409-92-2 | BroadPharm [broadpharm.com]
A Step-by-Step Guide to TCO-PEG8-Amine Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for utilizing TCO-PEG8-amine in bioconjugation. This heterobifunctional linker is a key reagent in advanced life sciences research, enabling the precise and efficient coupling of biomolecules. The protocols outlined below are designed for professionals in drug development, diagnostics, and fundamental biological research.
This compound is a versatile molecule featuring a trans-cyclooctene (B1233481) (TCO) group for exceptionally fast and specific bioorthogonal click chemistry with tetrazine-functionalized molecules.[1][2] It also possesses a terminal primary amine, allowing for covalent attachment to biomolecules through various amine-reactive chemistries. The integrated eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances water solubility, improves the pharmacokinetic properties of the resulting conjugate, and provides spatial separation to minimize steric hindrance.[3][4]
Core Principles of this compound Bioconjugation
The bioconjugation strategy using this compound typically follows a two-step process. First, the terminal amine of this compound is covalently linked to the biomolecule of interest (e.g., a protein, antibody, or peptide) that has been functionalized with an amine-reactive group, such as an activated carboxylic acid (NHS ester). The second step involves the highly efficient and specific bioorthogonal reaction between the incorporated TCO group and a tetrazine-labeled molecule (e.g., a fluorescent dye, a cytotoxic drug, or an imaging agent).[5][6] This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is catalyst-free and proceeds rapidly under physiological conditions, making it ideal for biological systems.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the bioconjugation reactions.
| Parameter | Value | Reference |
| TCO-Tetrazine Reaction Rate | > 800 M⁻¹s⁻¹ | [4] |
| Recommended Molar Excess (this compound to Biomolecule) | 5 - 20 equivalents | [7] |
| Recommended Molar Excess (Tetrazine to TCO-Biomolecule) | 1.1 - 5 equivalents | [4][6] |
| Typical Antibody Concentration | 1 - 10 mg/mL | [9] |
| Reaction Time (Amine Coupling) | 1 - 4 hours at room temperature | [7] |
| Reaction Time (TCO-Tetrazine Click Reaction) | 30 - 120 minutes at room temperature | [4][5] |
| Expected Antibody Recovery Post-Purification | > 85% | [9] |
Table 1: Key Quantitative Parameters for this compound Bioconjugation.
| Parameter | Recommended Conditions | Reference |
| Amine Coupling Buffer | Amine-free buffer (e.g., PBS), pH 7.2-8.5 | [6][10] |
| TCO-Tetrazine Reaction Buffer | PBS, pH 7.4 | [5][11] |
| Purification Method (Post-Amine Coupling) | Size-Exclusion Chromatography (e.g., Zeba™ Spin Desalting Columns) | [9] |
| Purification Method (Post-Click Reaction) | Size-Exclusion Chromatography or Protein A Chromatography | [11] |
| Storage of Labeled Biomolecule | 4°C (short-term), -20°C to -80°C (long-term) | [9] |
Table 2: Typical Reaction and Purification Parameters.
Experimental Protocols
This section details the protocols for the two key stages of the bioconjugation strategy: the initial modification of a biomolecule with this compound and the subsequent bioorthogonal reaction with a tetrazine-conjugated molecule.
Protocol 1: Modification of a Biomolecule with this compound
This protocol describes the conjugation of this compound to a biomolecule containing a carboxylic acid that has been activated as an NHS ester.
Materials and Reagents:
-
Biomolecule of interest (e.g., protein, antibody) with a carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5, amine-free)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Biomolecule Preparation: If necessary, exchange the buffer of the biomolecule solution to the Coupling Buffer to a final concentration of 1-5 mg/mL.[12] Ensure the buffer is free of primary amines.
-
Activation of Carboxylic Acid:
-
In a separate reaction vial, dissolve the biomolecule in Activation Buffer.
-
Add a 10-fold molar excess of EDC and Sulfo-NHS to the biomolecule solution.[12]
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to this compound:
-
Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[9]
-
Purification: Remove unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[9]
Protocol 2: TCO-Tetrazine Bioorthogonal "Click" Reaction
This protocol outlines the reaction of the TCO-modified biomolecule with a tetrazine-conjugated molecule.
Materials and Reagents:
-
TCO-labeled biomolecule (from Protocol 1)
-
Tetrazine-conjugated molecule of interest (e.g., fluorescent probe, drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Prepare the TCO-containing biomolecule in the Reaction Buffer.
-
Dissolve the tetrazine-containing molecule in a compatible solvent (e.g., DMSO).
-
-
Click Reaction:
-
Add the tetrazine-containing molecule to the TCO-containing biomolecule solution. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is recommended.[5][6]
-
Incubate the reaction at room temperature for 30 minutes to 2 hours.[4][5] The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.[11]
-
-
Purification (Optional): If necessary, the final conjugate can be purified to remove any excess tetrazine reagent using size-exclusion chromatography.[4]
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow and a relevant signaling pathway where this bioconjugation technique can be applied.
Caption: Experimental workflow for this compound bioconjugation.
Caption: EGFR targeting with an ADC created via this compound chemistry.
References
- 1. This compound, CAS 2353409-92-2 | AxisPharm [axispharm.com]
- 2. This compound, 2353409-92-2 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. TCO(axial)-PEG8-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Live Cell Imaging using TCO-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG8-amine is a heterobifunctional linker that plays a crucial role in advanced live-cell imaging applications.[1] It incorporates a trans-cyclooctene (B1233481) (TCO) group, a key component in one of the fastest bioorthogonal reactions currently available.[2][3] The molecule also possesses a terminal amine group, allowing for versatile conjugation to biomolecules of interest, and a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer, which enhances solubility and minimizes steric hindrance.[1][4]
The primary application of this compound in live-cell imaging is centered around the inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO moiety and a tetrazine-conjugated probe.[5][6] This "click chemistry" reaction is exceptionally fast, highly specific, and biocompatible, proceeding efficiently under physiological conditions without the need for toxic catalysts.[5][7] These characteristics make it an ideal tool for labeling and tracking dynamic cellular processes in real-time.[7]
This document provides detailed application notes and experimental protocols for the effective use of this compound in live-cell imaging experiments, including cell surface labeling and pre-targeting strategies.
Principle of TCO-Tetrazine Ligation
The foundation of this compound's utility lies in its rapid and specific reaction with a 1,2,4,5-tetrazine (B1199680) derivative. This bioorthogonal ligation is a type of [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and the strained TCO serves as the dienophile.[5][8] The reaction is irreversible and releases nitrogen gas as the sole byproduct.[6] The speed and specificity of this reaction allow for the labeling of biomolecules at very low concentrations, minimizing potential cellular toxicity.[9]
Many tetrazine-fluorophore conjugates are "fluorogenic," meaning their fluorescence is quenched in their native state and significantly increases upon reaction with a TCO group.[7][10] This property leads to a high signal-to-noise ratio, which is highly advantageous for high-contrast imaging.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C27H52N2O10 | [2] |
| Molecular Weight | 564.7 g/mol | [2] |
| CAS Number | 2353409-92-2 | [2] |
| Purity | Typically ≥95% | [11] |
| Solubility | DMSO, DCM, DMF, Water | [2][12] |
| Storage | -20°C, long-term storage not recommended | [2] |
Table 2: Recommended Starting Conditions for TCO-Tetrazine Ligation in Live Cells
| Parameter | Recommended Range | Notes | Reference |
| TCO-Functionalized Biomolecule Concentration | Varies based on target expression | Empirically determine for optimal signal | |
| Tetrazine-Fluorophore Concentration | 1 - 10 µM | Higher concentrations may increase background | [8] |
| Incubation Time | 5 - 30 minutes | Short incubation is often sufficient due to rapid kinetics | [8] |
| Incubation Temperature | 37°C | Maintain physiological conditions for live cells | [10] |
| Reaction Buffer | PBS or cell culture medium (pH 7.4) | Ensure buffer is compatible with live cells | [6] |
Experimental Protocols
Protocol 1: General Two-Step Cell Surface Labeling
This protocol describes a general method for labeling cell surface proteins. First, the amine groups on cell surface proteins are functionalized with this compound (after its conversion to an NHS ester). Then, a tetrazine-fluorophore is added to visualize the labeled proteins.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activating agent
-
Anhydrous DMSO or DMF
-
Live cells cultured on glass-bottom dishes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Tetrazine-fluorophore conjugate
-
Hoechst 33342 (optional, for nuclear staining)
-
Fluorescence microscope with an environmental chamber
Procedure:
-
Activation of this compound (Preparation of TCO-PEG8-NHS ester):
-
This step should be performed immediately before use. In a microcentrifuge tube, dissolve this compound and 1.2 equivalents of DSC in anhydrous DMSO to a final concentration of 10-20 mM.
-
Add 2-3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Allow the reaction to proceed for 2-4 hours at room temperature to form the TCO-PEG8-NHS ester.[13] Monitor by LC-MS if possible.
-
-
Cell Preparation:
-
Culture cells to the desired confluency (e.g., 70-80%) on a glass-bottom imaging dish.
-
Gently wash the cells twice with pre-warmed PBS or serum-free medium to remove any amine-containing components from the culture medium.[8]
-
-
TCO Functionalization:
-
Dilute the freshly prepared TCO-PEG8-NHS ester solution in pre-warmed, amine-free buffer (like PBS) to the desired final concentration (e.g., 10-20 fold molar excess relative to the estimated amount of surface protein).[14]
-
Add the TCO-PEG8-NHS ester solution to the cells and incubate for 30-60 minutes at 37°C.[14]
-
-
Washing:
-
Gently wash the cells three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-PEG8-NHS ester.[8]
-
-
Tetrazine Labeling:
-
Final Wash and Imaging:
-
Wash the cells two to three times with pre-warmed live-cell imaging buffer.
-
(Optional) If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's protocol.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).[8]
-
Protocol 2: Pre-targeting Strategy for Live Cell Imaging
This protocol is useful for imaging a specific cell surface receptor. An antibody or other targeting ligand is first conjugated with this compound. This conjugate is then used to label the cells, followed by imaging with a tetrazine-fluorophore.
Materials:
-
Antibody or ligand targeting a specific cell surface receptor
-
This compound
-
NHS ester activating agent (e.g., DSC)
-
Anhydrous DMSO or DMF
-
Spin desalting columns
-
Live cells cultured on glass-bottom dishes
-
Cell culture medium with 1% BSA
-
Tetrazine-fluorophore conjugate
-
Fluorescence microscope
Procedure:
-
Antibody Conjugation with this compound:
-
Activate this compound to its NHS ester form as described in Protocol 1, Step 1.
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[14]
-
Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the antibody solution.[14]
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[6]
-
Remove excess, unreacted TCO-PEG8-NHS ester using a spin desalting column.[6]
-
-
Cell Preparation:
-
Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency.
-
-
Antibody Incubation (Pre-targeting):
-
Dilute the TCO-modified antibody in pre-warmed cell culture medium containing 1% BSA to the desired working concentration (typically 1-10 µg/mL).[7]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the TCO-antibody solution to the cells and incubate for 1 hour at 37°C in a CO₂ incubator.[7]
-
-
Washing:
-
Remove the antibody solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.[7]
-
-
Tetrazine Labeling and Imaging:
-
Follow steps 5 and 6 from Protocol 1 to label the cells with the tetrazine-fluorophore and perform imaging.
-
Visualizations
Caption: Experimental workflow for two-step live cell labeling.
Caption: Logical diagram of a pre-targeting imaging strategy.
Caption: Relationship between components and application.
References
- 1. This compound, CAS 2353409-92-2 | AxisPharm [axispharm.com]
- 2. This compound, 2353409-92-2 | BroadPharm [broadpharm.com]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 11. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 12. TCO-PEG8-acid, 2353410-03-2 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with TCO-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization of nanoparticles is a critical process for a wide range of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. The use of bioorthogonal chemistry, particularly the reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine, offers a highly specific and rapid method for conjugating molecules in complex biological environments. The TCO-PEG8-amine linker is a heterobifunctional molecule designed to facilitate this process. It contains a terminal amine group for covalent attachment to a nanoparticle surface and a TCO group for subsequent "click" chemistry with a tetrazine-modified molecule of interest. The polyethylene (B3416737) glycol (PEG8) spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific protein binding, thereby improving the in vivo circulation time and biocompatibility of the nanoparticles.
This document provides detailed protocols for the surface functionalization of carboxylated nanoparticles with this compound, methods for characterization, and representative data.
Data Presentation
Successful functionalization of nanoparticles with this compound results in changes to their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification.
Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Functionalization
| Nanoparticle Type | Stage | Hydrodynamic Diameter (Dн) (nm) | Polydispersity Index (PDI) | Zeta Potential (ζ) (mV) |
| Carboxylated Nanoparticles | Before Functionalization | 100 ± 2.5 | < 0.1 | -35 ± 5 |
| Carboxylated Nanoparticles | After this compound Functionalization | 115 ± 3.0 | < 0.15 | -10 ± 5 |
Note: The increase in hydrodynamic diameter is indicative of the successful conjugation of the this compound linker to the nanoparticle surface. The shift in zeta potential towards a more neutral value is also consistent with the capping of the negative carboxyl groups by the amine linker.
Table 2: Quantification of Surface Amine Groups
| Nanoparticle Sample | Amine Concentration (nmol/mg of NP) |
| Carboxylated Nanoparticles (Control) | < 1 |
| This compound Functionalized Nanoparticles | 50 - 200 |
Note: The number of available amine groups on the surface can be quantified using assays such as the ninhydrin (B49086) assay. This data confirms the presence of the this compound linker on the nanoparticle surface.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the covalent conjugation of this compound to carboxylated nanoparticles using carbodiimide (B86325) chemistry.
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol utilizes a two-step reaction involving the activation of surface carboxyl groups with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by the coupling of this compound.
Materials:
-
Carboxylated nanoparticles (e.g., magnetic nanoparticles, quantum dots, polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Deionized (DI) water
-
Centrifuge or magnetic separator
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in DI water.
-
Wash the nanoparticles twice with Activation Buffer to remove any storage buffer contaminants. Use centrifugation (e.g., 10,000 x g for 15 minutes) or a magnetic separator to pellet the nanoparticles between washes.
-
After the final wash, resuspend the nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
To the nanoparticle suspension, add EDC and Sulfo-NHS. A 5- to 10-fold molar excess of EDC and Sulfo-NHS relative to the estimated number of carboxyl groups on the nanoparticle surface is recommended for optimal activation.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker).
-
-
Washing of Activated Nanoparticles:
-
Pellet the activated nanoparticles by centrifugation or magnetic separation.
-
Carefully remove and discard the supernatant containing excess EDC and Sulfo-NHS.
-
Wash the nanoparticles twice with Coupling Buffer to remove any residual activating agents.
-
-
Coupling of this compound:
-
Resuspend the activated nanoparticles in Coupling Buffer.
-
Prepare a solution of this compound in Coupling Buffer. A 10- to 50-fold molar excess of this compound relative to the nanoparticles is recommended.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Final Washing:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
Pellet the functionalized nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles three times with Washing Buffer to remove unbound this compound and quenching reagents.
-
After the final wash, resuspend the this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.
-
Protocol 2: Characterization of Functionalized Nanoparticles
1. Hydrodynamic Diameter and Zeta Potential Measurement (DLS):
- Dilute a small aliquot of the nanoparticle suspension (before and after functionalization) in an appropriate buffer (e.g., 10 mM NaCl or PBS).
- Measure the hydrodynamic diameter and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.
- Measure the zeta potential to determine the surface charge of the nanoparticles. A successful functionalization should result in an increase in hydrodynamic diameter and a shift in zeta potential.
2. Quantification of Surface TCO Groups (Indirect Method):
- React a known concentration of the TCO-functionalized nanoparticles with a molar excess of a tetrazine-functionalized fluorescent dye.
- Monitor the reaction by measuring the decrease in the characteristic absorbance of the tetrazine dye (typically around 520-540 nm) using a UV-Vis spectrophotometer.
- Alternatively, after the reaction, purify the nanoparticles to remove excess dye and measure the fluorescence of the nanoparticle-dye conjugate to quantify the amount of reactive TCO on the surface.
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Chemical reaction pathway for functionalization.
Application Notes and Protocols for Creating Fluorescent Probes with TCO-PEG8-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and visualization of biomolecules in their native environments. Among the most rapid and selective bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine.[1][2][3][4][5] This reaction proceeds with exceptional kinetics and specificity under physiological conditions, eliminating the need for toxic catalysts.[1][6]
TCO-PEG8-amine is a heterobifunctional linker that incorporates a reactive TCO moiety and a primary amine, connected by an eight-unit polyethylene (B3416737) glycol (PEG8) spacer.[7] The primary amine allows for covalent attachment to various molecules, while the TCO group enables subsequent bioorthogonal ligation with a tetrazine-functionalized reporter, such as a fluorophore. The hydrophilic PEG8 spacer enhances the aqueous solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule.[1][6]
These application notes provide detailed protocols for a two-step labeling strategy to create fluorescent probes using this compound chemistry. This involves the initial functionalization of a molecule of interest with this compound, followed by the bioorthogonal reaction with a tetrazine-conjugated fluorophore. This methodology is broadly applicable in drug development, advanced imaging, and diagnostics.[1]
Data Presentation
Table 1: Key Features of TCO-Based Bioorthogonal Labeling
| Feature | Description |
| High Reactivity | The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known.[1][3] |
| Exceptional Specificity | TCO and tetrazine groups are mutually reactive and do not cross-react with other functional groups in biological systems.[1] |
| Biocompatibility | The reaction occurs efficiently under mild buffer conditions (physiological pH) without the need for potentially toxic catalysts like copper.[1] |
| Improved Solubility | The integrated PEG8 linker enhances the aqueous solubility of the labeled biomolecule.[1][6] |
Table 2: Recommended Parameters for Protein Labeling with TCO-PEG8-NHS Ester
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[1] |
| Molar Excess of TCO-PEG8-NHS Ester | 10-20 fold | May require optimization for specific proteins.[1] |
| Reaction Buffer | Amine-free (e.g., PBS) | Avoid buffers containing primary amines like Tris or glycine.[1] |
| Reaction pH | 7.2-8.5 | Slightly alkaline pH can improve reactivity.[1] |
| Reaction Time | 30-60 minutes | Longer incubation times may not significantly increase labeling.[1] |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | Final concentration of 50-100 mM.[1] |
Table 3: Typical Parameters for TCO-Tetrazine Ligation
| Parameter | Recommended Value | Notes |
| Molar Excess of Tetrazine Reagent | 1.5-5 equivalents | A slight excess ensures complete reaction with the TCO-labeled molecule.[1] |
| Reaction Buffer | PBS, pH 7.4 | Compatible with most biological samples.[1] |
| Reaction Time | 30 minutes to 2 hours | The reaction is often complete within 30 minutes at millimolar concentrations.[1] |
Experimental Protocols
Protocol 1: Functionalization of a Molecule with a Carboxylic Acid using this compound
This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid, such as a small molecule drug or a peptide. This is achieved through the formation of a stable amide bond using EDC and NHS to activate the carboxylic acid.
Materials:
-
Molecule of interest with a carboxylic acid group
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the molecule of interest in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation with this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add the this compound solution to the activated molecule solution.
-
Incubate for 2-4 hours at room temperature.
-
-
Quenching (Optional):
-
Add Quenching Buffer to stop the reaction.
-
-
Purification:
-
Purify the TCO-functionalized molecule using an appropriate method such as HPLC or size-exclusion chromatography to remove excess reagents.
-
Protocol 2: Labeling of Primary Amines on Proteins with TCO-PEG8-NHS Ester
For labeling biomolecules with primary amines, such as proteins, it is more common to use the N-hydroxysuccinimide (NHS) ester form of the TCO-PEG8 linker, which is ready to react.[1]
Materials:
-
Protein of interest
-
TCO-PEG8-NHS ester
-
Amine-free Buffer (e.g., PBS, pH 7.2-8.5)
-
Anhydrous DMF or DMSO
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.[1]
-
-
TCO-PEG8-NHS Ester Stock Solution:
-
Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[1]
-
-
Labeling Reaction:
-
Quenching (Optional):
-
Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[1]
-
-
Purification:
-
Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column or dialysis.[1]
-
Protocol 3: Bioorthogonal Labeling with a Tetrazine-Fluorophore
This protocol describes the final step of reacting the TCO-functionalized molecule with a tetrazine-conjugated fluorophore.
Materials:
-
TCO-labeled molecule (from Protocol 1 or 2)
-
Tetrazine-conjugated fluorophore
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography system (optional)
Procedure:
-
Reaction Setup:
-
Prepare the TCO-labeled molecule in the reaction buffer.
-
Add the tetrazine-conjugated fluorophore to the solution of the TCO-labeled molecule. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is recommended.[1]
-
-
Incubation:
-
Incubate the reaction at room temperature for 30 minutes to 2 hours.[1] The reaction is often complete within 30 minutes.
-
-
Purification (Optional):
-
The labeled conjugate is now ready for use. If necessary, purify the final conjugate from excess tetrazine reagent using size-exclusion chromatography.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 2353409-92-2 | BroadPharm [broadpharm.com]
Application Notes and Protocols for TCO-PEG8-amine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[2]
The TCO-PEG8-amine linker is a versatile tool for the modular synthesis of PROTACs. It features a terminal amine group for covalent attachment to a ligand and a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal "click chemistry" with a tetrazine-functionalized counterpart. The 8-unit polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[3] This application note provides detailed protocols for the synthesis of PROTACs using this compound and presents relevant quantitative data to guide researchers in this field.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.
References
In Vivo Applications of TCO-PEG8-Amine Conjugates: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the in vivo use of TCO-PEG8-amine conjugates. This heterobifunctional linker is a key component in advanced bioconjugation strategies, particularly for pre-targeted therapy and imaging. The trans-cyclooctene (B1233481) (TCO) group facilitates an exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine (Tz) partner. The terminal amine group allows for covalent attachment to a variety of biomolecules, such as targeting ligands or therapeutic payloads. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility, bioavailability, and pharmacokinetic properties of the resulting conjugate.[1][2][3]
Principle of TCO-Tetrazine Pre-Targeting
The core application of this compound conjugates in vivo is the pre-targeting two-step strategy.[4] This approach decouples the targeting and delivery of a therapeutic or imaging agent, aiming to maximize on-target accumulation and minimize off-target toxicity.
-
Pre-Targeting Step: A targeting molecule (e.g., an antibody, peptide, or small molecule) is conjugated to this compound. This conjugate is administered in vivo and allowed to accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from circulation.[4]
-
"Click" Reaction Step: A second molecule, carrying a therapeutic (e.g., radionuclide, drug) or imaging (e.g., fluorescent dye, PET tracer) payload and functionalized with a tetrazine, is administered.[4] This "chaser" molecule rapidly finds and "clicks" with the TCO-modified targeting molecule at the target site, leading to a high local concentration of the payload.[4]
The PEG8 linker is crucial in this process as it improves the water solubility of the conjugate, reduces aggregation, and provides steric separation between the conjugated molecules, which can enhance reaction efficiency and improve in vivo performance.[2]
Key Applications
-
Pre-targeted Radioimmunotherapy (PRIT) and Imaging: This is a primary application where an antibody conjugated to this compound targets a tumor antigen. Subsequently, a radiolabeled tetrazine is administered, which "clicks" with the TCO-modified antibody at the tumor site, delivering a high dose of radiation for therapy or imaging.[5]
-
Targeted Drug Delivery: this compound can be conjugated to targeting ligands (e.g., peptides, small molecules) to create a pre-targeting system for delivering potent cytotoxic drugs.[6]
-
In Vivo Imaging: By using a tetrazine-functionalized fluorescent dye or PET ligand, this compound conjugates enable high-contrast imaging of specific biological targets in vivo.[3]
Data Presentation
The following tables summarize quantitative data from representative in vivo pre-targeting studies utilizing the TCO-tetrazine click chemistry.
Table 1: Biodistribution of Radiolabeled Tetrazine in a Pre-Targeting Model [4]
| Tissue | % Injected Dose per Gram (%ID/g) at 24h post-injection | % Injected Dose per Gram (%ID/g) at 48h post-injection | % Injected Dose per Gram (%ID/g) at 72h post-injection |
| Blood | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Liver | 2.5 ± 0.6 | 1.8 ± 0.4 | 1.2 ± 0.3 |
| Spleen | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Kidneys | 3.0 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.2 |
| Stomach | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Intestines | 1.0 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Muscle | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Bone | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Tumor | 8.5 ± 1.5 | 10.2 ± 1.8 | 9.7 ± 0.5 |
| Data is presented as mean ± standard deviation.[4] |
Table 2: Key Parameters for TCO-Conjugation and In Vivo Application
| Parameter | Value/Range | Notes |
| Molar excess of activated targeting ligand to this compound | 5- to 20-fold | Optimization may be required for specific molecules.[1] |
| Reaction time for conjugation | 1-4 hours at room temperature | Dependent on the reactivity of the activated targeting ligand.[1] |
| TCO-conjugate dose (mouse models) | 100 µg | Typical dose for antibody-based pre-targeting.[4] |
| Accumulation and clearance period | 24 to 72 hours | Depends on the pharmacokinetics of the targeting molecule.[4] |
| Radiolabeled tetrazine dose (mouse models) | 1-2 nmol | Typical dose for imaging and biodistribution studies.[4] |
Experimental Protocols
Protocol 1: Conjugation of an NHS Ester-Activated Targeting Ligand to this compound
This protocol describes the conjugation of a targeting ligand (e.g., a peptide or small molecule) containing an N-hydroxysuccinimide (NHS) ester to the primary amine of this compound.
Materials:
-
This compound[7]
-
NHS ester-activated targeting ligand
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
RP-HPLC system for purification
-
LC-MS system for characterization
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMF or DMSO to a final concentration of 10-20 mM.
-
Dissolve the NHS ester-activated targeting ligand in DMF or DMSO to a final concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the NHS ester-activated targeting ligand solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.[1]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the TCO-PEG8-targeting ligand conjugate using RP-HPLC. The conjugate will typically have a different retention time than the starting materials.
-
Collect the fractions corresponding to the desired product peak.
-
Lyophilize the purified fractions to obtain the conjugate as a powder.
-
-
Characterization:
-
Confirm the molecular weight of the TCO-PEG8-targeting ligand conjugate and assess its purity using LC-MS.
-
Protocol 2: In Vivo Pre-Targeting Study in a Mouse Xenograft Model
This protocol provides a general framework for an in vivo pre-targeting study using a TCO-conjugated targeting molecule and a radiolabeled tetrazine.
Materials:
-
TCO-PEG8-targeting ligand conjugate (from Protocol 1)
-
Radiolabeled tetrazine probe (e.g., with 177Lu or 64Cu)
-
Tumor-bearing mice (e.g., xenograft model)
-
Sterile PBS, pH 7.4
-
Syringes and needles for intravenous injection
Procedure:
-
Administration of TCO-Conjugate:
-
Accumulation and Clearance Period:
-
Allow the TCO-conjugate to accumulate at the tumor site and clear from circulation. This period can range from 24 to 72 hours, depending on the pharmacokinetics of the targeting molecule.[4]
-
-
Administration of Radiolabeled Tetrazine:
-
After the clearance period, administer the radiolabeled tetrazine probe (e.g., 1-2 nmol) to each mouse via tail vein injection.[4]
-
-
Biodistribution Analysis:
-
At selected time points post-tetrazine injection (e.g., 1, 4, 24, 48, 72 hours), euthanize groups of mice.
-
Collect tissues of interest (e.g., tumor, blood, liver, kidneys, muscle).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TCO(axial)-PEG8-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 5. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. This compound, 2353409-92-2 | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TCO-PEG8-Amine Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of TCO-PEG8-amine conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional linker used in a two-step bioconjugation strategy.[1] Its primary amine (-NH2) group allows it to be conjugated to a molecule of interest that contains a reactive functional group, typically an activated carboxylic acid (e.g., an NHS ester). The trans-cyclooctene (B1233481) (TCO) moiety is then available for a highly efficient and specific bioorthogonal "click" reaction with a tetrazine-labeled molecule.[2] This process is central to creating complex bioconjugates like antibody-drug conjugates (ADCs).[1]
Q2: My initial conjugation of this compound to my protein (via an activated carboxyl group) is showing low efficiency. What are the common causes?
Low efficiency in the initial amide bond formation can stem from several factors:
-
Inefficient Carboxyl Activation: The activation of carboxyl groups on your protein (using EDC/NHS) may be incomplete. Ensure you are using fresh, high-quality EDC and NHS/Sulfo-NHS.
-
Hydrolysis of Activated Ester: The activated NHS ester on your protein is susceptible to hydrolysis in aqueous buffers. This is a competing reaction with the desired amine reaction.[3] Perform the conjugation promptly after activating the protein.
-
Suboptimal pH: The reaction between an amine and an activated NHS ester is most efficient at a pH range of 7.2-9.0.[4] Buffers outside this range can reduce efficiency.
-
Presence of Competing Amines: Ensure your reaction buffer is free of primary amines (e.g., Tris or glycine), as these will compete with your this compound, reducing your yield.[4][5]
Q3: What are the optimal reaction conditions for the second step, the TCO-tetrazine ligation?
The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between TCO and tetrazine is exceptionally fast and robust.[6][7] Key parameters include:
-
Stoichiometry: A slight molar excess (1.05 to 1.5-fold) of the tetrazine-containing molecule is often recommended to ensure the complete consumption of the TCO-labeled molecule.[4][8]
-
pH: The reaction works well over a broad pH range, typically between 6 and 9.[8][9] Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.[4]
-
Temperature and Duration: The reaction is typically complete within 30-60 minutes at room temperature (25°C) or 37°C.[4][8] For less reactive partners or very dilute samples, the incubation time can be extended or performed at 4°C overnight.[4]
Q4: How can I monitor the progress of the TCO-tetrazine reaction?
The progress of the ligation can be easily monitored visually or spectrophotometrically. Most tetrazines have a characteristic pink or red color and a corresponding absorbance peak between 510-550 nm, which disappears upon successful reaction with the TCO group.[6][7] This provides a simple, real-time indicator of reaction completion.
Q5: My final conjugate has precipitated out of solution. How can I prevent this?
Precipitation can occur if the reactants or the final conjugate have poor aqueous solubility.[10] The PEG8 spacer in the this compound linker is designed to enhance water solubility.[1][3] However, if solubility issues persist:
-
Use PEGylated Reagents: Ensure the tetrazine-labeled molecule also incorporates a hydrophilic PEG linker.[11]
-
Add Co-solvents: A small amount of a water-miscible organic solvent like DMSO or DMF can be added to the reaction, but its compatibility with your biomolecules must be verified first.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Reagent Instability: TCO can isomerize to the unreactive cis-cyclooctene (CCO); NHS esters (used for activation) are moisture-sensitive and can hydrolyze.[2][4][10] | - Use fresh reagents. Allow NHS ester vials to equilibrate to room temperature before opening to prevent condensation.[4] - Prepare stock solutions of NHS esters in anhydrous solvents (e.g., DMSO, DMF) immediately before use.[8] |
| Incorrect Stoichiometry: Inaccurate quantification of starting materials.[11] | - Accurately quantify your stock solutions. - For the initial conjugation, use a 5- to 20-fold molar excess of this compound. - For the TCO-tetrazine ligation, start with a 1.5-fold molar excess of the tetrazine reagent.[11] | |
| Suboptimal Reaction Conditions: Incorrect pH or temperature.[11] | - For NHS ester chemistry, use an amine-free buffer at pH 7.2-9.0.[4] - For TCO-tetrazine ligation, ensure the pH is between 6 and 9.[8] - While room temperature is usually sufficient, gentle heating to 37°C can sometimes improve yields for slow TCO-tetrazine reactions.[8] | |
| Low Yield of Final Conjugate | Steric Hindrance: The reactive TCO group on a large biomolecule may be inaccessible to the tetrazine molecule.[10] | - The PEG8 spacer helps to minimize steric hindrance.[12] Consider using linkers with longer PEG chains if hindrance is suspected. |
| Inefficient Purification: The desired conjugate is lost during purification steps.[4] | - Choose a purification method appropriate for your molecule's size and properties (e.g., SEC, dialysis).[13][14] - For dialysis, select a membrane with a Molecular Weight Cut-Off (MWCO) significantly lower than your biomolecule.[13] | |
| High Background / Non-specific Signal | Excess Unreacted Reagents: Residual TCO- or tetrazine-labeled molecules can interfere with downstream applications.[13] | - Ensure thorough purification after each conjugation step. Size-exclusion chromatography (e.g., spin desalting columns) is highly effective for removing small, unreacted linkers.[13][15] |
Data Summary Tables
Table 1: Recommended Reaction Parameters for NHS Ester Activation & Amine Conjugation
| Parameter | Recommended Value | Source(s) |
|---|---|---|
| Molar Excess (Linker:Protein) | 10 to 30-fold | [16] |
| Reaction Buffer | Amine-free (e.g., PBS, MES) | [1][16] |
| pH | 7.2 - 9.0 | [4][5] |
| Temperature | Room Temperature (25°C) or 4°C | [16] |
| Duration | 1 - 4 hours (RT) or overnight (4°C) | [12][16] |
| Quenching Buffer | 50-100 mM Tris or Glycine |[1][5] |
Table 2: Recommended Reaction Parameters for TCO-Tetrazine Ligation
| Parameter | Recommended Value | Source(s) |
|---|---|---|
| Molar Excess (Tetrazine:TCO) | 1.05 to 1.5-fold | [4][8] |
| Reaction Buffer | Aqueous buffers (e.g., PBS) | [4] |
| pH | 6.0 - 9.0 | [4][8] |
| Temperature | Room Temperature (25°C) or 37°C | [4][8] |
| Duration | 30 - 60 minutes |[4][9] |
Experimental Protocols & Workflows
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the conjugation of this compound to a protein with available carboxyl groups, followed by ligation to a tetrazine-labeled molecule.
Part A: Activation of Protein Carboxyl Groups and Conjugation to this compound
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., MES or PBS) at a concentration of 1-10 mg/mL.[16]
-
Activator Solution Preparation: Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in an activation buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).[16]
-
Activation Reaction: Add EDC to the protein solution to a final concentration of 2-5 mM. Then, add Sulfo-NHS to a final concentration of 5-10 mM. Incubate for 15-30 minutes at room temperature.[16]
-
Conjugation Reaction: Add a 10- to 30-fold molar excess of this compound (from a stock solution in DMSO or water) to the activated protein solution. Adjust the pH to 7.2-7.5 if necessary.[16]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[16]
-
Purification: Remove excess, unreacted this compound and activation reagents using a desalting spin column or dialysis.[15]
Part B: Bioorthogonal Ligation with a Tetrazine Reagent
-
Prepare TCO-Protein: The purified TCO-labeled protein from Part A is prepared in a reaction buffer like PBS, pH 7.4.
-
Add Tetrazine: Add the tetrazine-containing molecule to the TCO-protein solution. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is recommended.[1]
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction is often complete within 30 minutes.[1]
-
Final Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography or dialysis.[6][16]
Troubleshooting Logic
When encountering low final conjugate yield, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow to identify the source of the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2353409-92-2 | BroadPharm [broadpharm.com]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
troubleshooting low yield in TCO-tetrazine ligation
Welcome to the technical support center for TCO-tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing conjugation reactions and addressing common challenges like low product yield.
Troubleshooting Guide
This section addresses specific issues that may arise during TCO-tetrazine conjugation, offering potential causes and actionable solutions.
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Recommended Solution(s) |
| Suboptimal Temperature | While many reactions proceed efficiently at room temperature (20-25°C), consider gently heating the reaction to 37°C or 40°C to increase the rate. For sensitive biomolecules, reactions can be performed at 4°C, but may require a longer incubation period (e.g., overnight).[1][2] |
| Low Reactant Concentration | The reaction rate is dependent on the concentration of both the TCO and tetrazine. If possible, increase the concentration of one or both reactants.[1][3] |
| Steric Hindrance | If the TCO and tetrazine moieties are attached to bulky molecules, their ability to react can be impeded. The introduction of a flexible PEG spacer can increase the accessibility of the reactive groups.[1][4] |
| Incorrect Stoichiometry | While a 1:1 molar ratio is the theoretical ideal, using a slight excess (1.05 to 1.5-fold) of the tetrazine reagent can help drive the reaction to completion.[1][2] The optimal ratio may need to be determined empirically for your specific system.[1] |
| Degradation of Reactants | TCOs can be sensitive to thiols and low pH, while some tetrazines can degrade in aqueous media, especially those with electron-withdrawing groups.[1][2][3] Ensure you are using freshly prepared solutions or reagents that have been stored under an inert atmosphere and protected from light.[1][2] For in vitro experiments with TCOs, consider using antioxidants like Trolox to prevent degradation.[2] |
Issue 2: Low Yield of Desired Conjugate
| Possible Cause | Recommended Solution(s) |
| Side Reactions | Ensure the purity of your starting materials to avoid competing side reactions.[4] If labeling proteins with an NHS ester to introduce TCO or tetrazine, be aware that hydrolysis of the ester is a common side reaction. Use amine-free buffers (e.g., PBS) and prepare stock solutions of the NHS ester immediately before use in an anhydrous solvent like DMSO or DMF.[1][2] |
| Precipitation of Reactants or Product | Poor solubility of either the reactants or the final product can lead to precipitation and a lower isolated yield. Using PEGylated linkers on your tetrazine or TCO can enhance aqueous solubility.[2][3][4] A small amount of a compatible organic co-solvent like DMSO or DMF can also be added, but its effect on your biological system should be considered.[2][3][4] |
| Inaccurate Quantification of Reactants | Precisely determining the concentration of your tetrazine and TCO stock solutions is critical for achieving the desired stoichiometry. Use UV-Vis spectroscopy to quantify your reagents before initiating the reaction.[4] |
| Inefficient Purification | The desired conjugate may be lost during purification. Choose a purification method appropriate for your molecules, such as size-exclusion chromatography, and optimize the conditions to ensure good recovery.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and time for a TCO-tetrazine reaction?
The TCO-tetrazine ligation is known for its rapid kinetics, with many reactions completing within 30 to 60 minutes at room temperature.[1] However, the ideal conditions can vary based on the specific reactants and their concentrations. For less reactive pairs or when working with sensitive biological samples, extending the reaction time to 2 hours or even overnight at 4°C is a viable option.[1][2] To accelerate the reaction, the temperature can be increased to 37°C or 40°C.[1][2]
Q2: How does pH affect the reaction?
The TCO-tetrazine ligation is generally robust and efficient across a pH range of 6 to 9.[1][2] For applications involving "click-to-release" chemistry, the subsequent elimination step can be pH-dependent, with acidic conditions often favoring the release of the payload.[1] It is also important to consider the pH stability of the biomolecules you are working with.[1] When using NHS esters for labeling, it is crucial to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to prevent side reactions with buffer components.[2][3]
Q3: What is the recommended stoichiometry of TCO to tetrazine?
A good starting point is a 1:1 molar ratio. However, to ensure complete consumption of the limiting reagent, a slight excess (1.05 to 1.5-fold) of the other reactant is often beneficial.[1][2] The optimal ratio should be determined empirically for each specific experimental setup.[1]
Q4: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by UV-Vis spectrophotometry by observing the disappearance of the characteristic pink color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range.[1] For more detailed kinetic analysis, techniques like HPLC can be used to quantify the consumption of reactants and the formation of the product.[1]
Q5: How does the choice of TCO and tetrazine derivatives affect the reaction rate?
The reaction kinetics are highly dependent on the structures of the TCO and tetrazine derivatives used.[1] Generally, more strained TCOs exhibit faster kinetics.[4] The electronic properties of both molecules also play a crucial role; electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can increase the reaction rate.[2]
Quantitative Data Summary
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Temperature | 4°C to 40°C | Room temperature (20-25°C) is often sufficient. Higher temperatures accelerate the reaction, while 4°C can be used for sensitive molecules with longer incubation times.[1][2] |
| pH | 6.0 to 9.0 | The reaction is robust across this pH range.[1][2] For NHS ester labeling, use an amine-free buffer at pH 7.2-9.[2] |
| Reaction Time | 10 minutes to overnight | Most reactions are complete within 30-60 minutes at room temperature.[1][2] |
| Stoichiometry (Tetrazine:TCO) | 1.05:1 to 1.5:1 | A slight excess of tetrazine is commonly used to drive the reaction to completion.[1][2] |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol outlines the labeling of two proteins with TCO and tetrazine NHS esters, followed by their conjugation.
Materials:
-
Protein A and Protein B
-
TCO-NHS ester
-
Tetrazine-NHS ester
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein A Labeling with TCO-NHS Ester:
-
Dissolve Protein A in the amine-free buffer to a concentration of 1-5 mg/mL.[5]
-
Immediately before use, prepare a 10-20 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[3]
-
Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[3]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3]
-
(Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[3]
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column.[2][3]
-
-
Protein B Labeling with Tetrazine-NHS Ester:
-
Follow the same procedure as in step 1, using Protein B and a tetrazine-NHS ester.
-
-
TCO-Tetrazine Ligation:
-
Combine the purified TCO-labeled Protein A and tetrazine-labeled Protein B in a suitable reaction buffer (e.g., PBS, pH 7.4). A slight molar excess (1.05-1.5x) of the tetrazine-labeled protein is recommended.[4]
-
Allow the reaction to proceed for 30-60 minutes at room temperature.[4] For less reactive pairs, the incubation can be extended or performed at 37°C.[4]
-
-
Purification of the Conjugate:
-
Purify the final protein-protein conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted proteins.[4]
-
-
Storage:
-
Store the final conjugate at 4°C.[4]
-
Protocol 2: Monitoring Reaction Progress by UV-Vis Spectrophotometry
This protocol describes how to monitor the reaction progress by observing the decrease in tetrazine absorbance.
Materials:
-
TCO-functionalized molecule
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Reaction Setup:
-
In a cuvette, add the reaction buffer and the TCO solution.
-
Use a solution of the TCO in the reaction buffer as a blank.
-
Initiate the reaction by adding the tetrazine solution to the cuvette and mix quickly.
-
-
Data Acquisition:
-
Immediately begin monitoring the absorbance of the reaction mixture at the λmax of the tetrazine (typically between 510-550 nm).
-
Record the absorbance at regular time intervals until the signal stabilizes, indicating the completion of the reaction.
-
-
Data Analysis:
-
Plot the absorbance versus time. The decrease in absorbance corresponds to the consumption of the tetrazine and the progress of the ligation reaction.
-
Visualizations
Caption: The inverse-electron-demand Diels-Alder (IEDDA) ligation mechanism between TCO and tetrazine.
Caption: A logical workflow for troubleshooting low yield in TCO-tetrazine ligation experiments.
References
preventing TCO-PEG8-amine degradation during storage
Welcome to the technical support center for TCO-PEG8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to offer troubleshooting assistance for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
The main cause of degradation is the isomerization of the strained trans-cyclooctene (B1233481) (TCO) ring to the much less reactive cis-cyclooctene (CCO) isomer.[1] This isomerization eliminates the ability of the molecule to participate in the rapid bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[1]
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored at –20°C in a sealed, moisture- and light-protected container.[2] It is also advisable to desiccate the product. For long-term storage, some sources recommend temperatures as low as -80°C.[1]
Q3: How should I handle this compound during my experiments?
When preparing solutions, it is best to use anhydrous solvents such as DMF or DMSO.[2] It is also crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[1] Prepare solutions fresh and use them as soon as possible.[1] Avoid prolonged exposure to light to maintain the reactivity of the TCO group.[2]
Q4: What factors can accelerate the degradation of this compound?
Several factors can speed up the isomerization of TCO to CCO, including:
-
Elevated Temperatures: Higher temperatures increase the rate of isomerization.[3]
-
Presence of Thiols: Thiol-containing reagents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol can promote isomerization.[1]
-
Exposure to Light: Prolonged exposure to light can contribute to degradation.[2]
-
Presence of Copper: Copper, which can be present in serum or cell culture media, may catalyze the isomerization process.[1]
Q5: Is it possible to inhibit the degradation of this compound?
Yes, for applications where the presence of thiols is unavoidable, the radical inhibitor Trolox has been shown to suppress TCO isomerization.[1]
Troubleshooting Guide
This guide addresses common issues related to the stability and reactivity of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no reactivity in tetrazine ligation | Isomerization of TCO to the inactive CCO form. | - Ensure proper storage of this compound at -20°C, protected from light and moisture. - Use freshly prepared solutions of this compound for your reactions. - If your protocol involves thiol-containing reagents, consider adding a radical inhibitor like Trolox. |
| Hydrolysis of the amine group. | - Store the compound in a desiccated environment. - Allow the vial to warm to room temperature before opening to prevent moisture condensation. | |
| Inconsistent experimental results | Partial degradation of the this compound stock. | - Aliquot the this compound upon receipt to avoid multiple freeze-thaw cycles. - Periodically check the purity of your stock solution using the stability assessment protocol below. |
| Precipitation of the compound during the reaction | Poor solubility in the reaction buffer. | - Prepare a concentrated stock solution in an anhydrous solvent like DMSO or DMF and add it to the aqueous reaction buffer with vigorous mixing. The PEG8 spacer is designed to improve aqueous solubility. |
Stability Data
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes general stability information for TCO-containing molecules.
| Condition | Stability | Notes | Reference |
| Long-term storage (solid) | Recommended at -20°C. Not recommended for extended long-term storage due to gradual isomerization. | Isomerization to the CCO form is the primary degradation pathway. | [2][4] |
| Aqueous solution (e.g., PBS) | Generally stable for several weeks at 4°C in the absence of accelerating factors. | Stability is significantly reduced in the presence of thiols or copper. | [5] |
| Presence of thiols (e.g., 30 mM mercaptoethanol) | Can lead to rapid isomerization, sometimes after an induction period. For one TCO derivative, 52% isomerization was observed after 21 hours. | The rate of isomerization is dependent on the specific TCO derivative and the thiol concentration. | [6] |
| Human serum | For one TCO derivative, no isomerization was observed after 24 hours at room temperature, with >97% remaining in the trans form after 4 days. | The stability can vary depending on the specific TCO structure. | |
| Elevated temperature (90°C) | For a TCO derivative, ~20% isomerization to the cis-isomer was observed after 70 minutes. | This demonstrates the acceleration of isomerization at higher temperatures. | [7] |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol provides a general method to quantify the isomerization of this compound to its CCO form.
Materials:
-
This compound
-
Solvent for stock solution (e.g., anhydrous DMSO)
-
Buffer for stability testing (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Set up the stability test: In a microcentrifuge tube, dilute the this compound stock solution to a final concentration of approximately 1 mM in the desired buffer.
-
Time-course analysis:
-
Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system.
-
Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), inject additional aliquots onto the HPLC.
-
-
HPLC analysis:
-
Use a suitable gradient of water and acetonitrile (B52724) with 0.1% TFA.
-
Monitor the chromatogram at a wavelength where both TCO and CCO isomers can be detected (e.g., ~220 nm). The CCO isomer will likely have a slightly different retention time than the TCO isomer.
-
-
Data analysis:
-
Integrate the peak areas for both the TCO and CCO isomers at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the total peak area of both isomers.
-
Plot the percentage of remaining this compound against time to determine the stability profile under the tested conditions.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
TCO-PEG8-amine side reactions and byproducts
Welcome to the technical support center for TCO-PEG8-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during bioconjugation experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound?
A1: this compound is a heterobifunctional linker. Its primary amine (-NH2) is designed to react with an activated functional group (e.g., an N-hydroxysuccinimide [NHS] ester or a carboxylic acid activated with EDC/NHS) on a target molecule (like a protein or antibody) to form a stable amide bond. The trans-cyclooctene (B1233481) (TCO) moiety is then available for a highly efficient and specific bioorthogonal "click" reaction with a tetrazine-labeled molecule. This two-step process is a cornerstone of modern bioconjugation.
Q2: What is the main side reaction or stability issue associated with this compound?
A2: The most significant side reaction and stability concern for any TCO-containing molecule is the isomerization of the highly strained, reactive trans-cyclooctene (TCO) to its much less reactive cis-cyclooctene (CCO) isomer.[1][2] This CCO form will not participate in the rapid inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, which can lead to a significantly lower or complete loss of conjugation yield.[2]
Q3: What byproducts are formed during the TCO-tetrazine ligation reaction?
A3: The TCO-tetrazine iEDDA reaction is exceptionally clean. The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂).[3][4][5] N₂ is the only byproduct, making this a highly efficient and clean ligation method.[3][4][5]
Q4: Are there any potential side reactions involving the amine group of this compound?
A4: The primary amine is a nucleophile and will react with available electrophiles. While this is the intended purpose, it can be considered a source of side reactions if there are unintended electrophiles in your reaction mixture. For instance, if you are conjugating this compound to a molecule with multiple reactive sites, you may get non-specific labeling. It is crucial to control the stoichiometry and reaction conditions to favor the desired conjugation.
Q5: How should I store this compound to minimize degradation?
A5: this compound and other TCO reagents are not recommended for long-term storage due to the potential for isomerization.[1] For optimal stability, store the reagent at -20°C in a desiccated environment. Once a TCO-labeled biomolecule is prepared, it is best to use it in the subsequent tetrazine ligation reaction as soon as possible. For longer-term storage of the conjugate, keep it at -80°C and avoid multiple freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Low or No Yield in the Final TCO-Tetrazine Conjugation Step
This is the most common issue and is often linked to the integrity of the TCO group.
| Possible Cause | Troubleshooting Steps & Solutions |
| Isomerization of TCO to CCO | 1. Check for Thiols: Thiol-containing reagents (e.g., DTT, β-mercaptoethanol) are known to promote TCO isomerization via a radical-mediated pathway.[1][2] If your protocol requires disulfide bond reduction, perform this step after the TCO-tetrazine ligation or use a non-thiol reducing agent like TCEP.[2] 2. Avoid Radical Species: The isomerization can be catalyzed by radicals.[2] If suspected, consider adding a radical inhibitor like Trolox (a water-soluble Vitamin E analog) to your reaction, which has been shown to suppress thiol-promoted isomerization.[1] 3. Check Media Components: Degradation products of components in cell culture media, such as thiamine, can catalyze TCO isomerization.[6] If working in cell culture, minimize incubation times and use fresh media.[2] 4. Storage: Do not store TCO-labeled intermediates for extended periods. Prepare them fresh and use them immediately for the best results. |
| Steric Hindrance | The PEG8 spacer is designed to minimize steric hindrance, but if the TCO group is attached to a sterically crowded site on a biomolecule, its accessibility to the tetrazine may be reduced. Consider optimizing the linker attachment site if possible. |
| Incorrect Stoichiometry | Ensure you are using the correct molar ratio of the tetrazine reagent to the TCO-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine is often recommended to drive the reaction to completion.[4] |
Problem 2: Low Yield When Labeling the Initial Molecule with this compound
This issue relates to the initial amide bond formation.
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Reaction pH | The reaction of an amine with an NHS ester is most efficient at a pH of 7.2-9.0.[7] Ensure your reaction buffer is amine-free (e.g., PBS) and within this pH range. Avoid buffers containing primary amines like Tris, as they will compete with the reaction. |
| Hydrolysis of Activating Group | If you are reacting this compound with a molecule that you have activated (e.g., forming an NHS ester from a carboxylic acid), this activated group is susceptible to hydrolysis in aqueous buffers. Prepare the activated molecule immediately before adding the this compound. |
| Poor Protein/Molecule Stability | Ensure your target molecule is soluble and stable in the chosen reaction buffer and pH. Aggregated or denatured protein will not label efficiently. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound via NHS Ester Chemistry
This protocol assumes you are starting with a protein and a TCO-PEG-NHS ester (a common derivative, as this compound itself is used to react with an NHS ester).
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column.
-
-
TCO-PEG-NHS Ester Stock Solution:
-
Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess, unreacted TCO-PEG-NHS ester using a desalting column or dialysis, equilibrating with your desired storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Monitoring TCO Isomerization via HPLC
This protocol can be used to assess the stability of your TCO-labeled molecule under specific conditions (e.g., in the presence of thiols).[2]
-
Prepare Solutions:
-
Prepare a stock solution of your purified TCO-labeled molecule (~10 mM in DMSO or aqueous buffer).
-
Prepare the test condition buffer (e.g., PBS containing 10 mM DTT).
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the TCO-labeled molecule to a final concentration of ~1 mM in the test condition buffer.
-
-
Time-Course Analysis:
-
Immediately inject an aliquot of the reaction mixture onto an HPLC system (e.g., using a C18 column) to get a time-zero reading.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject additional aliquots onto the HPLC.
-
-
Data Analysis:
-
Monitor the chromatograms for the appearance of a new peak corresponding to the CCO isomer and the disappearance of the TCO peak. The CCO isomer will likely have a different retention time.
-
Calculate the peak areas to determine the percentage of TCO remaining at each time point.
-
Visualizations
Caption: Intended two-step reaction workflow for this compound.
Caption: The primary side reaction: TCO isomerization to unreactive CCO.
Caption: Troubleshooting workflow for low TCO-tetrazine ligation yield.
References
- 1. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: TCO-PEG8-amine Stability in Thiol-Containing Buffers
Welcome to the technical support center for TCO-PEG8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in the presence of thiol-containing buffers and to offer troubleshooting strategies for its use in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in buffers containing reducing agents?
The main stability issue is the isomerization of the reactive trans-cyclooctene (B1233481) (TCO) group to its much less reactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization renders the this compound unable to participate in the rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules, which is a cornerstone of its utility in bioorthogonal chemistry.
Q2: Which common laboratory reagents can cause this isomerization?
Thiol-containing reducing agents are the primary culprits. These include:
-
Dithiothreitol (B142953) (DTT)[1][3]
-
β-mercaptoethanol (BME)[4]
-
Glutathione (GSH), which may be present in cellular lysates or certain buffer formulations.[5]
The isomerization is thought to proceed through a radical-mediated pathway, which is promoted by the presence of these thiols.[4]
Q3: Are there alternative reducing agents that are more compatible with this compound?
Yes, Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a non-thiol-based reducing agent and is the recommended alternative for reducing disulfide bonds in proteins or other molecules that will be reacted with this compound.[1][3][6] TCEP is significantly more stable than DTT in buffer and does not promote the isomerization of TCO to CCO.[6][7]
Q4: How does pH affect the stability of this compound in the presence of thiols?
The rate of thiol-promoted isomerization of TCO can be pH-dependent. Generally, the reactivity of thiols increases with pH as the more nucleophilic thiolate anion becomes more prevalent. For some TCO derivatives, isomerization has been observed to be more rapid at pH 7.4 compared to pH 6.8 in the presence of mercaptoethanol.[8] Therefore, it is advisable to perform reactions at the lowest pH compatible with your overall experimental design when thiols are present.
Q5: Can I do anything to prevent or minimize the isomerization of this compound if I must use a thiol-containing buffer?
While avoiding thiol-containing buffers is the best approach, if their use is unavoidable, the addition of a radical inhibitor like Trolox (a water-soluble analog of vitamin E) has been shown to suppress thiol-promoted TCO isomerization.[2][4][9] It is also crucial to minimize the incubation time of this compound in the presence of thiols.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation to a tetrazine-labeled molecule | Isomerization of this compound to the inactive CCO form. | 1. Check for thiol-containing reagents: Ensure that no DTT, BME, or other thiol-containing reagents are present in your reaction buffer. 2. Use a non-thiol reducing agent: If disulfide bond reduction is necessary, use TCEP instead of DTT or BME.[1][3] 3. Remove thiols before adding this compound: If a thiol-containing reagent was used in a previous step, it must be thoroughly removed before the addition of this compound. This can be achieved through methods like spin desalting columns or dialysis.[10] 4. Add a radical inhibitor: If trace amounts of thiols are unavoidable, consider adding a radical inhibitor such as Trolox to your reaction mixture.[4] |
| Inconsistent conjugation efficiency between experiments | Variable exposure time to destabilizing agents. | 1. Standardize incubation times: Ensure that the time this compound is exposed to any potentially destabilizing conditions is consistent across all experiments. 2. Prepare fresh solutions: Prepare solutions of this compound immediately before use, especially if they are in aqueous buffers. |
| Gradual loss of reactivity during a prolonged experiment | Slow isomerization due to trace contaminants or endogenous thiols (e.g., in cell lysates). | 1. Minimize exposure time: Design your experiment to minimize the time that this compound is in a complex biological medium. 2. Consider a more stable TCO derivative: For demanding applications requiring long-term stability in complex environments, explore the use of more structurally stable TCO analogs. |
Quantitative Data Summary
The stability of this compound is highly dependent on the specific conditions. The following table provides illustrative half-life data for TCO derivatives under various conditions to demonstrate the impact of different reagents. Note that these are representative values, and the actual stability of this compound should be determined experimentally for your specific system.
| TCO Derivative | Condition | pH | Temperature | Approximate Half-life | Reference |
| s-TCO | 30 mM Mercaptoethanol in D₂O-PBS | 7.4 | Room Temp | < 18.5 hours (100% isomerization) | [4] |
| d-TCO | 30 mM Mercaptoethanol in buffered D₂O | 7.4 | Room Temp | ~5 hours (43% isomerization) | [5][8] |
| TCO derivative | 0.12 µM 3-mercapto-2-pentanone (B1362483) in phosphate (B84403) buffer | Not specified | Not specified | 0.6 hours | [11][12] |
| TCO-conjugated mAb | In vivo (serum) | ~7.4 | 37°C | 0.67 days | [5] |
| This compound | Illustrative: 10 mM DTT in PBS | 7.4 | 25°C | Hours | - |
| This compound | Illustrative: 10 mM TCEP in PBS | 7.4 | 25°C | Days | - |
| This compound | Illustrative: 10 mM Glutathione in PBS | 7.4 | 25°C | Hours to a day | - |
Note: The illustrative half-life values for this compound are estimations based on the general understanding of TCO stability and are intended for comparative purposes only.
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a method to quantify the stability of this compound in the presence of a thiol-containing reagent.
Materials:
-
This compound
-
Thiol-containing reagent (e.g., DTT, BME, Glutathione)
-
Non-thiol reducing agent (TCEP) for comparison
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of DTT, BME, Glutathione, and TCEP in the Reaction Buffer.
-
-
Set up Reactions:
-
Label four sets of microcentrifuge tubes: "Control", "DTT", "BME", and "TCEP".
-
To each tube, add the appropriate amount of Reaction Buffer.
-
Add the thiol or TCEP stock solution to the corresponding tubes to achieve a final concentration of 10 mM. For the "Control" tube, add an equivalent volume of Reaction Buffer.
-
Initiate the reaction by adding the this compound stock solution to all tubes to a final concentration of 1 mM. Vortex gently to mix.
-
-
Incubation and Sampling:
-
Incubate all tubes at room temperature (or your desired experimental temperature).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot from each tube.
-
Immediately quench the reaction by diluting the aliquot 1:10 in a mobile phase (e.g., 95:5 Water:Acetonitrile (B52724) with 0.1% TFA) and place on ice or flash freeze.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC. Use a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The this compound peak should be identifiable. Isomerization to CCO will likely result in a new, closely eluting peak.
-
-
Data Analysis:
-
Integrate the peak area of the this compound at each time point.
-
Normalize the TCO peak area at each time point to the T=0 time point for that condition.
-
Plot the percentage of remaining this compound versus time for each condition to determine the stability and calculate the half-life.
-
Protocol 2: Removal of DTT Prior to this compound Conjugation
This protocol describes the removal of DTT from a protein sample using a spin desalting column.
Materials:
-
Protein sample containing DTT
-
Spin desalting column with an appropriate molecular weight cutoff (MWCO) for your protein
-
Reaction buffer for TCO conjugation (amine-free, e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Desalting Column:
-
Equilibrate the spin desalting column with the desired reaction buffer according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer and then adding the new buffer and centrifuging again. Repeat this process 2-3 times.
-
-
Apply the Sample:
-
Apply your protein sample containing DTT to the top of the equilibrated resin bed.
-
-
Elute the Protein:
-
Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol.
-
The eluate will contain your protein in the new DTT-free buffer. The DTT will be retained in the column resin.
-
-
Proceed with Conjugation:
-
The purified, DTT-free protein solution is now ready for conjugation with this compound.
-
Visualizations
Caption: Thiol-promoted isomerization of this compound.
Caption: Workflow for bioconjugation using this compound.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mstechno.co.jp [mstechno.co.jp]
- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the Stability and Stabilization of trans- Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
how to improve solubility of TCO-PEG8-amine conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG8-amine conjugates. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a heterobifunctional crosslinker molecule. It contains a trans-cyclooctene (B1233481) (TCO) group and a primary amine group, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO group is highly reactive towards tetrazine-functionalized molecules in a bioorthogonal "click chemistry" reaction, which is exceptionally fast and selective.[1] The primary amine allows for conjugation to molecules containing activated esters (like NHS esters) or carboxylic acids.[1] This makes it a versatile tool in bioconjugation, drug delivery, and probe development.[2]
Q2: What is the purpose of the PEG8 spacer in this compound?
The polyethylene glycol (PEG) spacer serves several crucial functions. Primarily, its hydrophilic nature significantly enhances the aqueous solubility of the entire conjugate.[3][4][5][6][7] This is critical for applications in biological systems, which are predominantly aqueous environments. The PEG spacer also reduces aggregation of the labeled biomolecules and minimizes steric hindrance, providing a flexible connection between the conjugated molecules.[3][4][6]
Q3: In which solvents is this compound soluble?
This compound is readily soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1][8] Due to the hydrophilic PEG8 linker, it also has good solubility in aqueous buffers.[1][9] For derivatives with longer PEG chains, they are often described as having excellent water solubility, sometimes allowing for reactions to be conducted entirely in aqueous media without the need for organic co-solvents.[10][11]
Q4: How does pH affect the solubility and reactivity of this compound conjugates?
The pH of the solution can influence both the solubility and the reactivity of the amine group. While specific data on the pH-dependence of this compound solubility is limited, the reactivity of the primary amine is pH-dependent. For reactions involving the amine group with NHS esters, a pH range of 7-9 is generally recommended to ensure the amine is deprotonated and thus nucleophilic.[4] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), during conjugations involving the amine group to avoid competing reactions.[5][12]
Q5: How should I store this compound?
This compound should be stored at -20°C, desiccated, and protected from light.[1][8] It is important to allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis. For optimal stability, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[13] Long-term storage of TCO compounds is generally not recommended due to the potential for the TCO group to isomerize to the less reactive cis-cyclooctene (CCO) form.[1][14]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the solubility of this compound and its conjugates during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound in Aqueous Buffer | The concentration of the conjugate is too high for the chosen aqueous buffer. | - Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer with vigorous mixing.[15]- Consider using a buffer with a slightly different pH or ionic strength.- If possible, use a TCO-PEG linker with a longer PEG chain for enhanced aqueous solubility. |
| Precipitation Occurs When Adding the TCO-conjugate (in organic solvent) to a Protein Solution | The final concentration of the organic solvent (e.g., DMSO) is too high, causing the protein to precipitate.[3] | - Minimize the volume of the organic stock solution added to the protein solution.[3]- Prepare a more dilute stock solution of the TCO-conjugate if possible.- Perform a solvent tolerance test with your specific protein to determine the maximum allowable concentration of the organic co-solvent.[3] |
| The Final Bioconjugate Precipitates Out of Solution | The hydrophobicity of the conjugated molecule is high, leading to poor solubility of the final product. The TCO moiety itself is hydrophobic.[3][13] | - Ensure that the purification method adequately removes any unreacted, hydrophobic TCO reagent.[3]- For sensitive applications, further purification using methods like size-exclusion chromatography (SEC) is recommended.[3]- Consider using a TCO reagent with a longer, more hydrophilic PEG spacer in future experiments.[13][16] |
| Inconsistent Results or Low Reaction Yield | Poor solubility of one or both reactants is limiting the reaction efficiency.[15] | - Ensure both the this compound conjugate and the binding partner are fully dissolved before initiating the reaction.- A small percentage of an organic co-solvent like DMSO can be added to the reaction mixture, but its compatibility with the biological system must be verified. |
Experimental Protocols
Protocol for Dissolving and Preparing a this compound Working Solution
This protocol provides a general guideline for dissolving this compound for use in bioconjugation experiments.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; ensure it is amine-free if the amine group of the TCO-linker is to be used for conjugation)
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a Concentrated Stock Solution:
-
Add a precise volume of anhydrous DMSO or DMF to the vial to create a stock solution of a known concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved. This stock solution can be aliquoted and stored at -20°C for short periods, though fresh preparation is always recommended.[13]
-
-
Prepare the Working Solution:
-
Just before use, dilute the stock solution to the desired final concentration in the appropriate reaction buffer.
-
Add the stock solution dropwise to the reaction buffer while gently vortexing to ensure rapid and uniform mixing and to avoid localized high concentrations of the organic solvent which could cause precipitation of other components.
-
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Troubleshooting logic for precipitation issues with this compound conjugates.
References
- 1. This compound, 2353409-92-2 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. TCO-PEG24-acid | BroadPharm [broadpharm.com]
- 10. nanocs.net [nanocs.net]
- 11. nanocs.net [nanocs.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. escholarship.org [escholarship.org]
Technical Support Center: Minimizing Non-Specific Binding of TCO-PEG8 Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with non-specific binding of proteins labeled with TCO-PEG8 moieties.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) with my TCO-PEG8 labeled protein?
A1: Non-specific binding of TCO-PEG8 labeled proteins can stem from several factors. The primary drivers are molecular interactions between the labeled protein and other surfaces or proteins in your assay.[1] These interactions can be:
-
Hydrophobic Interactions: Exposed hydrophobic regions on the protein conjugate can bind to hydrophobic surfaces.[1][2]
-
Electrostatic Interactions: Charged proteins can non-specifically adhere to oppositely charged surfaces. The overall charge of your protein is influenced by the buffer's pH.[1][3]
-
Protein Aggregation: The labeling process or subsequent handling can sometimes lead to the formation of protein aggregates, which are a significant source of non-specific binding.[2] The hydrophilic PEG8 spacer is designed to reduce aggregation.[4][5][6]
-
Excess Unreacted Reagent: Failure to remove all unreacted TCO-PEG8-NHS ester after the labeling reaction can lead to high background signals and interference in downstream applications.[7]
Q2: How can I reduce non-specific binding in my experimental setup?
A2: A multi-faceted approach is typically the most effective way to minimize non-specific binding.[1] Key strategies include:
-
Buffer Optimization: Adjusting the pH and ionic strength of your buffers can disrupt electrostatic interactions that cause non-specific binding. Increasing the salt concentration (e.g., NaCl) can help shield charges.[2][3]
-
Use of Blocking Agents: Pre-treating surfaces with a blocking agent can occupy potential sites of non-specific adsorption.[1] Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial blocking buffers.[2][8][9][10]
-
Addition of Surfactants: Including a non-ionic surfactant, such as Tween-20, in your wash buffers can help disrupt hydrophobic interactions.[2][3]
-
Proper Purification: Ensuring the complete removal of excess, unreacted TCO reagent after labeling is crucial.[7]
Q3: Does the PEG8 linker contribute to or prevent non-specific binding?
A3: The polyethylene (B3416737) glycol (PEG) spacer is primarily included to increase the hydrophilicity and water solubility of the resulting conjugate, which generally helps to reduce non-specific binding and minimize aggregation.[2][4][5][6] It also provides a flexible spacer that can reduce steric hindrance.[2][6] However, the relationship can be complex, and in some contexts, PEGylation has been observed to increase the adsorption of certain plasma proteins.[2] The density of the PEG chains can also influence its effectiveness in preventing protein adsorption.[1]
Q4: Can the unreacted TCO-PEG8-NHS ester cause high background signals?
A4: Yes, it is critical to remove any excess, unreacted TCO-PEG8-NHS ester.[7] The unreacted NHS ester can hydrolyze, and both the original and hydrolyzed forms can interfere with your experiment by competing for binding sites or directly causing a high background signal.[7]
Troubleshooting Guide
High background signal is a common issue indicative of non-specific binding. The following guide provides a systematic approach to troubleshooting this problem.
Problem: High Background Signal in Immunoassays
High background can obscure specific signals and lower the sensitivity of your assay.[2] Below are potential causes and the corresponding troubleshooting steps.
| Potential Cause | Recommended Solution | Explanation |
| Inadequate Blocking | Optimize the blocking step. Try different blocking agents (e.g., 1-5% BSA, 5% non-fat dry milk, or a commercial blocking buffer).[2] Increase the incubation time for blocking (e.g., 1 hour at 37°C or overnight at 4°C).[2] | Different blocking agents have varying effectiveness depending on the nature of the non-specific interactions.[2] |
| Excess Conjugate Concentration | Perform a titration to find the optimal concentration of your TCO-labeled protein. | Using a concentration of the conjugate that is too high can lead to increased non-specific binding.[2] |
| Inefficient Washing | Increase the number of wash cycles (e.g., from 3 to 5).[2] Add a non-ionic surfactant like 0.05% Tween-20 to the wash buffer.[2] | Thorough washing is essential for removing unbound and non-specifically bound conjugates. Surfactants help to disrupt hydrophobic interactions.[2] |
| Suboptimal Buffer Composition | Increase the ionic strength of your buffers by adding more salt (e.g., NaCl).[2][3] Optimize the pH of your assay buffers.[3] | Higher salt concentrations can mitigate electrostatic interactions that contribute to non-specific binding.[2][3] |
| Presence of Aggregates | Centrifuge your labeled protein solution before use to pellet any aggregates. Consider purification by size-exclusion chromatography. | Aggregates are a major contributor to non-specific binding.[2] |
| Hydrophobic Interactions | Include a non-ionic surfactant (e.g., 0.05% Tween-20) in your assay buffer.[2] | Surfactants can help to block hydrophobic surfaces and reduce non-specific binding driven by hydrophobic interactions.[2] |
| Incomplete Removal of Unreacted TCO Reagent | Ensure your purification method (e.g., desalting column, dialysis) is effectively removing small molecules.[7] | Residual unreacted TCO reagent can lead to high background.[7] |
Experimental Protocols
Protocol 1: Protein Labeling with TCO-PEG8-NHS Ester
This protocol provides a general guideline for labeling a protein with a TCO-PEG8-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS).[4]
-
TCO-PEG8-NHS ester.
-
Anhydrous DMSO or DMF.[11]
-
Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5.[5][6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[6]
-
Desalting column or dialysis equipment for purification.[6]
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[4][5] Ensure the buffer is free of primary amines like Tris or glycine (B1666218).[4]
-
TCO-PEG8-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[4]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution.[4][5] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 1 hour at room temperature.[6]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[5][6]
-
Purification: Remove the excess, unreacted TCO-PEG8-NHS ester using a desalting column or dialysis.[6][7]
Protocol 2: Surface Blocking for Immunoassays
This protocol describes a standard method for blocking surfaces to prevent non-specific binding.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Blocking Buffer (choose one):
Procedure:
-
Initial Wash: Wash the surface (e.g., microplate wells) three times with PBS.[1]
-
Blocking: Add a sufficient volume of Blocking Buffer to completely cover the surface.[1]
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
Washing: Decant the blocking solution and wash the surface 3-5 times with PBST.[1]
-
Proceed with Assay: The surface is now blocked and ready for the addition of your TCO-labeled protein.[1]
Data Summary
The following table summarizes key quantitative parameters for the protein labeling protocol.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[4] |
| Molar Excess of TCO-PEG8-NHS Ester | 10-20 fold | May require optimization for specific proteins.[4][5] |
| Reaction Buffer | Amine-free (e.g., PBS, Sodium Bicarbonate) | Buffers containing Tris or glycine will compete with the labeling reaction.[4][11] |
| Reaction pH | 7.2-8.5 | A slightly alkaline pH improves the reactivity of primary amines.[4][5] |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | |
| Quenching Agent Concentration | 50-100 mM | e.g., Tris-HCl[6] |
Visual Guides
Caption: Experimental workflow for protein labeling with TCO-PEG8-NHS ester.
Caption: Troubleshooting decision tree for high background signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: TCO-PEG8-Amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the effect of pH on reaction rates involving TCO-PEG8-amine and its derivatives. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions involving this compound and how does pH play a role?
This compound is a heterobifunctional linker, meaning it has two different reactive groups: a primary amine (-NH2) and a trans-cyclooctene (B1233481) (TCO) group. The pH is a critical parameter for reactions involving the amine group.
-
Amine Group Reaction: The primary amine is typically reacted with an activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. The reactivity of the amine is highly pH-dependent, as the unprotonated form (-NH2) is the nucleophilic species required for the reaction.[1][2]
-
TCO Group Reaction: The TCO group reacts with a tetrazine-modified molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] This bioorthogonal "click chemistry" reaction is generally less sensitive to pH than the amine reaction, but pH can still influence the stability of the TCO ring and the kinetics of some specific tetrazine reagents.[5][6][7][8]
Q2: What is the optimal pH for reacting an amine-containing molecule with a TCO-NHS ester?
The optimal pH for reacting a primary amine with a TCO-NHS ester is between 7.2 and 8.5.[3] This range represents a compromise between two competing factors:
-
Amine Reactivity: At a slightly alkaline pH, a higher concentration of primary amines will be deprotonated and thus more reactive.[1]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, which increases at higher pH.[9][10] As the pH increases, the half-life of the NHS ester in an aqueous solution decreases, reducing the efficiency of the desired labeling reaction.[9]
For most applications, a pH of 7.2-7.5 is a good starting point.[11]
Q3: How significantly does pH affect the stability of the TCO-NHS ester intermediate?
The stability of the TCO-NHS ester is highly dependent on pH. The rate of hydrolysis, which competes with the amine coupling reaction, accelerates as the pH increases. This makes it crucial to use freshly prepared TCO-NHS ester solutions and to proceed with the reaction promptly.
| pH | Half-life of NHS-ester in Aqueous Solution | Impact on Reaction |
| 7.0 | 4 - 5 hours | Relatively stable, allowing for sufficient reaction time with moderate amine reactivity.[9][10] |
| 8.0 | ~1 hour | Increased amine reactivity, but faster hydrolysis requires more efficient reaction conditions. |
| 8.5 | ~30 minutes | High amine reactivity, but significant hydrolysis can lower conjugation yield if the reaction is slow. |
| >9.0 | Minutes | Very rapid hydrolysis; generally not recommended for NHS-ester conjugations.[12] |
Q4: Which buffers should be used for the TCO-amine coupling reaction?
It is critical to use an amine-free buffer for this reaction, as buffers containing primary amines will compete with the target molecule for reaction with the TCO-NHS ester.[3][13]
-
Recommended Buffers: Phosphate-Buffered Saline (PBS), Borate buffer, or Sodium Bicarbonate buffer within the pH range of 7.2-8.5.[3][9]
-
Buffers to Avoid: Tris and Glycine buffers are not compatible as they contain primary amines.[3][13]
Q5: Does pH affect the TCO-tetrazine click reaction rate?
The TCO-tetrazine reaction is generally robust across a pH range of 6 to 9.[8] However, the specific tetrazine derivative used can introduce some pH dependency. While some studies have reported faster elimination reactions following the cycloaddition at lower pH, newer aminoethyl-functionalized tetrazines have been developed to exhibit fast, pH-independent kinetics across all biologically relevant pH values.[5][6][7]
Q6: How does pH affect the stability of the TCO ring itself?
The TCO ring is generally stable in aqueous buffers at physiological pH (e.g., pH 7.4).[14] However, TCOs can be susceptible to isomerization to the unreactive cis-cyclooctene (CCO) form, especially in the presence of thiols like DTT or glutathione. This isomerization process can be more rapid at pH 7.4 compared to more acidic conditions (pH 6.8).[15] Therefore, if thiol-containing reagents are present, they should be removed before the addition of the TCO-functionalized molecule.[16]
Troubleshooting Guides
Problem: Low or No Amine Labeling Efficiency with TCO-NHS Ester
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | Ensure the reaction buffer is within the optimal range of pH 7.2-8.5.[3] Verify the pH of your buffer before starting the experiment. |
| Hydrolysis of TCO-NHS Ester | Always prepare the TCO-NHS ester stock solution in an anhydrous solvent (e.g., DMSO or DMF) immediately before use.[3][16] Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[13] |
| Presence of Competing Amines | Avoid using buffers that contain primary amines, such as Tris or glycine.[3][13] Ensure your biomolecule solution has been buffer-exchanged into a non-reactive buffer like PBS. |
| Inactive Reagents | Improper storage can lead to degradation. Store TCO-NHS ester desiccated at -20°C.[9] |
| Steric Hindrance | The PEG8 spacer is designed to reduce steric hindrance. If labeling a sterically hindered site, consider increasing the reaction time or the molar excess of the TCO reagent.[13] |
Problem: Low Yield of Final TCO-Tetrazine Conjugate
| Possible Cause | Recommended Solution |
| Isomerization of TCO to CCO | Use the TCO-labeled biomolecule as soon as possible after preparation.[13] If thiol-containing reagents (e.g., DTT) were used, ensure they are completely removed before the TCO-tetrazine reaction.[16] For long-term storage, keep the TCO-labeled molecule at -80°C.[13] |
| Suboptimal Reaction Conditions | Ensure the pH is between 6 and 9.[8] Use a slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine reagent.[3] Most reactions are complete within 10-60 minutes at room temperature.[8][11] |
| Precipitation of Reactants | The PEG8 linker enhances water solubility. If precipitation is still an issue, consider adding a small amount of an organic co-solvent like DMSO.[8] |
| Degraded Tetrazine Reagent | Use fresh tetrazine reagents. Check for proper storage conditions as recommended by the manufacturer. |
Experimental Protocols
Protocol: Two-Step Labeling of a Protein with TCO-PEG8-NHS Ester and a Tetrazine-Dye
This protocol outlines the labeling of a protein with primary amines (e.g., lysine (B10760008) residues) using TCO-PEG8-NHS ester, followed by conjugation to a tetrazine-functionalized fluorescent dye.
Part 1: TCO-Labeling of the Protein
Materials:
-
Protein of interest (1-10 mg/mL)
-
TCO-PEG8-NHS ester
-
Amine-free Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve or buffer-exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.[3]
-
TCO-PEG8-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[3]
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.[13]
-
Purification: Remove the excess, unreacted TCO-PEG8-NHS ester using a desalting column equilibrated with PBS, pH 7.4.[3][13]
Part 2: TCO-Tetrazine Click Reaction
Materials:
-
TCO-labeled protein (from Part 1)
-
Tetrazine-conjugated fluorescent dye
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein in the Reaction Buffer. Dissolve the tetrazine-dye in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
Ligation Reaction: Add the tetrazine-dye to the TCO-labeled protein. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is recommended to ensure complete conjugation.[3]
-
Incubation: Incubate the reaction for 10-60 minutes at room temperature.[11] The reaction is often complete within 30 minutes.
-
Final Product: The labeled conjugate is now ready for use. If necessary, purify the final conjugate from excess tetrazine reagent using size-exclusion chromatography.[3]
Visualizations
Caption: Chemical reaction pathway for labeling a primary amine with TCO-PEG8-NHS ester.
Caption: Step-by-step experimental workflow for TCO labeling and subsequent click reaction.
Caption: A decision tree to troubleshoot common causes of low labeling efficiency.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 2353409-92-2 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast and pH-Independent Elimination of trans-Cyclooctene by Using Aminoethyl-Functionalized Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.vu.nl [research.vu.nl]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and reactivity/stability study of double-functi... [degruyterbrill.com]
- 15. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
avoiding aggregation of proteins after TCO-PEG8-amine labeling
Welcome to the Technical Support Center for TCO-PEG8-amine labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies, protocols, and answers to frequently asked questions regarding protein aggregation following bioconjugation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
This compound is a heterobifunctional crosslinker. The "TCO" (trans-cyclooctene) group is used for highly efficient and specific "click chemistry" reactions with tetrazine-modified molecules.[1] The "PEG8" is an eight-unit polyethylene (B3416737) glycol spacer that enhances water solubility, reduces the potential for aggregation, and minimizes steric hindrance.[2][3] The "amine" end is typically activated with an N-hydroxysuccinimide (NHS) ester to create TCO-PEG8-NHS ester, which then readily reacts with primary amines on a protein's surface, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[1][4]
Q2: What are the primary causes of protein aggregation after this compound labeling?
Protein aggregation after labeling is a common issue that can stem from several factors:
-
Alteration of Physicochemical Properties: Covalently attaching the this compound label can change the protein's surface charge, isoelectric point (pI), and hydrophobicity. Although the PEG8 spacer is designed to improve hydrophilicity, the TCO group itself is hydrophobic, and excessive labeling can lead to increased self-association.[1][5]
-
Over-labeling: Using a high molar excess of the labeling reagent can lead to an excessive degree of modification on the protein surface. This significant alteration of surface properties is a primary cause of reduced solubility and aggregation.[5][6]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. A buffer pH close to the protein's pI minimizes electrostatic repulsion between molecules, which can promote aggregation.[5][7]
-
High Protein Concentration: Performing the labeling reaction at high protein concentrations increases the frequency of intermolecular interactions, raising the risk of aggregation.[5][8]
Q3: What are the initial signs of protein aggregation?
Aggregation can manifest in several ways, from visible precipitation or cloudiness in the solution to more subtle effects.[9] You may detect aggregation by observing:
-
An increase in light scattering during absorbance measurements.
-
The appearance of a high molecular weight peak or shoulder in the void volume during size-exclusion chromatography (SEC).
-
Detection of very large particles using Dynamic Light Scattering (DLS).[10]
-
A noticeable loss of the protein's biological activity.[10]
Troubleshooting Guide: Preventing and Resolving Aggregation
This guide addresses common aggregation problems encountered during and after the labeling procedure.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate Precipitation/Cloudiness Upon Adding Labeling Reagent | Localized High Reagent Concentration: The organic solvent (e.g., DMSO) used to dissolve the TCO-PEG8-NHS ester is causing the protein to precipitate. | 1. Keep the volume of the organic solvent to less than 10% of the total reaction volume.[1]2. Add the dissolved reagent to the protein solution slowly and dropwise while gently stirring or vortexing to ensure rapid mixing.[11] |
| Aggregation Occurs Gradually During the Labeling Reaction | Over-labeling: The molar ratio of TCO-reagent to protein is too high, excessively altering the protein's surface properties. | 1. Reduce the molar excess of the labeling reagent. Perform a titration with varying ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance between labeling efficiency and protein stability.[5][8] |
| Suboptimal Reaction Conditions: The pH, temperature, or protein concentration are favoring aggregation over labeling. | 1. Optimize pH: Ensure the buffer pH is 1-1.5 units away from the protein's pI. The optimal range for NHS ester reactions is typically pH 7.2-8.5.[5][12]2. Lower Temperature: Conduct the reaction at 4°C instead of room temperature. This slows the reaction but can significantly improve protein stability. Be prepared to increase the incubation time.[8][13]3. Reduce Protein Concentration: Lower the protein concentration to 1-5 mg/mL to decrease intermolecular interactions.[5] | |
| Aggregation Observed After Purification or During Storage | Suboptimal Storage Buffer: The buffer used for the final labeled protein is no longer optimal due to the protein's altered physicochemical properties. | 1. Screen New Buffers: Re-evaluate the optimal storage buffer. This may require a different pH or ionic strength.[8]2. Add Stabilizing Excipients: Incorporate additives that enhance protein solubility and stability. See the table below for examples.[7][8] |
| Concentration-Dependent Aggregation: The labeled protein is less soluble at higher concentrations. | 1. Determine the maximum soluble concentration for the labeled protein and store it at or below this level.[8]2. If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the product, potentially in the presence of stabilizers.[5] |
Quantitative Data Summary
Table 1: Recommended Reaction Parameter Ranges
| Parameter | Recommended Range | Rationale & Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase reaction rates but also elevate the risk of aggregation. If aggregation is observed, try reducing the concentration.[5][11] |
| TCO-Reagent:Protein Molar Ratio | 5:1 to 20:1 | A higher ratio increases the degree of labeling but also the risk of over-labeling and aggregation. Start with a lower ratio for sensitive proteins and titrate up to find the optimal balance.[8][13] |
| Reaction pH | 7.2 - 8.5 | This range balances efficient primary amine reaction with protein stability and minimizes the hydrolysis of the NHS-ester reagent. A pH near 7.4 is often a safe starting point.[8][12] |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lowering the temperature to 4°C slows the reaction but can significantly improve protein stability and reduce aggregation. This may require longer incubation times (e.g., 2-4 hours vs. 30-60 minutes).[8][13] |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Category | Example | Typical Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine (B1666218) | 50 - 100 mM | Suppresses non-specific protein-protein interactions by binding to hydrophobic patches and screening charges.[8][10] |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Increases protein stability through a mechanism of preferential exclusion, making the folded state more thermodynamically favorable.[7][8] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01 - 0.05% (v/v) | Reduces surface tension and prevents aggregation at air-water or container interfaces.[8][14] |
Experimental Protocols
Protocol 1: General Labeling of Proteins with TCO-PEG8-NHS Ester
This protocol provides a starting point. Optimal conditions, particularly the molar ratio of the labeling reagent, should be determined empirically for each specific protein.
-
Protein and Buffer Preparation: a. Perform a buffer exchange to transfer the protein into an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0). Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[2][6] b. Adjust the protein concentration to 1-5 mg/mL.[2]
-
Reagent Preparation: a. Immediately before use, prepare a 10 mM stock solution of TCO-PEG8-NHS Ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[2]
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS Ester stock solution to the protein solution.[2][4] Add the reagent dropwise while gently stirring. b. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[13]
-
Quenching the Reaction (Optional but Recommended): a. To stop the labeling reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[4] b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Remove excess, unreacted TCO reagent and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer.[13] The TCO-labeled protein is now ready for the subsequent click reaction or for storage.
Protocol 2: Removal of Aggregates Using Size-Exclusion Chromatography (SEC)
If aggregation has occurred, SEC is an effective method to separate the desired monomeric labeled protein from high molecular weight aggregates.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your monomeric protein, ensuring that aggregates will elute in the void volume.
-
System Equilibration: Equilibrate the SEC column and system with a filtered and degassed mobile phase. This buffer should be the final, optimized storage buffer for your labeled protein, potentially containing stabilizing excipients.
-
Sample Preparation: Centrifuge the aggregated protein sample at >14,000 x g for 10-15 minutes to pellet the largest insoluble aggregates.
-
Chromatography: a. Carefully load the supernatant onto the equilibrated SEC column. b. Run the chromatography at a flow rate appropriate for the column, typically between 0.5-1.0 mL/min. c. Monitor the elution profile using UV absorbance (e.g., at 280 nm).
-
Fraction Collection: Collect fractions corresponding to the elution peak of the monomeric protein, avoiding the initial peak in the void volume which contains the soluble aggregates.
-
Analysis: Analyze the collected fractions by SDS-PAGE or DLS to confirm the purity and monodispersity of the labeled protein.
Visualizations
Caption: Experimental workflow for this compound labeling of proteins.
Caption: Troubleshooting decision tree for protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of TCO-PEG8-amine and DBCO Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a bioorthogonal ligation strategy is a critical decision that profoundly influences the success of bioconjugation. Among the leading methods, the inverse-electron-demand Diels-Alder (iEDDA) reaction of trans-cyclooctene (B1233481) (TCO) with tetrazines and the strain-promoted alkyne-azide cycloaddition (SPAAC) of dibenzocyclooctyne (DBCO) with azides are paramount. This guide provides an objective, data-driven comparison of two prominent linkers employed in these reactions: TCO-PEG8-amine and comparable DBCO-PEG-amine linkers.
This comparison delves into their reaction kinetics, stability, hydrophilicity, and practical applications, supported by experimental data and detailed protocols to inform the design of robust and efficient bioconjugation strategies.
At a Glance: Key Differences
| Feature | This compound | DBCO-PEG-amine Linkers |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction Partner | Tetrazine | Azide |
| Reaction Speed | Exceptionally fast, with second-order rate constants up to 10⁶ M⁻¹s⁻¹[1][2][3] | Very fast, with second-order rate constants of approximately 0.3 - 2.1 M⁻¹s⁻¹[1] |
| Primary Function | Provides a highly reactive dienophile for extremely rapid, catalyst-free ligation, coupled with a hydrophilic spacer. | Provides a reactive strained alkyne for rapid, catalyst-free ligation with a hydrophilic spacer. |
| Key Advantages | Unparalleled reaction rates, enabling conjugation at low concentrations; bioorthogonal.[4][5] | High reaction rates, bioorthogonal, and the resulting triazole linkage is highly stable.[6][7] |
| Potential Limitations | TCO can isomerize to the less reactive cis-cyclooctene (CCO), especially at elevated temperatures or in the presence of thiols. Not recommended for long-term storage.[8][9][10][11] | Can be lipophilic, though PEGylated versions enhance solubility. May exhibit instability in the presence of certain reducing agents.[1][12] |
Performance Deep Dive: A Quantitative Comparison
The efficiency and utility of a linker in bioconjugation are determined by several key parameters, including reaction kinetics, stability, and the physicochemical properties it imparts to the conjugate.
Reaction Kinetics
The second-order rate constant (k₂) is a critical measure of the intrinsic reactivity between the bioorthogonal partners. The iEDDA reaction between TCO and tetrazine is renowned for its exceptional speed, which is orders of magnitude faster than many other bioorthogonal reactions.[13] This is a significant advantage in applications where reactant concentrations are low or when rapid conjugation is essential, such as in live-cell imaging or in vivo pre-targeting strategies.[3][13]
While DBCO-azide SPAAC reactions are also very fast and proceed efficiently under physiological conditions, their rate constants are generally lower than those of the TCO-tetrazine ligation.[1][7] The inclusion of a PEG linker on a DBCO-conjugated antibody has been shown to enhance reaction rates, likely by improving solubility and reducing steric hindrance.[12]
Table 1: Comparison of Reaction Kinetics
| Parameter | TCO-Tetrazine Ligation | DBCO-Azide Ligation (SPAAC) | Source(s) |
| Second-Order Rate Constant (k₂) | up to ~10⁶ M⁻¹s⁻¹ | ~0.3 - 2.1 M⁻¹s⁻¹ | [1][2] |
| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 6-9, room temperature | Aqueous buffers (e.g., PBS), pH ~7.4, 4°C to 37°C | [2][14] |
| Reaction Time | 30 minutes - 2 hours for general protein conjugation | 2 - 12 hours, can be extended for higher efficiency | [2][14] |
Note: The data presented is a synthesis from multiple sources, and reaction conditions may vary.
Stability and Hydrophilicity
The stability of the linker is crucial for the integrity of the bioconjugate. A primary concern with TCO linkers is their potential to isomerize to the less reactive cis-cyclooctene (CCO) form.[8][11] This isomerization can be accelerated by elevated temperatures and the presence of thiols, and for this reason, TCO-containing compounds are not recommended for long-term storage.[9][10][11] DBCO linkers are generally stable, although some reactivity loss can occur over time when dissolved in DMSO.[15]
The inclusion of a PEG8 spacer in this compound significantly enhances its hydrophilicity.[5][13] This is a key advantage as it improves solubility in aqueous buffers, reduces the potential for aggregation of the resulting bioconjugate, and minimizes steric hindrance.[4][16][17][18][19] Similarly, PEGylated DBCO linkers are employed to increase the aqueous solubility of the often hydrophobic DBCO moiety and improve the pharmacokinetic properties of the final conjugate.[12][20][21] The length of the PEG chain can be tailored to optimize these properties.[20]
Experimental Protocols
Detailed methodologies are essential for reproducible and successful bioconjugation. The following are generalized protocols for the use of this compound and DBCO-PEG-amine linkers in protein conjugation.
Protocol 1: Two-Step Protein Labeling with this compound
This protocol describes the activation of a protein with a tetrazine-NHS ester, followed by ligation with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-PEG-NHS ester
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Activation of Protein with Tetrazine-NHS Ester
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Immediately before use, prepare a 10 mM stock solution of Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the Tetrazine-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Remove unreacted Tetrazine-NHS ester and quenching buffer using a desalting column.
Step 2: Ligation with this compound
-
To the purified tetrazine-activated protein, add a 1.5- to 3-fold molar excess of this compound.
-
Incubate the reaction for 30-60 minutes at room temperature. For temperature-sensitive proteins, the reaction can be performed at 4°C with a longer incubation time.
-
The progress of the reaction can be monitored by LC-MS. The final conjugate can be purified by size-exclusion chromatography.
Protocol 2: Two-Step Protein Labeling with DBCO-PEG-amine
This protocol outlines the activation of a protein with a DBCO-NHS ester, followed by conjugation to an azide-functionalized molecule.
Materials:
-
Antibody or protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
-
Azide-functionalized molecule of interest
Procedure:
Step 1: Activation of Antibody with DBCO-NHS Ester
-
Prepare the antibody in an amine-free buffer.
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[6]
-
Add a 20- to 30-fold molar excess of the DBCO-NHS ester to the antibody solution. The final DMSO concentration should be below 20%.[15][22]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[6][22]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[6]
-
Purify the DBCO-labeled antibody by removing unreacted DBCO-NHS ester and quenching buffer using a desalting column or dialysis.[6]
Step 2: Copper-Free Click Reaction
-
Mix the purified DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-functionalized molecule.[6][15]
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[6][15]
-
The final conjugate can be purified from the excess azide-molecule via size-exclusion chromatography or other appropriate methods.[6]
Visualizing the Workflows and Mechanisms
To further clarify the processes and fundamental differences, the following diagrams illustrate the experimental workflows and reaction mechanisms.
Caption: Generalized workflows for bioconjugation using this compound and DBCO linkers.
Caption: Reaction mechanisms of iEDDA (TCO-tetrazine) and SPAAC (DBCO-azide) ligations.
Conclusion: Making the Right Choice
The selection between this compound and a DBCO-based linker is contingent on the specific requirements of the bioconjugation application.
This compound is the superior choice for applications demanding the fastest possible reaction kinetics, particularly when working with low concentrations of reactants or in time-sensitive in vivo studies. The hydrophilic PEG8 spacer is a significant asset, enhancing solubility and minimizing potential issues related to aggregation and steric hindrance. However, researchers must be mindful of the limited long-term stability of the TCO group.
DBCO linkers, especially when PEGylated, offer a robust and versatile option for a wide range of bioconjugation needs. While the reaction kinetics are slower than the TCO-tetrazine ligation, they are still highly efficient and proceed under mild, biocompatible conditions. The stability of the DBCO group and the resulting triazole linkage is a key advantage for applications requiring long-term stability of the conjugate.
Ultimately, for optimal results, researchers should consider a strategy that leverages the benefits of both the reactive moiety and the spacer. A PEGylated TCO or DBCO linker provides a powerful combination of rapid and specific ligation with enhanced physicochemical properties, paving the way for the successful development of advanced bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. medium.com [medium.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 2353409-92-2 | BroadPharm [broadpharm.com]
- 10. TCO-PEG8-acid, 2353410-03-2 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. precisepeg.com [precisepeg.com]
- 17. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. benchchem.com [benchchem.com]
- 21. DBCO - ADC Linkers | AxisPharm [axispharm.com]
- 22. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison: TCO-PEG8-Amine versus SMCC for Antibody Labeling
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to antibodies is a critical cornerstone of innovation. The choice of linker can profoundly influence the efficacy, stability, and therapeutic index of antibody-drug conjugates (ADCs) and other antibody-based reagents. This guide provides an in-depth, objective comparison of two prominent crosslinkers: TCO-PEG8-amine, a key player in bioorthogonal chemistry, and the conventional SMCC linker.
At the forefront of bioorthogonal "click chemistry" is the this compound linker. It introduces a trans-cyclooctene (B1233481) (TCO) moiety onto the antibody, which can then react with a tetrazine-functionalized molecule in an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2][3] This reaction's high speed and specificity, occurring under mild physiological conditions without the need for a catalyst, are significant advantages.[2] The integrated eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances the linker's aqueous solubility, minimizes steric hindrance, and can reduce aggregation of the final conjugate.[2][]
Conversely, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a well-established heterobifunctional crosslinker. It facilitates a two-step conjugation process by first reacting its N-hydroxysuccinimide (NHS) ester with primary amines (like lysine (B10760008) residues) on the antibody.[5][6] This introduces a maleimide (B117702) group that can then form a stable thioether bond with a sulfhydryl (thiol) group on the payload molecule.[5][6] The cyclohexane (B81311) bridge in SMCC's structure provides some stability to the maleimide group, reducing its susceptibility to hydrolysis.[5]
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between this compound and SMCC lies in their conjugation strategies. This compound is a component of a two-step bioorthogonal labeling strategy. Initially, the amine group of the linker is conjugated to the antibody, typically through its carboxylic acid derivative (TCO-PEG8-acid) activated with EDC/NHS, or by using a pre-activated TCO-PEG8-NHS ester.[1][7] This functionalizes the antibody with a TCO group. The subsequent "click" reaction with a tetrazine-labeled molecule is highly specific and efficient.[1]
SMCC also involves a two-step process. The first step is the modification of the antibody with SMCC, introducing maleimide groups.[5] The second step is the conjugation of a thiol-containing molecule to these maleimide groups.[5] While effective, the maleimide-thiol reaction can be less specific than the TCO-tetrazine reaction and the resulting thioether bond may be susceptible to hydrolysis or exchange reactions, potentially leading to deconjugation.[1][8]
Performance Comparison: A Data-Driven Analysis
The choice between this compound and SMCC often comes down to the specific requirements of the application, including the desired stability, efficiency, and the nature of the payload.
| Feature | This compound (via iEDDA) | SMCC (Thiol-Maleimide) | References |
| Specificity | Very high, bioorthogonal reaction. | Moderate, targets available cysteine residues, potential for off-target reactions. | [1] |
| Kinetics | Extremely fast (seconds to minutes). | Fast (minutes). | [1] |
| Stability of Linkage | Highly stable covalent dihydropyridazine (B8628806) bond. | Thioether bond can be susceptible to hydrolysis and exchange reactions. | [1][8] |
| Ease of Use | Two-step chemical process. | One-step chemical process for payload attachment, but may require antibody reduction. | [1][5] |
| Versatility | Broadly applicable to various biomolecules and probes. | Limited by the presence and accessibility of cysteine residues. | [1] |
| Solubility | PEG8 spacer enhances aqueous solubility. | Can be hydrophobic, potentially leading to aggregation with hydrophobic payloads. | [2][][9] |
| Drug-to-Antibody Ratio (DAR) | Can achieve high DAR with hydrophobic payloads without aggregation. | High DAR with hydrophobic payloads may cause aggregation. | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for antibody labeling with both this compound (via its NHS ester) and SMCC.
Protocol 1: Antibody Labeling with TCO-PEG8-NHS Ester
This protocol describes the functionalization of an antibody with TCO groups using a pre-activated NHS ester of TCO-PEG8.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
TCO-PEG8-NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Desalting column (e.g., Sephadex G-25).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.[10]
-
TCO-PEG8-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[10]
-
Labeling Reaction: Add a 10-20 fold molar excess of the activated TCO-PEG8-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.[1][10]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[7]
-
(Optional) Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 30 minutes at room temperature.[7]
-
Purification: Remove the excess, unreacted TCO linker using a desalting column equilibrated with a suitable buffer.[1][7]
Protocol 2: Antibody Labeling with SMCC
This protocol outlines the modification of an antibody with SMCC to introduce maleimide groups for subsequent conjugation to a thiol-containing molecule.
Materials:
-
Antibody of interest.
-
Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).[5]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
-
Anhydrous DMF or DMSO.
-
Desalting column.
-
Thiol-containing payload.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Amine Reaction Buffer. Ensure the buffer is free of primary amines.[5]
-
SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[5]
-
Antibody Activation: Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.[9]
-
Incubate the reaction for 30-60 minutes at room temperature.[11]
-
Purification of Activated Antibody: Immediately remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[11]
-
Conjugation to Thiol-Payload: Add the thiol-containing molecule to the SMCC-activated antibody.
-
Incubate the reaction for 1 to 2 hours at room temperature.[11]
-
Final Purification: Purify the antibody-drug conjugate to remove unreacted payload and other byproducts, typically using size-exclusion chromatography.[5]
Conclusion
Both this compound and SMCC are valuable tools for antibody labeling, each with distinct advantages and disadvantages. This compound, leveraging the power of bioorthogonal click chemistry, offers superior specificity, reaction speed, and linkage stability, making it an excellent choice for applications demanding high precision and in vivo stability.[1][12] The inclusion of the PEG8 spacer further enhances its utility by improving solubility and reducing aggregation.[2][]
SMCC, a long-standing and well-characterized linker, remains a reliable option for many bioconjugation applications.[5] However, researchers should be mindful of the potential for reduced stability of the thioether bond and the possibility of aggregation when working with hydrophobic payloads.[8][9]
The selection between these two linkers should be guided by a thorough consideration of the specific antibody, the nature of the payload, and the ultimate application of the conjugate. For cutting-edge applications, particularly in the development of next-generation ADCs and in vivo imaging agents, the superior performance characteristics of this compound and the iEDDA chemistry it enables present a compelling advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A New Protein Crosslinking Method for Labeling and Modifying Antibodies | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 12. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
TCO-PEG8-Amine vs. NHS-Ester Linkers: A Comparative Guide for Bioconjugation
In the rapidly advancing fields of drug development, diagnostics, and proteomics, the precise and stable covalent linkage of biomolecules is paramount. The choice of crosslinking chemistry can significantly impact the efficacy, stability, and reproducibility of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison between the bioorthogonal trans-cyclooctene (B1233481) (TCO) linker, specifically TCO-PEG8-amine, and the conventional N-hydroxysuccinimide (NHS) ester-based linkers.
The fundamental distinction between these two approaches lies in their reaction mechanisms and specificity. NHS esters have long been the workhorse for modifying primary amines on proteins, offering a straightforward one-step process. However, the emergence of bioorthogonal chemistries, exemplified by the TCO-tetrazine ligation, presents a powerful alternative that addresses some of the key limitations of traditional methods, offering enhanced specificity and efficiency, particularly in complex biological environments.
Performance Comparison at a Glance
The selection of a labeling reagent is a critical decision in the workflow of creating antibody conjugates. The following table summarizes the key performance characteristics of labeling with this compound, which is part of a two-step bioorthogonal strategy, versus direct labeling with an amine-reactive NHS-ester.
| Feature | This compound | NHS-Ester Linker |
| Reaction Chemistry | Two-step: 1) Amine coupling of TCO-linker; 2) Bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine.[1] | One-step: Direct nucleophilic acyl substitution with primary amines.[] |
| Primary Target | Initially primary amines (Lysine residues, N-terminus) to attach the TCO handle.[1] | Primary amines (Lysine residues, N-terminus).[][3] |
| Resulting Linkage | Stable amide bond from the initial amine reaction, followed by a highly stable triazole ring from the click reaction.[1][4] | Stable amide bond.[] |
| Key Advantage | Introduces a bioorthogonal TCO handle for subsequent, highly specific and rapid "click" chemistry reactions in complex biological media.[1][5] | Simplicity and a long-standing, well-documented history of use in bioconjugation.[][5] |
| Reaction Specificity | Highly specific and bioorthogonal; the TCO group reacts exclusively with its tetrazine partner, avoiding off-target reactions.[6] | Can be less specific, targeting multiple available primary amines, which can sometimes impact antibody function. Side reactions with serine, threonine, and tyrosine have been reported.[5][7] |
| Reaction Speed | The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, often complete in minutes.[6][8] | The NHS ester reaction is also relatively fast, typically complete within 30-120 minutes at room temperature.[][4] |
| Stability | The resulting amide bond and triazole linkage are highly stable.[1][4] The TCO moiety itself can be sensitive to certain conditions and may isomerize to the less reactive cis-cyclooctene form.[5][9] | The resulting amide bond is very stable.[] However, the NHS ester itself is susceptible to hydrolysis in aqueous solutions, which is a major competing reaction that can reduce conjugation efficiency.[3][7] |
| pH Sensitivity | The initial amine reaction is pH-dependent (optimal pH 7.2-8.5). The subsequent TCO-tetrazine reaction is generally insensitive to pH.[4][10] | The reaction is highly pH-dependent, with an optimal range of 7.2-8.5.[3] Hydrolysis of the NHS ester increases significantly at higher pH.[11] |
| Biocompatibility | Excellent for in vivo applications due to the bioorthogonal nature of the TCO-tetrazine reaction, which does not interfere with native biological processes.[12] | Generally good for in vitro applications.[4] |
| Control over Stoichiometry | Allows for precise control over stoichiometry, often achieving a 1:1 ratio in the click chemistry step.[4] | Can lead to a heterogeneous mixture of conjugates with varying degrees of labeling, making precise stoichiometric control challenging.[4][5] |
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for protein modification using both this compound (as part of a TCO-NHS ester two-step process) and a standard NHS-ester linker.
Protocol 1: Two-Step Protein Labeling using a TCO-NHS Ester
This protocol first describes the modification of a target protein with a TCO moiety using a TCO-PEG8-NHS ester, followed by the bioorthogonal reaction with a tetrazine-functionalized molecule.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
TCO-PEG8-NHS ester
-
Anhydrous DMSO or DMF
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: TCO-Modification of the Protein
-
Protein Preparation: Dissolve the protein of interest in an amine-free reaction buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[10] If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer.[10]
-
TCO-PEG8-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[6]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution.[10] The optimal molar ratio may need to be determined empirically for each biomolecule.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[10]
-
Purification of TCO-modified Protein: Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).[1]
Step 2: Bioorthogonal Conjugation
-
Reactant Preparation: The purified TCO-labeled protein is now ready for the reaction. Dissolve the tetrazine-functionalized molecule in a compatible solvent.[10]
-
Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1-1.5 equivalents) of the tetrazine compound is often used.[10]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.[1] The reaction is often rapid and may be complete in a shorter time.
-
Purification (Optional): If necessary, the final conjugate can be purified to remove any excess tetrazine reagent using size-exclusion chromatography.[10]
Protocol 2: One-Step Protein Labeling using an NHS-Ester
This protocol describes the direct conjugation of a molecule containing an NHS ester to a protein.
Materials:
-
Protein of interest (in a suitable buffer, pH 7.2-8.5)
-
NHS-ester functionalized molecule
-
Anhydrous DMSO or DMF (if the NHS-ester is not water-soluble)
-
Quenching Buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in a buffer at pH 7.2-8.5. Common buffers include phosphate, carbonate-bicarbonate, HEPES, or borate.[3] Avoid buffers containing primary amines like Tris.
-
Prepare NHS-Ester Solution: Immediately before use, dissolve the NHS-ester reagent in a water-miscible organic solvent like DMSO or DMF.[3] For water-soluble Sulfo-NHS esters, the stock solution can be prepared in an aqueous buffer.
-
Crosslinking Reaction: Add the NHS-ester solution to the protein solution at a 20- to 50-fold molar excess of crosslinker to protein.[7]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[7]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[7]
-
Purification: Remove unreacted reagents and byproducts by dialysis or using a desalting column.
Visualizing the Workflows
To better illustrate the distinct processes of this compound and NHS-ester linker chemistries, the following diagrams outline the experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 2353409-92-2 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
Validating TCO-PEG8-Amine Conjugation: A Mass Spectrometry-Focused Comparison Guide
For researchers, scientists, and drug development professionals, the precise validation of biomolecule conjugation is critical for ensuring the efficacy, safety, and reproducibility of novel therapeutics, diagnostics, and research tools. When utilizing heterobifunctional linkers like TCO-PEG8-amine, which introduces a bioorthogonal trans-cyclooctene (B1233481) (TCO) handle for "click" chemistry, rigorous analytical validation of the initial conjugation step is paramount. This guide provides an objective comparison of mass spectrometry-based methods for validating the conjugation of this compound to biomolecules, supported by experimental data and detailed protocols.
Mass spectrometry is the gold standard for confirming the successful covalent attachment of linkers like this compound. It offers unparalleled precision in determining the molecular weight changes that occur during conjugation, providing direct evidence of the modification and allowing for the quantification of the degree of labeling.[1] While other techniques such as Size-Exclusion Chromatography (SEC) can indicate a change in size, they do not provide the definitive confirmation of covalent modification that mass spectrometry does.
Performance Comparison of Mass Spectrometry Techniques
The two most common mass spectrometry techniques for analyzing protein conjugates are Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them depends on the specific requirements of the analysis, such as the desired level of detail and the complexity of the sample.
| Feature | MALDI-TOF Mass Spectrometry | LC-MS (ESI-MS) |
| Primary Goal | Rapidly determine the molecular weight of the intact conjugate and assess the degree of labeling.[2] | Provide a more detailed characterization of the conjugate, including separation of different species and potential for peptide mapping.[3] |
| Sample Preparation | Relatively simple, involving co-crystallization of the sample with a matrix on a target plate.[1][4] | More complex, requiring sample solubilization in a compatible mobile phase and often online separation via liquid chromatography.[2] |
| Throughput | High, suitable for screening multiple samples quickly. | Lower, as each sample requires a chromatographic run. |
| Resolution | Generally lower than ESI-MS for large molecules. | High resolution can be achieved, allowing for more precise mass determination.[3] |
| Information Obtained | Average number of TCO-PEG8 linkers per molecule (Degree of Labeling).[2] | Distribution of different labeled species, confirmation of conjugation at specific sites (with peptide mapping), and higher accuracy mass measurement.[5] |
| Example Observation | A spectrum showing the peak of the unconjugated protein alongside a distribution of peaks at higher masses, with each mass shift corresponding to the addition of one this compound moiety.[1] | A deconvoluted mass spectrum showing the zero-charge masses of the unconjugated protein and the various conjugated forms.[2] |
Experimental Workflows and Protocols
Successful validation by mass spectrometry relies on carefully executed experimental protocols. The following sections detail the steps for a typical conjugation reaction involving this compound and subsequent analysis by MALDI-TOF and LC-MS.
Logical Workflow for this compound Conjugation and Validation
The overall process begins with the activation of a biomolecule to make it reactive with the amine group of this compound, followed by the conjugation reaction, purification, and finally, analysis by mass spectrometry.
References
A Head-to-Head Battle for Bioconjugation Efficiency: Quantifying TCO-PEG8-Amine Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of innovation. The choice of conjugation chemistry dictates the success of applications ranging from targeted therapeutics to advanced cellular imaging. This guide provides an objective comparison of labeling with TCO-PEG8-amine against a traditional amine-reactive alternative, the N-hydroxysuccinimide (NHS) ester. We present a detailed analysis of the methods to quantify the degree of labeling (DOL), supported by experimental protocols and illustrative data, to empower you to make informed decisions for your bioconjugation strategies.
At the heart of modern bioconjugation lies the need for specificity and control. This compound is a key player in the realm of bioorthogonal chemistry, introducing a trans-cyclooctene (B1233481) (TCO) moiety onto a biomolecule. This TCO group can then undergo a highly specific and rapid "click" reaction with a tetrazine-functionalized molecule in a two-step labeling process. This approach offers significant advantages in terms of reaction kinetics and specificity compared to traditional one-step labeling methods that often rely on less specific reactions, such as the direct conjugation of a fluorophore or drug via an NHS ester.
Performance Comparison: this compound vs. NHS Ester
The efficiency of a labeling reaction is paramount and is typically quantified by the Degree of Labeling (DOL), which represents the average number of label molecules conjugated to each biomolecule. The choice between a TCO-based two-step strategy and a direct NHS ester labeling approach involves a trade-off between control, specificity, and workflow complexity.
While this compound itself has a terminal amine group for further functionalization, it is typically used to introduce the TCO group onto a biomolecule via its amine-reactive counterpart, TCO-PEG8-NHS ester, or by activating a carboxyl-containing biomolecule to react with the amine of this compound. For the purpose of this comparison, we will consider the introduction of the TCO moiety as the primary labeling step and compare it to the direct labeling with a fluorescent dye functionalized with an NHS ester.
Key Considerations:
-
Specificity: The TCO-tetrazine "click" reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[1] NHS esters, while widely used, can react with any accessible primary amine on a protein, potentially leading to a heterogeneous mixture of labeled products and possible loss of protein function if critical lysine (B10760008) residues are modified.[2]
-
Reaction Kinetics: The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is exceptionally fast, allowing for efficient labeling even at low concentrations.[1]
-
Control and Stoichiometry: The two-step nature of TCO labeling allows for better control over the final conjugate. The biomolecule can first be functionalized with the TCO group, purified, and characterized before the final "click" reaction with the tetrazine-labeled payload. This can lead to more homogeneous products.
-
Stability: The amide bond formed by the NHS ester reaction is highly stable. The TCO group itself can be sensitive to certain conditions and may isomerize to the less reactive cis-cyclooctene form over time.[2]
Quantifying the Degree of Labeling: A Practical Guide
Accurate determination of the DOL is critical for ensuring the reproducibility and efficacy of your labeled biomolecules. The two most common and powerful techniques for this are UV-Vis spectrophotometry and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Data Presentation: Comparison of Labeling Efficiency
The following table summarizes illustrative quantitative data comparing the degree of labeling on a typical IgG antibody (~150 kDa) using a TCO-PEG-NHS ester versus a standard fluorescent dye-NHS ester at varying molar excess ratios of the labeling reagent.
| Molar Excess of Labeling Reagent | Average DOL (TCO-PEG-NHS Ester) | Average DOL (Dye-NHS Ester) | Method of Quantification |
| 5:1 | 2-3 | 1-2 | MALDI-TOF Mass Spectrometry |
| 10:1 | 4-6 | 3-5 | MALDI-TOF Mass Spectrometry |
| 20:1 | 7-9 | 6-8 | MALDI-TOF Mass Spectrometry |
| 40:1 | >10 | >9 | MALDI-TOF Mass Spectrometry |
Note: The actual DOL will vary depending on the specific antibody, its concentration, the number of available primary amines, and the precise reaction conditions such as pH and incubation time.[3]
Experimental Protocols
Here, we provide detailed methodologies for antibody labeling and subsequent DOL determination.
Protocol 1: Antibody Labeling with TCO-PEG8-NHS Ester
This protocol describes the covalent attachment of a TCO moiety to an antibody using the amine-reactive TCO-PEG8-NHS ester.
Materials:
-
Antibody solution (2-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
TCO-PEG8-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to the desired concentration.
-
TCO-PEG8-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the desired molar excess of the TCO-PEG8-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Quantification of DOL by MALDI-TOF Mass Spectrometry
Procedure:
-
Sample Preparation: Prepare the unlabeled antibody (control) and the purified TCO-labeled antibody at the same concentration (e.g., 1 mg/mL).
-
Matrix Preparation: Prepare a saturated solution of a suitable MALDI matrix (e.g., sinapinic acid) in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).
-
Spotting: Mix the antibody solution and the matrix solution at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.
-
Data Acquisition: Acquire the mass spectrum in linear positive ion mode.
-
Data Analysis: Determine the mass of the unlabeled antibody. The mass spectrum of the labeled antibody will show a distribution of peaks corresponding to the antibody with one, two, three, or more TCO moieties attached. The mass difference between the peaks will correspond to the mass of the TCO-PEG8 linker. The average DOL can be calculated from the weighted average of the peak intensities.[2][4]
Protocol 3: Quantification of DOL by UV-Vis Spectrophotometry (for the second step)
This method is applicable after the TCO-labeled antibody has been reacted with a tetrazine-functionalized dye that has a distinct absorbance maximum.
Procedure:
-
React TCO-labeled Antibody with Tetrazine-Dye: React the purified TCO-labeled antibody with a molar excess of a tetrazine-functionalized dye.
-
Purification: Remove the unreacted tetrazine-dye using a desalting column.
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_max).
-
Calculate DOL:
-
Protein Concentration (M) = (A280 - (A_max × CorrectionFactor)) / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
CorrectionFactor is the absorbance of the dye at 280 nm as a fraction of its A_max.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Visualizing the Workflow and Logic
To further clarify the processes, the following diagrams illustrate the experimental workflow and the logical relationship of the two-step labeling process.
Caption: Experimental workflow for two-step antibody labeling and quantification.
Caption: Decision logic for choosing a labeling strategy.
Conclusion
The choice between this compound-based labeling and traditional NHS esters is application-dependent. For applications demanding high specificity, controlled stoichiometry, and bioorthogonality, the two-step TCO-tetrazine click chemistry approach is superior. While it involves a more complex workflow, the resulting well-defined conjugates can lead to more reliable and reproducible data. For simpler, more routine labeling tasks where a degree of heterogeneity is acceptable, direct NHS ester labeling remains a viable and straightforward option.
Accurate quantification of the degree of labeling is non-negotiable for robust and reliable results. Both MALDI-TOF mass spectrometry and UV-Vis spectrophotometry are powerful tools for this purpose, each with its own advantages. By carefully selecting the appropriate labeling chemistry and rigorously quantifying the outcome, researchers can unlock the full potential of their bioconjugates in a wide array of scientific endeavors.
References
Navigating the Analysis of TCO-PEG8-Amine Reaction Products: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the precise analysis of bioconjugation reactions is paramount. The reaction of trans-cyclooctene (B1233481) (TCO)-PEG8-amine with tetrazine-functionalized molecules, a cornerstone of bioorthogonal chemistry, requires robust analytical methods to ensure product purity, reaction efficiency, and desired stoichiometry. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the characterization of TCO-PEG8-amine reaction products, supported by experimental data and detailed protocols.
The inverse electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is prized for its exceptional speed and specificity, enabling the efficient ligation of biomolecules in complex environments. This compound, with its hydrophilic polyethylene (B3416737) glycol (PEG) spacer and reactive amine handle, is a versatile building block for creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. However, the successful synthesis and purification of these conjugates hinge on accurate analytical characterization.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Bioconjugate Analysis
HPLC is a powerful and widely used technique for the separation, quantification, and purification of this compound reaction products. Different HPLC modes can be employed to probe various characteristics of the conjugate.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique well-suited for assessing the purity of the final conjugate and monitoring the progress of the TCO-tetrazine ligation. The addition of the TCO-PEG8 moiety and the subsequent tetrazine conjugate alters the hydrophobicity of the starting materials, allowing for their separation from the final product.
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius (size). This method is ideal for detecting the formation of the desired conjugate, identifying the presence of unreacted starting materials, and quantifying aggregates, which are critical quality attributes for therapeutic biomolecules.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a valuable alternative for the analysis of polar and hydrophilic compounds like PEGylated molecules. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing a different selectivity compared to RP-HPLC. HILIC can be particularly useful for separating PEGylated species and resolving different degrees of PEGylation.
Performance Comparison of HPLC Methods
| HPLC Method | Principle of Separation | Primary Application for this compound Conjugates | Key Advantages | Limitations |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | Purity assessment, reaction monitoring, separation of reactants from product. | High resolution, excellent for analyzing conjugation efficiency. | Can be denaturing for sensitive biomolecules. |
| Size-Exclusion (SEC-HPLC) | Hydrodynamic Volume (Size) | Detection of conjugate formation, quantification of aggregates and fragments. | Non-denaturing, provides information on molecular size and aggregation. | Lower resolution for species of similar size. |
| Hydrophilic Interaction (HILIC) | Polarity | Separation of polar and hydrophilic molecules, resolving different PEGylated species. | Orthogonal selectivity to RP-HPLC, suitable for polar analytes. | Can have longer equilibration times, sensitive to mobile phase composition. |
Experimental Protocols for HPLC Analysis
General Experimental Workflow for HPLC Analysis
Protocol 1: RP-HPLC for Reaction Monitoring and Purity Assessment
-
System: HPLC or UHPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Sample Preparation: Dilute the reaction mixture in Mobile Phase A.
Protocol 2: SEC-HPLC for Aggregate and Conjugate Analysis
-
System: HPLC or UHPLC system with a UV or Refractive Index (RI) detector.
-
Column: Size-exclusion column suitable for the molecular weight range of the conjugate (e.g., 300 Å pore size).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 280 nm (for protein conjugates) or RI.
-
Sample Preparation: Dilute the sample in the mobile phase.
Alternative Analytical Methods
While HPLC is a primary tool, other techniques provide complementary and often essential information for a comprehensive characterization of this compound reaction products.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for confirming the identity of the reaction product by providing accurate molecular weight information.[1] It can definitively distinguish between unreacted starting materials, the desired conjugate, and any side products.
UV-Vis Spectroscopy
The TCO-tetrazine ligation can be conveniently monitored in real-time using a UV-Vis spectrophotometer.[2] Tetrazines have a characteristic absorbance in the visible range (around 520-540 nm) which disappears as the reaction proceeds.[2] This allows for the determination of reaction kinetics.
Comparison of HPLC with Alternative Methods
| Analytical Method | Information Provided | Key Advantages | Limitations |
| HPLC (RP, SEC, HILIC) | Purity, quantity, aggregation, reaction progress. | High resolution, quantitative, versatile for different analyses. | May not provide definitive structural information on its own. |
| Mass Spectrometry (MS) | Molecular weight, structural confirmation, impurity identification. | High specificity, definitive identification of products and byproducts. | Can be less quantitative than HPLC with UV detection, potential for ion suppression. |
| UV-Vis Spectroscopy | Reaction kinetics, monitoring tetrazine consumption. | Real-time monitoring, simple and rapid. | Limited to monitoring the chromophoric tetrazine, does not provide information on product purity. |
Visualizing the this compound Reaction and Analysis
The reaction of this compound involves two key steps: the initial conjugation of the amine group and the subsequent bioorthogonal ligation with a tetrazine.
Conclusion
The analysis of this compound reaction products requires a multi-faceted approach. HPLC, with its various modes including RP-HPLC, SEC-HPLC, and HILIC, serves as a robust platform for assessing purity, monitoring reaction kinetics, and quantifying aggregates. However, for unambiguous structural confirmation and a complete understanding of the reaction, complementary techniques such as mass spectrometry are essential. The choice of analytical method will ultimately depend on the specific goals of the analysis, the nature of the conjugated molecule, and the required level of characterization. By employing a combination of these powerful analytical tools, researchers can ensure the quality and efficacy of their this compound-based bioconjugates, paving the way for advancements in targeted therapies and diagnostics.
References
A Comparative Guide to the Stability of T-PEG8-amine and Other PEGylated Linkers
In the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and targeted imaging agents, the linker connecting the payload to the biomolecule is a critical component influencing efficacy and safety.[1] The stability of this linker in biological environments is paramount.[1][2] This guide provides an objective comparison of the stability of TCO-PEG8-amine, a popular bioorthogonal linker, with other commonly used PEGylated linkers, supported by experimental insights and detailed methodologies.
This compound combines three key features: a trans-cyclooctene (B1233481) (TCO) group for exceptionally fast and specific bioorthogonal "click" chemistry with tetrazines, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal amine group for conjugation.[3][4][5] The stability of the resulting conjugate depends on the individual stability of each component: the TCO-tetrazine ligation product, the PEG spacer, and the bond formed by the amine.
Comparative Stability Data
The overall stability of a bioconjugate in circulation is a key determinant of its therapeutic window. Premature cleavage of the linker can lead to off-target toxicity, while a linker that is too stable might not release its payload effectively at the target site.[2] The stability is often assessed by measuring the half-life (t½) of the intact conjugate in plasma.
Below is a summary table comparing the stability characteristics of different linker chemistries. The data represents typical performance based on the chemical nature of the linkages.
| Linker Type | Chemistry | Cleavage Mechanism | Plasma Stability (Half-life) | Key Features & Considerations |
| TCO-PEG-Amide | Inverse-electron-demand Diels-Alder (iEDDA) followed by amide bond formation | Non-cleavable | Very High (e.g., > 7 days) | The dihydropyridazine (B8628806) formed by TCO-tetrazine ligation and the amide bond are both highly stable in physiological conditions.[3][6] The TCO moiety itself can be prone to isomerization, but this is less of a concern post-ligation.[7][8] |
| Maleimide-PEG-Amide | Thiol-maleimide Michael addition and amide bond formation | Non-cleavable (conditionally) | High (e.g., ~4-5 days) | The thioether bond is generally stable, but can undergo retro-Michael reaction, especially in the presence of high thiol concentrations, leading to payload deconjugation.[2] |
| Hydrazone-PEG | Hydrazone bond formation | pH-sensitive (Cleavable) | Moderate (cleavage at pH < 6) | Designed to be stable at physiological pH (~7.4) and to release the payload in the acidic environment of endosomes/lysosomes.[9] Stability can be tuned by modifying the hydrazone structure. |
| Peptide-PEG (e.g., Val-Cit) | Amide bond formation | Enzyme-sensitive (Cleavable) | High in circulation, low in tumor | Stable in plasma but cleaved by specific enzymes like cathepsins, which are often overexpressed in the tumor microenvironment.[9][10] |
| Disulfide-PEG | Disulfide bond formation | Redox-sensitive (Cleavable) | Moderate to High | Stable in the oxidizing environment of the bloodstream but cleaved in the reducing intracellular environment (e.g., by glutathione). |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of bioconjugates.[1] The following are detailed protocols for key experiments used to evaluate linker stability in vitro.
1. In Vitro Plasma Stability Assay
Objective: To assess the stability of the bioconjugate and quantify the rate of payload deconjugation in plasma from various species.[2][11]
Methodology:
-
Preparation: Dilute the test bioconjugate to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat). Prepare a control sample by diluting the conjugate in a formulation buffer like PBS.[12]
-
Incubation: Incubate all samples at 37°C with gentle agitation.[12]
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to halt further degradation.[12]
-
Sample Preparation for Analysis:
-
Thaw the plasma aliquots on ice.
-
To analyze the free payload, precipitate the plasma proteins by adding three volumes of cold acetonitrile (B52724) containing a suitable internal standard.[12]
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[12]
-
To analyze the intact conjugate, an immunoaffinity capture step (e.g., using Protein A/G magnetic beads) can be used to enrich the bioconjugate from the plasma matrix.[13]
-
-
Sample Analysis:
-
LC-MS/MS: Use liquid chromatography-tandem mass spectrometry to quantify the concentration of the released (free) payload in the supernatant from the protein precipitation step.[14]
-
Intact Mass Analysis: Analyze the enriched, intact bioconjugate by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.[12][15]
-
ELISA: Use two separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these measurements indicates the extent of drug deconjugation.[16]
-
2. Lysosomal Stability Assay
Objective: To evaluate the cleavage of the linker and the release of the payload in a simulated lysosomal environment, which is particularly relevant for cleavable linkers.[2]
Methodology:
-
Preparation: Prepare a lysosomal homogenate from cultured cells or liver tissue.
-
Incubation: Incubate the test bioconjugate in the lysosomal homogenate at 37°C and an acidic pH (e.g., pH 4.5-5.0) to mimic the lysosomal environment.
-
Time Points: Collect aliquots at various time points.
-
Analysis: Stop the reaction and analyze the samples by LC-MS/MS to quantify the amount of released payload.
Visualizations
// Nodes BioM [label="Biomolecule\n(e.g., Antibody)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TCO_Linker [label="this compound Linker", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Payload [label="Payload\n(e.g., Drug, Dye)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugate [label="Stable Bioconjugate", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges BioM -> TCO_Linker [label="Amide Bond\n(Stable)"]; Payload -> TCO_Linker [label="Dihydropyridazine\n(Stable via Click Chemistry)"]; TCO_Linker -> Conjugate; } DOT Caption: Logical relationship of components in a this compound bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 2353409-92-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Trans-Cyclooctene and Tetrazine Ligation: A Comparative Analysis of Reaction Kinetics
For researchers, scientists, and drug development professionals engaged in bioconjugation and molecular labeling, the choice of bioorthogonal reaction partners is critical. The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines stands out for its exceptionally fast kinetics and high specificity.[1] This guide provides an objective comparison of the reaction kinetics of various tetrazines with TCO, supported by experimental data, to aid in the selection of the optimal reagents for specific applications, from in vitro labeling to in vivo imaging and drug delivery.
The TCO-tetrazine conjugation is an advanced bioorthogonal reaction known for its exceptional speed, biocompatibility, and selectivity.[2] This chemistry is based on an inverse-demand Diels-Alder cycloaddition between a TCO and a tetrazine, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas.[2][3] With kinetics that can exceed 800 M⁻¹s⁻¹, it is one of the fastest bioorthogonal reactions available, enabling efficient conjugation at nanomolar to micromolar concentrations.[2] This high reaction rate significantly reduces the required amount of reagents and minimizes the risk of cytotoxicity.[2] Unlike copper-catalyzed click chemistry, this reaction does not require a metal catalyst, preserving cell viability and the integrity of biological systems.[2]
Comparative Reaction Kinetics of TCO with Various Tetrazines
The rate of the IEDDA reaction is quantified by its second-order rate constant (k₂), which is influenced by the specific structures of both the TCO and tetrazine derivatives, as well as the solvent and temperature.[4] Generally, electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.[5] The inherent ring strain of the TCO is also a major determinant of its reactivity.[6] For instance, the axial isomer of TCO-OH is up to four times more reactive than the equatorial isomer due to greater ring strain.[7]
The following table summarizes the second-order rate constants for the reaction of various tetrazine derivatives with TCO, compiled from multiple sources. It is important to note that direct comparison should be made with caution, as experimental conditions such as the specific TCO derivative, solvent, and temperature can vary between studies.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature [°C] | Reference |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media | 37 | [8][9] |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS | 37 | [9][10] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water | 25 | [9] |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media | - | [9] |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS | - | [9] |
| Tetrazine-1 (H-substituted) | TCO | 26,000 | PBS pH 7.4 | 37 | [8] |
| Tetrazine-3 (Aryl-substituted) | TCO | 1,100 | PBS pH 7.4 | 37 | [8] |
| Tetrazine-4 (Electron-withdrawing aryl) | TCO | 11,000 | PBS pH 7.4 | 37 | [8] |
| Tetrazine-6 (Electron-donating aryl) | TCO | 210 | PBS pH 7.4 | 37 | [8] |
| Tetrazine-9 (H-substituted) | TCO | 30,000 | PBS pH 7.4 | 37 | [8] |
| MeEVE | TCO-PEG₄ | 2750 | DPBS | 37 | [10] |
| MeDHP | TCO-PEG₄ | 1820 | DPBS | 37 | [10] |
| DHP₂ | TCO-PEG₄ | 6450 | DPBS | 37 | [10] |
| 2Pyr₂ | TCO-PEG₄ | >90% degradation | DPBS | 37 | [10] |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[9]
Experimental Protocols
The determination of reaction kinetics for TCO-tetrazine ligations is crucial for understanding and optimizing their application. The most common methods for monitoring these reactions are UV-Vis spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Protocol 1: Monitoring Reaction Kinetics by UV-Vis Spectrophotometry
This method relies on the characteristic visible absorbance of the tetrazine chromophore, which typically has a maximum absorbance (λmax) between 510 and 540 nm.[3][4] The disappearance of this absorbance is directly proportional to the consumption of the tetrazine, allowing for real-time kinetic analysis.[4] A stopped-flow spectrophotometer is often used for very fast reactions.[8]
Materials:
-
TCO derivative
-
Tetrazine derivative
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[4]
-
Anhydrous DMSO or DMF for stock solutions[4]
-
UV-Vis spectrophotometer with temperature control[4]
-
Quartz cuvette[4]
Procedure:
-
Prepare Stock Solutions: Accurately prepare stock solutions of the TCO and tetrazine derivatives in anhydrous DMSO or DMF, typically in the 1-10 mM range.[4]
-
Determine Tetrazine λmax: Dilute the tetrazine stock solution in the chosen reaction buffer and scan the absorbance from 400-600 nm to determine its λmax.[4]
-
Setup the Reaction: To achieve pseudo-first-order conditions, the TCO solution should be in large excess (e.g., 10-fold or higher) compared to the tetrazine.[4][7]
-
For stopped-flow measurements, load the TCO solution into one syringe and the tetrazine solution into the other. Allow the solutions to equilibrate to the desired temperature (e.g., 37°C).[7]
-
For manual mixing, add the reaction buffer and the TCO solution to a quartz cuvette, then initiate the reaction by adding the tetrazine solution.
-
-
Monitor Absorbance: Rapidly mix the solutions and immediately begin monitoring the decrease in absorbance at the tetrazine's λmax over time.[7]
-
Data Analysis: Plot the natural logarithm of the absorbance versus time. For a pseudo-first-order reaction, this plot should be linear. The observed rate constant (k_obs) is the negative of the slope. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO in excess.[7]
Protocol 2: General Procedure for Protein-Protein Conjugation
This protocol outlines the steps for conjugating two proteins using TCO-tetrazine ligation after labeling them with the respective reactive handles via NHS ester chemistry.[9]
Materials:
-
Protein A and Protein B (1-5 mg/mL in amine-free buffer, e.g., PBS)[9]
-
TCO-PEG-NHS ester and Methyl-tetrazine-PEG-NHS ester (10 mM in anhydrous DMSO)[7]
-
1 M Sodium Bicarbonate (NaHCO₃)[7]
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)[7]
-
Spin desalting columns[7]
Procedure:
-
Protein A Activation (TCO): To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃. Immediately add a 20-fold molar excess of TCO-PEG-NHS ester. Incubate for 60 minutes at room temperature.[3][7]
-
Protein B Activation (Tetrazine): In a separate reaction, repeat step 1 using Protein B and the methyl-tetrazine-PEG-NHS ester.[3][7]
-
Quenching and Purification: Stop both reactions by adding quenching buffer to a final concentration of 50-100 mM and incubating for 5 minutes. Remove excess, unreacted NHS esters from each protein solution using spin desalting columns.[7]
-
Ligation Reaction: Combine the TCO-activated Protein A with the tetrazine-activated Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used for optimal results.[7][9]
-
Incubation: Incubate the mixture for 30-120 minutes at room temperature with gentle rotation.[7] The reaction progress can be monitored by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the conjugated protein.
Visualizing the Reaction and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the TCO-tetrazine reaction mechanism and a generalized workflow for kinetic analysis.
Caption: Mechanism of the TCO-Tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction.
Caption: A generalized workflow for the kinetic analysis of TCO-tetrazine reactions.[1]
Conclusion
The choice of tetrazine has a profound impact on the efficiency of bioorthogonal ligations with TCO. For applications that demand the fastest possible reaction rates, such as in vivo pretargeting or rapid cellular labeling, hydrogen-substituted or highly activated tetrazines like Me4Pyr-Tz are the preferred choice.[7][8][9] Conversely, where stability is a greater concern, other tetrazine derivatives may be more suitable, despite their slower kinetics. By understanding the relationship between tetrazine structure and reactivity, researchers can select the optimal reagent for their specific application, from in vitro labeling to in vivo imaging and drug delivery.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of TCO-PEG8-amine: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the proper and safe disposal of TCO-PEG8-amine, a bifunctional crosslinker vital in bioconjugation and drug development, are outlined below to ensure laboratory safety and regulatory compliance.
This compound, while not classified as a hazardous substance according to available Safety Data Sheets (SDS), requires careful management for its disposal due to its reactive components.[1] Adherence to institutional and local environmental regulations is paramount. This guide provides a procedural framework for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely.
Immediate Safety and Handling
Before beginning any disposal procedures, consult the manufacturer's Safety Data Sheet (SDS) and your institution's specific safety protocols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat, must be worn at all times.[1]
Core Disposal Protocol
The primary directive for the disposal of this compound is to treat it as special waste to be handled by a licensed disposal company.[1] Do not dispose of this chemical down the drain or in regular solid waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, reaction mixtures, and rinsates, in a designated, leak-proof hazardous waste container. The container must be chemically compatible with the solvents used (e.g., DMSO, DMF, DCM).[2][3]
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, should be collected in a separate, clearly labeled hazardous waste container for solids.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations.
-
The label should also include the approximate concentration of the chemical and the date the waste was first added to the container.
-
-
Waste Storage:
-
Keep waste containers securely sealed at all times, except when adding waste.
-
Store the sealed containers in a designated and well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory, near the point of generation.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, heat sources, and open flames.[1]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.
-
Ensure all required paperwork and waste manifests are completed accurately.
-
The logical flow for this compound waste management is depicted in the following diagram:
Caption: Workflow for the safe disposal of this compound waste.
Principles of Deactivation of Reactive Moieties
This compound possesses two reactive functional groups: a primary amine and a trans-cyclooctene (B1233481) (TCO) ring. While deactivation of these groups prior to disposal is generally not required when using a licensed hazardous waste service, understanding the principles of their reactivity can inform safety and handling procedures. Any deactivation protocol should only be performed if explicitly permitted and guided by your institution's EHS department.
Amine Group Neutralization: The terminal amine group is basic and can be neutralized by the controlled addition of a weak acid.
-
Principle: The basic amine is reacted with an acid to form a salt, which is generally less reactive.
-
Procedure Outline:
-
Perform the procedure in a chemical fume hood with continuous stirring and in an ice bath to manage any exothermic reaction.
-
Slowly add a dilute solution of a weak acid (e.g., 1M citric acid) to the aqueous this compound waste.
-
Monitor the pH of the solution continuously.
-
Continue adding the acid until the pH is in the neutral range (typically 6.0-8.0).[2][4]
-
Trans-Cyclooctene (TCO) Group Deactivation: The TCO group's reactivity stems from its ring strain. It can be deactivated through isomerization or reaction.
-
Isomerization: The TCO group can isomerize to its more stable and less reactive cis-cyclooctene (CCO) form. This process occurs over time and can be catalyzed by substances like thiols or copper-containing proteins.[5][6] However, a standardized protocol for deliberate isomerization for waste disposal is not established.
-
Quenching via "Click" Chemistry: In experimental contexts, unreacted TCO groups are often "quenched" by adding a molar excess of a tetrazine derivative. This rapid and specific reaction forms a stable dihydropyridazine (B8628806) product.[1][7] While effective, this method may not be practical or necessary for bulk waste disposal and would introduce another chemical into the waste stream.
The decision-making process for handling this compound waste is summarized below:
Caption: Decision workflow for this compound waste disposal.
Quantitative Data Summary
| Property | Value/Information | Source |
| Chemical Name | This compound | [1][3] |
| Appearance | Oil | [1] |
| GHS Classification | Not classified as a hazard | [1] |
| Recommended Storage | Store in closed vessels, refrigerated (-20°C) | [1][2][3] |
| Incompatible Materials | Oxidizing agents | [1] |
| Primary Disposal Route | Arrange as special waste with a licensed disposal company | [1] |
| PPE Requirements | Chemical-resistant gloves, safety goggles | [1] |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. uwb.edu [uwb.edu]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-Reactivity trans-Cyclooctenol Probes for Sulfenylation in Live Cells Enable Temporal Control via Bioorthogonal Quenching - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling TCO-PEG8-amine
This guide provides critical safety, logistical, and disposal information for researchers, scientists, and drug development professionals working with TCO-PEG8-amine. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of the product.
Hazard Identification and General Precautions
While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, it is imperative to treat all laboratory chemicals with a high degree of caution.[1] The toxicological properties of many novel reagents are not fully characterized. Therefore, a comprehensive risk assessment should be performed before beginning any experiment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure. The following table summarizes the required PPE for handling this compound, based on SDS recommendations and best practices for similar amine- and PEG-containing compounds.[1][2]
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to any potential aerosols or vapors. All handling should be conducted within a fume hood.[1][2] |
| Eye and Face Protection | Chemical Splash Goggles | Protects against splashes. Goggles should be compliant with ANSI Z87.1 standards.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[2] It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
Operational and Disposal Plans
A systematic workflow is crucial for safety and experimental integrity. The following diagrams outline the step-by-step procedures for handling and disposal.
Storage and Handling Protocol
-
Storage : Upon receipt, store this compound at -20°C in a tightly sealed container, protected from light and moisture.[4][5] This compound is not recommended for long-term storage.[5]
-
Preparation : For applications sensitive to air and moisture, consider handling the compound under an inert atmosphere.[2] It is often advisable to prepare a stock solution in an anhydrous solvent such as DMSO, DMF, or DCM.[2][5]
Disposal Protocol
Proper disposal is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound : Dispose of as special chemical waste in a properly labeled and sealed container.[1]
-
Contaminated Materials : Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound should be disposed of in a designated hazardous waste container.[2]
-
Solutions : Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[2]
-
Consult Authority : Arrange for disposal through a licensed disposal company, in consultation with local waste disposal authorities.[1]
Spill and Exposure Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
| Incident | Immediate Action |
| Minor Spill | Absorb the material with an inert absorbent material (e.g., sand).[1] Place the contaminated material in a sealed, suitable container for hazardous waste disposal. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[1] If they are not breathing, provide artificial respiration. Seek medical attention in severe cases or if symptoms persist.[1] |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes.[1] Seek medical attention. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
